FP-Tztp
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPPQNBFQLLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C2=NSN=C2SCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435762 | |
| Record name | FP-TZTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424829-90-3 | |
| Record name | FP-TZTP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FP-TZTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FP-TZTP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Ligand Binding to Transthyretin (TTR)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Transthyretin and Its Role in Amyloidosis
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver, choroid plexus, and retinal pigment epithelium.[1][2] In its stable, tetrameric form, TTR is responsible for transporting thyroxine (a thyroid hormone) and retinol (vitamin A) through the bloodstream and cerebrospinal fluid.[1][3] The TTR gene, located on chromosome 18, provides the instructions for making this protein.[1][4]
Under normal physiological conditions, the four identical subunits of TTR form a stable complex.[5] However, mutations in the TTR gene or age-related factors can destabilize this tetramer.[4][6] This instability leads to the dissociation of the tetramer into its individual monomers. These monomers can then misfold and aggregate into insoluble amyloid fibrils.[3][5] The deposition of these amyloid fibrils in various tissues and organs, particularly the heart and peripheral nerves, leads to a group of debilitating and often fatal diseases known as transthyretin amyloidosis (ATTR).[5][7]
The Core Mechanism: Kinetic Stabilization of the TTR Tetramer
The central therapeutic strategy for transthyretin amyloidosis revolves around the kinetic stabilization of the TTR tetramer. The dissociation of the tetramer into monomers is the rate-limiting step in the formation of amyloid fibrils.[6][8] Therefore, preventing this dissociation can halt the progression of the disease.
This is achieved through the binding of small molecule ligands to the thyroxine-binding sites of the TTR tetramer.[5][9] The TTR tetramer has two thyroxine-binding sites located at the interface of the dimers.[1] When a stabilizing ligand binds to one or both of these sites, it strengthens the interactions between the subunits, increasing the energy barrier for tetramer dissociation.[9] This kinetic stabilization effectively locks the TTR protein in its native, non-amyloidogenic tetrameric state, thus preventing the formation of misfolded monomers and subsequent amyloid fibril aggregation.[6][7]
Tafamidis is a prime example of a rationally designed TTR kinetic stabilizer.[7][10] It is a non-steroidal anti-inflammatory drug (NSAID) derivative that binds with high affinity and selectivity to the thyroxine-binding sites of both wild-type and mutant TTR, effectively slowing the progression of neuropathy in patients with ATTR.[5][10]
Visualizing the Mechanism of TTR Stabilization
The following diagram illustrates the pathological cascade of TTR amyloidosis and the therapeutic intervention of kinetic stabilization.
Caption: Mechanism of TTR amyloidogenesis and kinetic stabilization.
Experimental Analysis of TTR-Ligand Binding: Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful and widely used technique to study the binding of small molecules to larger proteins like TTR in real-time.[11][12] The principle of FP is based on the rotational motion of fluorescently labeled molecules.
Principle of Fluorescence Polarization
-
Excitation: A fluorescently labeled ligand (the "tracer") is excited with plane-polarized light.
-
Rotation and Emission:
-
When the tracer is small and unbound, it rotates rapidly in solution. By the time it emits a photon, its orientation has significantly changed, and the emitted light is largely depolarized.
-
When the tracer is bound to a large protein like TTR, its rotation is much slower. Consequently, the emitted light remains largely polarized.
-
-
Detection: The degree of polarization of the emitted light is measured. An increase in polarization indicates that the fluorescent tracer has bound to the protein.
Competitive FP Assay for TTR Binding
A competitive FP assay can be used to determine the binding affinity of unlabeled test compounds for TTR.
Caption: Workflow for a competitive Fluorescence Polarization assay.
Detailed Protocol: Competitive Fluorescence Polarization Assay for TTR Binding
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a fluorescent tracer to TTR.
Materials:
-
Recombinant human TTR protein
-
Fluorescent tracer (e.g., a derivative of a known TTR binder)
-
Test compounds
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of TTR in assay buffer. The final concentration in the assay will depend on the binding affinity of the tracer.
-
Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO). The final concentration should be close to its dissociation constant (Kd) for TTR.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the TTR solution to each well of the microplate.
-
Add the serially diluted test compounds to the wells. Include control wells with no test compound (for maximum polarization) and wells with no TTR (for minimum polarization).
-
Add a fixed volume of the fluorescent tracer to all wells.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the microplate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific tracer and conditions.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorescent tracer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P - P_min) / (P_max - P_min)]) where:
-
P is the polarization value of the well with the test compound.
-
P_max is the average polarization value of the wells with no test compound.
-
P_min is the average polarization value of the wells with no TTR.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Description | Typical Range |
| TTR Concentration | Final concentration of TTR in the assay. | 10 - 100 nM |
| Tracer Concentration | Final concentration of the fluorescent tracer. | 1 - 10 nM |
| IC50 | Concentration of a test compound that inhibits 50% of tracer binding. | Varies depending on the compound's affinity. |
| Ki | Inhibitory constant, a measure of the compound's binding affinity. | Calculated from the IC50 value. |
Conclusion
The kinetic stabilization of the transthyretin tetramer is a clinically validated approach for the treatment of transthyretin amyloidosis. Understanding the molecular mechanism of ligand binding to the thyroxine-binding sites of TTR is crucial for the discovery and development of novel therapeutic agents. Fluorescence polarization is a robust and high-throughput method for characterizing these binding interactions and identifying potent TTR stabilizers. This guide provides a foundational understanding of the principles and a practical framework for implementing these studies in a research and drug development setting.
References
-
Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed Central.
-
TTR gene: MedlinePlus Genetics. MedlinePlus.
-
Transthyretin. Wikipedia.
-
Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed.
-
What is the mechanism of Tafamidis?. Patsnap Synapse.
-
Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Johns Hopkins University.
-
Mechanisms of transthyretin amyloidogenesis. Antigenic mapping of transthyretin purified from plasma and amyloid fibrils and within in situ tissue localizations. National Institutes of Health.
-
The mechanism of action of tafamidis in treating amyloid disease is disclosed. Ovid.
-
Why does the agonist [(18)F]FP-TZTP bind preferentially to the M(2) muscarinic receptor?. PubMed.
-
TTR transthyretin [ (human)]. National Center for Biotechnology Information.
-
Inhibiting transthyretin amyloid fibril formation via protein stabilization. Proceedings of the National Academy of Sciences.
-
Mechanisms of Transthyretin Inhibition of β-Amyloid Aggregation In Vitro. The Journal of Neuroscience.
-
TTR Gene. Ma'ayan Lab – Computational Systems Biology.
-
Transthyretin-Related Amyloidosis: Background, Etiology, Pathophysiology. Medscape.
-
'In vitro' amyloid fibril formation from transthyretin: the influence of ions and the amyloidogenicity of TTR variants. PubMed.
-
TTR Gene. GeneCards.
-
Binding of a Pyrene-Based Fluorescent Amyloid Ligand to Transthyretin: A Combined Crystallographic and Molecular Dynamics Study. PubMed.
-
Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. PubMed.
-
Transthyretin Binding Mode Dichotomy of Fluorescent trans-Stilbene Ligands. ResearchGate.
-
The Interaction Between Retinol-Binding Protein and Transthyretin Analyzed by Fluorescence Anisotropy. Springer Nature Experiments.
-
The interaction between retinol-binding protein and transthyretin analyzed by fluorescence anisotropy. PubMed.
-
Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. ResearchGate.
-
Transthyretin Binding Mode Dichotomy of Fluorescent trans-Stilbene Ligands. PubMed Central.
-
Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. PubMed.
-
Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. PubMed.
Sources
- 1. Transthyretin - Wikipedia [en.wikipedia.org]
- 2. Gene - TTR [maayanlab.cloud]
- 3. TTR gene: MedlinePlus Genetics [medlineplus.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. What is the mechanism of Tafamidis? [synapse.patsnap.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ovid.com [ovid.com]
- 10. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Interaction Between Retinol-Binding Protein and Transthyretin Analyzed by Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 12. The interaction between retinol-binding protein and transthyretin analyzed by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to [18F]FP-TZTP in Alzheimer's Disease Research
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Plaque and Tangle
For decades, Alzheimer's disease (AD) research has been dominated by the amyloid cascade and tauopathy hypotheses. While invaluable, these pillars do not fully encompass the complex pathophysiology of the disease. The cholinergic hypothesis, one of the earliest frameworks for understanding AD-related cognitive decline, remains profoundly relevant. It posits that the degeneration of cholinergic neurons in the basal forebrain and the subsequent loss of acetylcholine (ACh) neurotransmission are critical drivers of memory and attention deficits.[1][2]
The muscarinic acetylcholine receptors, particularly the M2 subtype (M2R), are key components of this system and are significantly reduced in the AD brain.[3][4] This makes the M2R a vital biomarker for tracking disease progression and assessing the integrity of the cholinergic system. This guide provides a deep, technical dive into the application of [18F]FP-TZTP, a selective PET radioligand, as a premier tool for the in vivo quantification of M2 receptors in the context of Alzheimer's disease research. We will move beyond simple protocol recitation to explore the causal biochemistry and strategic considerations that empower robust, reproducible experimental design.
Section 1: Core Principles of [18F]this compound as a PET Ligand
Molecular Profile
[18F]this compound (3-(4-((3-[18F]Fluoropropyl)thio)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a potent agonist for the M2 muscarinic receptor.[5][6] Developed for positron emission tomography (PET), it allows for the non-invasive imaging and quantification of M2R distribution and density in the living brain.[1]
Mechanism of Action: The M2 Autoreceptor
The M2 receptor is a Gi-coupled protein that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In the central nervous system, M2Rs function predominantly as presynaptic autoreceptors on cholinergic neurons. When acetylcholine is released into the synapse, it binds to these presynaptic M2Rs, initiating a negative feedback loop that inhibits further ACh release. This autoregulatory function is critical for modulating cholinergic tone. A loss of these receptors, as seen in AD, disrupts this delicate balance.
Caption: M2 muscarinic autoreceptor signaling cascade.
The Basis for M2 Selectivity: A Kinetic Paradigm
A crucial insight for any scientist using this tracer is that its in vivo M2 selectivity is not a simple function of binding affinity. In vitro equilibrium binding assays using cells expressing all five human muscarinic receptor subtypes show that [18F]this compound does not have a clear preference for M2R at equilibrium.[3] This is a potential pitfall if one only considers static affinity values (Ki, IC50).
The field-proven insight is that the tracer's selectivity arises from kinetics .[3] Specifically, [18F]this compound has a significantly slower dissociation rate (off-rate) from the M2 receptor compared to the M1, M3, M4, and M5 subtypes.[3] In the dynamic in vivo environment of a PET scan, where the tracer is delivered and washed out over time, this slow off-rate from M2R leads to a sustained signal (trapping) at M2R-rich sites, while the signal from other subtypes washes out more rapidly. This kinetic difference is the true source of its functional M2 selectivity in vivo.
| Receptor Subtype | In Vitro Binding Affinity (at Equilibrium) | In Vitro Dissociation Rate | Resulting In Vivo Selectivity |
| M1 | Non-preferential | Fast | Low |
| M2 | Non-preferential | Slow | High |
| M3 | Non-preferential | Fast | Low |
| M4 | Non-preferential | Fast | Low |
| M5 | Non-preferential | Fast | Low |
| Caption: Qualitative summary of this compound binding characteristics. |
Section 2: Preclinical Validation & Characterization
Trust in a PET ligand is built upon rigorous preclinical validation. The self-validating system for [18F]this compound relies on a convergence of evidence from in vitro assays, ex vivo autoradiography in genetic models, and in vivo imaging.
Gold Standard Validation: Knockout Mouse Models
The most definitive demonstration of a ligand's target specificity comes from using knockout (KO) animal models. Studies using genetically engineered mice lacking functional M2 receptors (M2 KO) are the cornerstone of [18F]this compound validation.
Ex vivo autoradiography experiments in these mice show a dramatic and significant decrease in [18F]this compound brain uptake compared to wild-type (WT) controls.[7] Conversely, uptake is not significantly decreased in M1, M3, or M4 knockout mice, providing unequivocal evidence of its M2 selectivity in vivo.[7]
| Brain Region | % Decrease in [18F]this compound Uptake (M2 KO vs. WT)[7] |
| Caudate Putamen | ~61% |
| Cortex | ~59% |
| Hippocampus | ~58% |
| Thalamus | ~57% |
| Brain Stem | ~56% |
| Amygdala | ~51% |
| Caption: Regional reduction of [18F]this compound uptake in M2 knockout mice. |
Experimental Protocol: Ex Vivo Autoradiography for Target Validation
This protocol outlines the key steps to independently validate the M2R specificity of [18F]this compound. The logic is to compare tracer accumulation in brains of M2 KO mice and their WT littermates. A significant reduction in signal in the KO animals validates that the signal is M2R-dependent.
Objective: To determine the in vivo binding specificity of [18F]this compound to the M2 muscarinic receptor.
Materials:
-
M2 Receptor Knockout (M2 KO) mice and Wild-Type (WT) littermates.
-
[18F]this compound, synthesized and purified.
-
Saline solution for injection.
-
Anesthesia (e.g., isoflurane).
-
Dissection tools, cryostat, microscope slides.
-
Phosphor imaging plates or autoradiography film and developer.
-
Image analysis software (e.g., ImageJ).
Methodology:
-
Animal Preparation & Injection:
-
Anesthetize one M2 KO mouse and one WT mouse (age and sex-matched).
-
Administer a bolus injection of [18F]this compound (typically 3.7-7.4 MBq) via the tail vein. Causality: Tail vein injection ensures systemic distribution and delivery to the brain via circulation.
-
Allow the tracer to distribute for a set uptake period (e.g., 30-60 minutes). This allows for sufficient brain penetration and binding to the target.
-
-
Brain Extraction:
-
At the end of the uptake period, euthanize the animals via an approved method (e.g., cervical dislocation under deep anesthesia).
-
Immediately decapitate and carefully dissect the brain. Rapid extraction is critical to prevent post-mortem redistribution of the tracer.
-
Flash-freeze the brain in isopentane cooled by liquid nitrogen to preserve tissue integrity and lock the tracer in place.
-
-
Cryosectioning:
-
Mount the frozen brain onto a cryostat chuck.
-
Slice the brain into thin coronal or sagittal sections (e.g., 20 µm thickness).
-
Thaw-mount the sections onto pre-labeled microscope slides. Trustworthiness: Maintaining a consistent section thickness and anatomical level across animals is crucial for comparative analysis.
-
-
Autoradiography:
-
Arrange the slides in a light-tight cassette.
-
Appose the slides to a phosphor imaging plate or autoradiography film.
-
Expose for a duration determined by the injected dose and time since injection (typically several hours to overnight).
-
Develop the film or scan the imaging plate to obtain a digital image of the radioactivity distribution.
-
-
Data Analysis:
-
Using image analysis software, draw regions of interest (ROIs) over specific brain structures (e.g., cortex, hippocampus, thalamus) guided by a brain atlas.
-
Quantify the signal intensity (e.g., optical density or photostimulated luminescence per unit area) within each ROI for both the M2 KO and WT animals.
-
Calculate the percentage reduction in signal for each ROI: [ (WT_Signal - KO_Signal) / WT_Signal ] * 100.
-
A statistically significant reduction across multiple brain regions validates the tracer's specificity.
-
Caption: Experimental workflow for ex vivo autoradiography.
Section 3: Application in Alzheimer's Disease Research
The primary utility of [18F]this compound is to probe the integrity of the cholinergic system in AD. Since postmortem studies have established a loss of M2 receptors in the AD brain, this tracer allows researchers to ask critical questions in vivo.[3][4]
Quantifying Cholinergic Deficits
[18F]this compound PET can be used to map and quantify the reduction in M2R density in AD patients compared to healthy controls.[3] Early studies using less selective ligands already demonstrated moderate impairment in muscarinic receptor binding in AD.[6] More advanced cholinergic PET imaging has shown extensive cortical cholinergic denervation in AD.[5] By providing a specific measure of the M2R population, [18F]this compound helps to delineate the precise topography of cholinergic degeneration.
Relationship with Other AD Pathologies and Cognition
While the cholinergic system is known to be impacted in AD, direct, large-scale multimodal imaging studies correlating [18F]this compound signal with amyloid (e.g., [18F]Florbetapir) or tau (e.g., [18F]Flortaucipir) PET are not yet widely published. However, the existing literature allows for critical inferences:
-
Cognition: Cholinergic dysfunction is a known substrate for cognitive decline.[2] Postmortem studies have linked alterations in M2R density to psychotic symptoms in AD patients.[8] Therefore, a logical application of [18F]this compound is to investigate the correlation between regional M2R loss and specific cognitive domain deficits (e.g., attention, executive function).
-
Amyloid & Tau: The cholinergic system and classic AD pathologies are intertwined. For example, activation of M1 muscarinic receptors can promote non-amyloidogenic processing of the amyloid precursor protein (APP). While M2R's role is less direct, the overall health of the cholinergic system, which [18F]this compound helps to measure, is impacted by the toxic environment created by amyloid plaques and tau tangles. Future research using this tracer alongside amyloid and tau PET will be essential to unravel the temporal relationship between these pathological events.
Section 4: Advanced Methodologies and Considerations
Radiosynthesis of [18F]this compound
The accessibility of a PET tracer depends on a reliable and automated synthesis method. [18F]this compound is typically produced via nucleophilic substitution. An improved, automated method utilizes a tosylate precursor for faster and higher-yield production.[6]
Caption: Automated radiosynthesis workflow for [18F]this compound.
Kinetic Modeling: Bolus vs. Constant Infusion
For quantitative PET studies, accurate measurement of the arterial input function (the concentration of the tracer in arterial blood over time) is critical. [18F]this compound exhibits rapid blood clearance and metabolism, particularly in rodents.[5]
-
Bolus Injection: A single, rapid injection. This method is challenging for [18F]this compound in small animals because the rapid clearance requires a very high frequency of blood sampling to accurately define the input function, which can be physiologically stressful and technically difficult.[5]
-
Constant Infusion: The tracer is infused at a programmed rate to achieve a steady state (or equilibrium) between plasma and tissue concentrations. This approach requires fewer blood samples to define the input function, making it more suitable and statistically precise for studying [18F]this compound in animal models.[5]
Expert Recommendation: For preclinical studies in rodents, a constant infusion paradigm is the method of choice to ensure reliable quantification of [18F]this compound binding.[5]
Conclusion and Future Directions
[18F]this compound stands as a robust, validated, and highly specific PET tracer for the in vivo study of M2 muscarinic acetylcholine receptors. Its role in AD research is to provide a quantitative biomarker of cholinergic integrity, a fundamental aspect of the disease's pathophysiology. While its primary application has been to map the decline of M2R in AD, its true potential lies in its future use in multimodal studies.
By correlating regional [18F]this compound signal with amyloid PET, tau PET, neuroinflammation markers (e.g., TSPO ligands), and longitudinal cognitive data, the field can begin to construct a more integrated model of AD. This will help answer critical questions about the sequence of pathological events: Does cholinergic degeneration precede, follow, or occur in parallel with amyloid and tau deposition? How does the loss of M2R influence synaptic plasticity and network function? Answering these questions is essential for developing and monitoring the next generation of therapeutics, including those aimed at restoring cholinergic function.
References
-
Jagoda, E. M., et al. (2006). "Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?". European Journal of Nuclear Medicine and Molecular Imaging, 33(2), 161–169. [Link]
-
Carson, R. E., et al. (1998). "Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies". Journal of Cerebral Blood Flow & Metabolism, 18(10), 1130–1142. [Link]
-
ResearchGate. (n.d.). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Retrieved January 12, 2026, from [Link]
-
Ravasi, L., et al. (2011). "Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound". Nuclear Medicine and Biology, 38(6), 875–885. [Link]
- Hampel, H., et al. (2018). "The Cholinergic System in the Pathophysiology and Treatment of Alzheimer's Disease". Brain, 141(7), 1917–1933.
-
Gao, M., et al. (2011). "An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound". Applied Radiation and Isotopes, 69(7), 1016–1020. [Link]
-
Jagoda, E. M., et al. (2003). "Regional brain uptake of the muscarinic ligand, [18F]this compound, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice". Neuropharmacology, 44(6), 763–770. [Link]
-
Shimoji, K., et al. (2003). "Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow". Synapse, 50(2), 151–163. [Link]
-
Kiesewetter, D. O., et al. (2001). "The automated radiosynthesis of [18F]this compound". Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S771-S773. [Link]
-
Lai, M. K., et al. (2003). "Psychosis of Alzheimer's disease is associated with elevated muscarinic M2 binding in the cortex". Neurology, 61(6), 800-805. [Link]
Sources
- 1. Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and dissociation of M1 muscarinic receptor dimers seen by total internal reflection fluorescence imaging of single molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regional brain uptake of the muscarinic ligand, [18F]this compound, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
[18F]FP-TZTP: A Technical Guide for PET Imaging of M2 Muscarinic Acetylcholine Receptors in Neurological Disorders
Introduction: The Significance of M2 Muscarinic Receptor Imaging
The cholinergic system, and specifically the muscarinic acetylcholine receptors (mAChRs), play a pivotal role in a myriad of physiological processes within the central nervous system (CNS), including learning, memory, and motor control. Comprising five subtypes (M1-M5), these G protein-coupled receptors have emerged as critical targets in the study and potential treatment of various neurological and psychiatric disorders. While the M1 receptor has been a primary focus for cognitive enhancement, the M2 subtype, which is highly expressed in the brain, is also implicated in the pathophysiology of conditions such as Alzheimer's disease and dystonia.[1] Positron Emission Tomography (PET) imaging provides a non-invasive window into the in vivo density and distribution of these receptors, offering invaluable insights for drug development and disease characterization.
This technical guide provides a comprehensive overview of [18F]FP-TZTP, a selective agonist radiotracer for the M2 muscarinic acetylcholine receptor. We will delve into the core principles of its application, from radiosynthesis and quality control to preclinical and clinical imaging protocols, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful imaging tool.
[18F]this compound: A Profile of a Selective M2 Radiotracer
[18F]this compound, chemically known as 3-(4-(3-[18F]fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine, is a PET radioligand that exhibits high selectivity for the M2 muscarinic acetylcholine receptor.[2] Its utility as an in vivo imaging agent has been demonstrated in both preclinical and clinical settings.
Binding Characteristics and M2 Selectivity
The preferential binding of [18F]this compound to the M2 receptor subtype is a key attribute that underpins its utility. This selectivity has been rigorously validated through studies in knockout mice, where a significant reduction in brain uptake of the tracer was observed only in mice lacking the M2 receptor.[2] While initial in vitro studies did not show a marked M2 subtype selectivity at equilibrium, subsequent kinetic studies revealed that the in vivo selectivity of this compound is likely attributable to its slower dissociation rate from the M2 receptor compared to other muscarinic subtypes.
Radiochemistry: Synthesis and Quality Control of [18F]this compound
The successful application of [18F]this compound in PET imaging hinges on a robust and reproducible radiosynthesis process, followed by stringent quality control to ensure the final product is safe and effective for administration.
Automated Radiosynthesis of [18F]this compound]
The radiosynthesis of [18F]this compound is typically achieved through a one-step nucleophilic substitution reaction. An automated synthesis approach using a commercially available module, such as the GE TRACERlab FXFN, offers the advantages of higher yields, faster synthesis times, and improved reproducibility compared to manual methods.[3]
A key component of this process is the use of a suitable precursor, such as 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate. The synthesis involves the nucleophilic displacement of the tosyloxy group with [18F]fluoride.
Experimental Protocol: Automated Radiosynthesis of [18F]this compound on a GE TRACERlab FXFN Module
-
[18F]Fluoride Production and Trapping:
-
Produce no-carrier-added [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Transfer the aqueous [18F]fluoride solution to the synthesis module and trap it on a pre-conditioned QMA (quaternary methylammonium) carbonate cartridge.
-
-
Elution and Drying of [18F]Fluoride:
-
Elute the trapped [18F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in a mixture of acetonitrile and water.
-
Perform azeotropic drying of the [18F]fluoride/K2.2.2 complex under a stream of nitrogen and vacuum at an elevated temperature to remove water.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (e.g., 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [18F]fluoride/K2.2.2 complex in the reaction vessel.
-
Heat the reaction mixture at a controlled temperature (e.g., 155°C) for a specific duration (e.g., 7.5 minutes) to facilitate the nucleophilic substitution.
-
-
Purification of [18F]this compound:
-
After the reaction is complete, dilute the crude reaction mixture with a suitable solution (e.g., 0.5% sodium ascorbate in water).
-
Purify the [18F]this compound from unreacted [18F]fluoride and other impurities using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the elution profile using a UV detector and a radioactivity detector in series.
-
-
Collect the HPLC fraction containing the purified [18F]this compound.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a solid-phase extraction (SPE) cartridge (e.g., a tC18 Sep-Pak) to trap the [18F]this compound.
-
Wash the cartridge with sterile water to remove any remaining HPLC solvents.
-
Elute the final [18F]this compound product from the cartridge with a small volume of ethanol and formulate it in sterile saline for injection.
-
Quality Control: Ensuring a Validated Radiotracer
A rigorous quality control (QC) process is mandatory to ensure the identity, purity, and safety of the final [18F]this compound product before it can be used in preclinical or clinical studies.
Table 1: Quality Control Specifications for [18F]this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes |
| Radiochemical Purity | HPLC, TLC | ≥ 95% |
| Chemical Purity | HPLC (UV detection) | Identify and quantify known impurities |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits (e.g., < 410 ppm for acetonitrile, < 5000 ppm for ethanol) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
| Sterility | USP <71> Sterility Tests | No microbial growth |
Experimental Protocol: Quality Control of [18F]this compound
-
High-Performance Liquid Chromatography (HPLC):
-
System: An analytical HPLC system equipped with a reverse-phase C18 column, a UV detector (set at a wavelength to detect the precursor and non-radioactive this compound standard), and a radioactivity detector.
-
Mobile Phase: A suitable isocratic or gradient mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Procedure: Inject a small aliquot of the final [18F]this compound product. The retention time of the radioactive peak should match that of a co-injected, non-radioactive this compound standard. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the [18F]this compound peak.
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system that provides good separation between [18F]this compound and potential impurities like unreacted [18F]fluoride.
-
Procedure: Spot a small amount of the final product onto the TLC plate and develop the chromatogram. After development, the distribution of radioactivity on the plate is measured using a TLC scanner or by cutting the plate into sections and counting them in a gamma counter. The Rf value of the main radioactive spot should correspond to that of the this compound standard.
-
M2 Muscarinic Acetylcholine Receptor Signaling Pathway
Understanding the signaling cascade initiated by the M2 receptor is fundamental to interpreting the functional consequences of tracer binding. The M2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.
Canonical Gi-Protein Coupled Pathway
Upon agonist binding, such as acetylcholine or [18F]this compound, the M2 receptor undergoes a conformational change, leading to the activation of the associated Gi protein. The activated α-subunit of the Gi protein (Gαi) inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene expression and cellular function. The βγ-subunits of the Gi protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4]
Caption: M2 muscarinic acetylcholine receptor signaling pathway.
Preclinical In Vivo Imaging with [18F]this compound
Preclinical imaging in animal models is a crucial step in the evaluation of a new PET tracer, providing essential information on its pharmacokinetic profile, target engagement, and potential for translation to human studies.
Rodent Imaging Protocol
PET imaging in rodents, such as rats, allows for initial in vivo characterization of [18F]this compound.
Experimental Protocol: [18F]this compound PET Imaging in Rats
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to the scan to reduce variability in glucose metabolism, which can influence brain activity.
-
Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Insert a tail vein catheter for tracer injection.
-
Position the animal on the scanner bed, ensuring the head is centered in the field of view. Monitor vital signs throughout the procedure.
-
-
Tracer Injection and PET Scan Acquisition:
-
Administer a bolus injection of [18F]this compound (typically 10-20 MBq) via the tail vein catheter.
-
Start a dynamic PET scan acquisition immediately upon tracer injection. The scan duration is typically 60-90 minutes.
-
-
Data Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Draw regions of interest (ROIs) on the reconstructed images, corresponding to different brain regions (e.g., cortex, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.
-
Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (VT), which is proportional to the density of available receptors. For [18F]this compound, a one-tissue compartment model has been shown to be appropriate.[5]
-
Non-Human Primate Imaging Protocol
Non-human primates (NHPs), such as rhesus monkeys, provide a translational model that is more predictive of human outcomes due to their closer physiological and neuroanatomical similarity.
Experimental Protocol: [18F]this compound PET Imaging in Rhesus Monkeys
-
Animal Preparation:
-
Fast the monkey overnight.
-
Anesthetize the animal with ketamine for induction, followed by isoflurane for maintenance.
-
Place an intravenous catheter for tracer injection and another for blood sampling (if required for arterial input function measurement).
-
Position the monkey in the PET scanner with its head immobilized to minimize motion artifacts.
-
-
Tracer Injection and PET Scan Acquisition:
-
Inject a bolus of [18F]this compound (typically 150-200 MBq).
-
Acquire a dynamic PET scan for 90-120 minutes.
-
-
Blocking Studies (for validation of specificity):
-
To confirm that the tracer binding is specific to muscarinic receptors, a blocking study can be performed. This involves pre-administering a non-radioactive muscarinic receptor antagonist (e.g., scopolamine) or the unlabeled this compound itself before the injection of [18F]this compound. A significant reduction in tracer uptake in receptor-rich regions compared to a baseline scan indicates specific binding.
-
-
Data Analysis:
-
Similar to rodent studies, reconstruct the data, draw ROIs, and generate TACs.
-
Kinetic modeling, often using a one-tissue compartment model, is applied to the TACs to determine the volume of distribution (VT). The cerebellum is often used as a reference region with low M2 receptor density to estimate non-specific binding.[5]
-
Clinical Applications in Neurological Disorders
While the cholinergic system is broadly implicated in many neurological disorders, the clinical application of [18F]this compound has been investigated in specific conditions where M2 receptor alterations are hypothesized to play a role.
Dystonia
Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. There is evidence suggesting an abnormality in cholinergic neurotransmission within the basal ganglia in dystonia. A clinical trial has been initiated to map M2 muscarinic acetylcholine receptor binding in patients with cervical dystonia using [18F]this compound PET, comparing them to healthy volunteers.[1] The goal of this research is to better understand the pathophysiology of dystonia and to identify potential targets for pharmacological interventions.
Alzheimer's Disease
While the primary focus in Alzheimer's disease has been on the M1 receptor due to its role in cognition, alterations in the cholinergic system are a hallmark of the disease. Although not a direct marker of the core pathologies (amyloid plaques and neurofibrillary tangles), imaging M2 receptors with [18F]this compound could provide insights into the integrity of the cholinergic system and its response to therapeutic interventions. However, its direct diagnostic or prognostic value in Alzheimer's disease remains to be fully elucidated. It is important to note that initial investigations into [18F]this compound were motivated by the observation of a reduction in M2 receptors in post-mortem studies of Alzheimer's patients.[6]
Quantitative Data Summary
Table 2: Physicochemical and Pharmacokinetic Properties of [18F]this compound
| Property | Value | Reference |
| Radiochemical Yield (Automated) | 18.8% ± 2.4% | [3] |
| Specific Activity (Automated) | 4112 ± 2572 mCi/µmol | [3] |
| Brain Uptake (K1 in Rhesus Monkey) | 0.4 - 0.6 mL/min/mL | [5] |
| Receptor Binding Reduction (Preblocking with unlabeled this compound) | 60% - 70% | [5] |
Conclusion and Future Directions
[18F]this compound has been established as a valuable and selective PET tracer for the in vivo imaging of M2 muscarinic acetylcholine receptors. Its robust radiosynthesis, well-characterized preclinical profile, and emerging clinical applications make it a powerful tool for neuroscience research and drug development. The ability to non-invasively quantify M2 receptor density in the living human brain opens up new avenues for understanding the role of the cholinergic system in a range of neurological disorders.
Future research should focus on expanding the clinical applications of [18F]this compound to other neurological and psychiatric conditions where M2 receptor dysfunction is implicated. Longitudinal studies in patient populations will be crucial to determine its utility as a biomarker for disease progression and treatment response. Furthermore, combining [18F]this compound PET with other imaging modalities, such as MRI and PET tracers for other molecular targets, will provide a more comprehensive picture of the complex pathophysiology of brain disorders. As our understanding of the intricate role of the M2 receptor in brain function and disease continues to grow, [18F]this compound is poised to remain an indispensable tool in the armamentarium of neuroimaging researchers.
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Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. PubMed. [Link]
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Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. PubMed. [Link]
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In-vivo MRI and CT scanning protocol for non-human primates using a 3D printed MR-compatible stereotaxic frame. protocols.io. [Link]
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A simple method for the quality control of [18F]FDG. ResearchGate. [Link]
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The automated radiosynthesis of [18F]this compound. PubMed. [Link]
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Schematic representation of signaling pathways downstream the M2... ResearchGate. [Link]
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A guideline proposal for mice preparation and care in 18F-FDG PET imaging. NIH. [Link]
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Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. ResearchGate. [Link]
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Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. PMC. [Link]
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Cholinergic Receptor Imaging in Dystonia. ClinicalTrials.gov. [Link]
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Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates. PubMed. [Link]
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A Protocol for Simultaneous In Vivo Imaging of Cardiac and Neuroinflammation in Dystrophin-Deficient MDX Mice Using [18F]FEPPA PET. MDPI. [Link]
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Improved quality control of [18F]FDG by HPLC with UV detection. PubMed. [Link]
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Pharmacokinetic Modeling of 18F-FDOPA PET in the Human Brain for Early Parkinson's Disease. ResearchGate. [Link]
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Imaging Procedure and Clinical Studies of [18F]FP-CIT PET. ResearchGate. [Link]
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Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up. ResearchGate. [Link]
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18F-PI-2620 Tau PET is associated with cognitive and motor impairment in Lewy body disease. PMC. [Link]
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Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. PMC. [Link]
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Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). MDPI. [Link]
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The Discovery and Development of [18F]FP-TZTP: A Technical Guide for M2 Muscarinic Receptor Imaging
Introduction: The Unmet Need in Alzheimer's Disease Research and the Promise of M2 Receptor Imaging
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive cognitive decline for which there is currently no cure. A key pathological hallmark of AD is the significant reduction of M2 muscarinic acetylcholine receptors in the brain.[1] This understanding has underscored the critical need for a specialized tool to non-invasively study these receptors in living subjects. Such a tool would not only deepen our understanding of AD progression but also aid in the development and evaluation of novel therapeutics. In response to this need, the radioligand [18F]FP-TZTP emerged as a promising candidate for positron emission tomography (PET) imaging, offering a potential window into the intricate neurobiology of Alzheimer's.[1] This guide provides an in-depth technical overview of the discovery, development, and validation of [18F]this compound as a selective M2 muscarinic receptor agonist for PET imaging.
The Genesis of [18F]this compound: From Concept to Chemical Synthesis
The development of a successful PET tracer hinges on several key attributes: high specificity and selectivity for the target, favorable kinetics for imaging, and the ability to be radiolabeled with a suitable positron-emitting isotope. The journey of [18F]this compound, chemically known as 3-(4-(3-[18F]fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine, began with the goal of creating a ligand with high affinity for the M2 muscarinic receptor.[2]
Rationale for Targeting the M2 Receptor
The M2 muscarinic acetylcholine receptor is a crucial component of the cholinergic system, which is heavily implicated in memory and learning. Post-mortem studies of AD brains have consistently shown a marked decrease in M2 receptor density, making it a valuable biomarker for disease progression.[1] A PET tracer capable of selectively binding to these receptors would, therefore, be invaluable for both research and clinical applications.
Chemical Synthesis and Radiolabeling
The synthesis of [18F]this compound has been refined over time to improve yield, specific activity, and automation for clinical use. An improved, automated method utilizes a precursor, 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate, for the radiolabeling process.[2]
Experimental Protocol: Automated Radiosynthesis of [18F]this compound
This protocol outlines the key steps in the automated radiosynthesis of [18F]this compound using a GE TRACERlab FX(FN) radiosynthesis module.[2]
Materials and Reagents:
-
Precursor: 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate
-
[18F]Fluoride
-
Potassium cryptand (Kryptofix 2.2.2)
-
Acetonitrile (CH3CN)
-
HPLC purification system
-
Sterile isotonic saline for formulation
Methodology:
-
[18F]Fluoride Production and Trapping: Produce aqueous [18F]fluoride via proton bombardment of [18O]H2O in a cyclotron. Trap the [18F]fluoride on an anion-exchange resin.
-
Elution: Elute the trapped [18F]fluoride from the resin using a solution of potassium cryptand (K[2.2.2]) in acetonitrile.
-
Azeotropic Drying: Dry the [18F]fluoride/K[2.2.2] complex by azeotropic distillation with acetonitrile to remove residual water.
-
Nucleophilic Fluorination: Add the precursor to the dried [18F]fluoride/K[2.2.2] complex in acetonitrile. Heat the reaction mixture at 80°C for 5 minutes to facilitate the nucleophilic displacement of the tosyloxy group with [18F]fluoride.[2]
-
Purification: Purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) to isolate [18F]this compound from unreacted precursor and byproducts.
-
Formulation: Collect the purified [18F]this compound fraction and formulate it in sterile isotonic saline for intravenous injection.
Quality Control:
-
Radiochemical Purity: Assessed by analytical HPLC to ensure the absence of radioactive impurities.
-
Specific Activity: Determined by measuring the radioactivity and the mass of the final product, expressed in GBq/µmol or mCi/µmol.[2][3]
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are within safe limits for human administration.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is free from microbial contamination.
Validation of M2 Receptor Selectivity: A Multi-pronged Approach
The cornerstone of [18F]this compound's utility lies in its selectivity for the M2 muscarinic receptor. A series of rigorous in vitro and in vivo experiments were conducted to unequivocally establish this crucial property.
In Vitro Binding Assays
Initial in vitro studies using Chinese hamster ovarian (CHO) cells expressing the five subtypes of human muscarinic receptors did not show clear M2 subtype selectivity at equilibrium.[1] This highlighted the importance of in vivo validation to understand the tracer's behavior in a more complex biological system.
The Decisive Role of Knockout Mouse Models
The most compelling evidence for the M2 selectivity of [18F]this compound came from studies using genetically engineered mice lacking specific muscarinic receptor subtypes.
Experimental Protocol: Ex Vivo Autoradiography in Muscarinic Receptor Knockout Mice
This protocol describes the methodology used to determine the in vivo receptor subtype selectivity of [18F]this compound.[4]
Animal Models:
-
Wild-type (WT) mice
-
M1 receptor knockout (M1KO) mice
-
M2 receptor knockout (M2KO) mice
-
M3 receptor knockout (M3KO) mice
-
M4 receptor knockout (M4KO) mice
Methodology:
-
Radiotracer Administration: Administer a bolus injection of [18F]this compound intravenously to each mouse.
-
Uptake Period: Allow for a predetermined uptake period (e.g., 30 minutes) to allow for distribution and binding of the radiotracer in the brain.
-
Euthanasia and Brain Extraction: At the end of the uptake period, euthanize the mice and rapidly extract the brains.
-
Cryosectioning: Freeze the brains and obtain thin coronal sections using a cryostat.
-
Autoradiography: Expose the brain sections to a phosphor imaging plate to create a quantitative image of the radiotracer distribution.
-
Image Analysis: Quantify the radioactivity in various brain regions of interest (e.g., cortex, hippocampus, caudate putamen, cerebellum) for each mouse group.
-
Data Comparison: Compare the regional brain uptake of [18F]this compound in the knockout mice to that in the wild-type mice.
Key Findings from Knockout Studies:
The results from these experiments were striking. A significant decrease in [18F]this compound uptake (51.3% to 61.4%) was observed across multiple brain regions in the M2 knockout mice compared to wild-type mice.[4] In contrast, no significant decreases were seen in the M1, M3, or M4 knockout mice.[4] This provided conclusive evidence that [18F]this compound preferentially binds to the M2 receptor in vivo.[4]
| Brain Region | % Decrease in [18F]this compound Uptake in M2 KO vs. WT Mice[4] |
| Amygdala | 51.3% |
| Brain Stem | 58.6% |
| Caudate Putamen | 55.2% |
| Cerebellum | 61.4% |
| Cortex | 57.8% |
| Hippocampus | 54.9% |
| Hypothalamus | 56.5% |
| Superior Colliculus | 59.3% |
| Thalamus | 58.2% |
Table 1: Percentage decrease in regional brain uptake of [18F]this compound in M2 receptor knockout (KO) mice compared to wild-type (WT) mice, demonstrating the high in vivo selectivity for the M2 receptor.
Understanding the Mechanism of M2 Selectivity: The Role of Dissociation Kinetics
While equilibrium binding assays in vitro did not show M2 selectivity, further investigation revealed that the slower dissociation kinetics of this compound from M2 receptors compared to the other four muscarinic receptor subtypes is a likely factor in its observed in vivo M2 selectivity.[1] This suggests that once bound to the M2 receptor, [18F]this compound remains for a longer duration, allowing for a stronger signal to be detected during PET imaging.
In Vivo Imaging and Pharmacokinetic Studies
To be a viable PET tracer for human studies, [18F]this compound needed to demonstrate suitable pharmacokinetic properties in vivo. Studies in non-human primates and rodents were conducted to assess its brain uptake, metabolism, and clearance.
Preclinical PET Imaging
PET studies in rhesus monkeys showed that [18F]this compound rapidly enters the brain.[3] The distribution of the tracer within the brain was consistent with the known distribution of M2 receptors, with lower uptake in the cerebellum.[5]
Metabolite Analysis
A crucial aspect of PET tracer development is understanding its metabolism. In awake rats, the parent compound represented over 95% of the extractable radioactivity in the brain at 30 minutes post-injection, indicating high metabolic stability in the target organ.[3]
Logical Framework for [18F]this compound Development
Figure 1: Logical workflow for the discovery and development of [18F]this compound.
Conclusion and Future Directions
The discovery and development of [18F]this compound represent a significant advancement in the field of neuroimaging. Through a rigorous process of chemical synthesis, radiolabeling, and in vivo validation using knockout mouse models, [18F]this compound has been established as a highly selective and valuable tool for imaging M2 muscarinic acetylcholine receptors. Its application in PET studies holds immense potential for elucidating the role of the cholinergic system in Alzheimer's disease and other neurological disorders. Future research will likely focus on broader clinical applications of [18F]this compound in longitudinal studies to track disease progression and to assess the efficacy of novel therapeutic interventions targeting the M2 receptor.
References
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Kiesewetter, D. O., Vuong, B. K., & Channing, M. A. (2003). The automated radiosynthesis of [18F]this compound. Nuclear Medicine and Biology, 30(1), 73-77. [Link]
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Yudin, A. K., Vasdev, N., Mulsant, B. H., Mamo, D. C., van Oosten, E. M., Houle, S., Wilson, A. A., Stephenson, K. A., & Pollock, B. G. (2009). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound. Applied Radiation and Isotopes, 67(4), 549-552. [Link]
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Jagoda, E. M., Kiesewetter, D. O., Shimoji, K., Ravasi, L., Itoh, Y., Green, M. V., Eckelman, W. C., & Sokoloff, L. (2001). In vivo evaluation of [18F]this compound: a potential M2 muscarinic PET tracer. Synapse, 41(3), 165-176. [Link]
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Jagoda, E. M., Kiesewetter, D. O., Yasuda, S. U., Wess, J., & Eckelman, W. C. (2003). Regional brain uptake of the muscarinic ligand, [18F]this compound, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice. Neuropharmacology, 44(5), 653-661. [Link]
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Jagoda, E. M., Lang, L., Kiesewetter, D. O., & Eckelman, W. C. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. European Journal of Nuclear Medicine and Molecular Imaging, 33(3), 320-328. [Link]
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Carson, R. E., Kiesewetter, D. O., de la Guardia, C., Der, M. G., Herscovitch, P., & Eckelman, W. C. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow and Metabolism, 18(10), 1130-1142. [Link]
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Ravasi, L., Jagoda, E. M., Gazdoiu, M., Kiesewetter, D. O., Green, M. V., Seidel, J., Eckelman, W. C., & Sokoloff, L. (2011). Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. Nuclear Medicine and Biology, 38(6), 865-875. [Link]
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An In-Depth Technical Guide to FP-Tztp: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
FP-Tztp, with the systematic name 3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine, is a potent and selective agonist for the M2 muscarinic acetylcholine receptor.[1][2] Its radiolabeled counterpart, [¹⁸F]this compound, has garnered significant attention in the field of neuroscience as a positron emission tomography (PET) radiotracer for in-vivo imaging of M2 receptors in the human brain.[1] The study of M2 receptors is crucial as they are implicated in various neurological disorders, including Alzheimer's disease.[3] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
The chemical identity of this compound is defined by its unique molecular architecture, which consists of a tetrahydropyridine ring linked to a thiadiazole core, further functionalized with a fluoropropylthio side chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Systematic Name | 3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine | [1][2] |
| Molecular Formula | C₁₁H₁₆FN₃S₂ | [4] |
| Molecular Weight | 273.40 g/mol | [4] |
| Appearance | Off-white powder (based on related compounds) | [5] |
| pKa (Predicted) | 7.34 ± 0.40 | [5] |
| Storage Condition | Sealed in dry, 2-8°C (based on related compounds) | [5] |
Note: Some physical properties are based on closely related analogs due to the limited availability of specific data for non-radiolabeled this compound.
Figure 1: 2D Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound, particularly its radiolabeled form [¹⁸F]this compound, is well-documented and typically involves a nucleophilic substitution reaction.[2] The non-radiolabeled compound can be synthesized following a similar pathway, using a non-radioactive source of fluoride.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Inferred)
This protocol is an adaptation of the published methods for the radiosynthesis of [¹⁸F]this compound and is intended for the synthesis of the non-radiolabeled compound.[2]
Materials and Reagents:
-
Tosyl-precursor (3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate)
-
Potassium Fluoride (KF)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water
-
HPLC system with a semi-preparative C18 column
Procedure:
-
Fluoride Activation: In a reaction vessel, a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water is prepared. Potassium fluoride is added, and the mixture is heated under a stream of nitrogen to azeotropically dry the fluoride salt.
-
Fluorination Reaction: The tosyl-precursor, dissolved in anhydrous acetonitrile, is added to the dried KF/K₂₂₂ complex. The reaction mixture is then heated at approximately 80-85°C for 5-10 minutes.
-
Quenching and Purification: The reaction is cooled and quenched with water. The crude product is then purified by semi-preparative high-performance liquid chromatography (HPLC) using a suitable mobile phase (e.g., acetonitrile/water mixture) to isolate this compound.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Mechanism of Action
This compound is a selective agonist of the M2 muscarinic acetylcholine receptor.[2] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[6] The M2 receptor, in particular, is coupled to a Gᵢ-type G-protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in inhibitory effects.[7]
The in vivo selectivity of this compound for the M2 receptor is a key property that makes it a valuable research tool.[8] Studies have shown that while this compound binds to all five muscarinic receptor subtypes in vitro, its slower dissociation kinetics from the M2 receptor likely contributes to its observed in vivo selectivity.[3][9]
Signaling Pathway of M2 Muscarinic Acetylcholine Receptor
Caption: Simplified signaling pathway of the M2 muscarinic acetylcholine receptor upon activation by an agonist like this compound.
Applications in Research and Drug Development
The primary application of this compound, in its radiolabeled form [¹⁸F]this compound, is as a PET imaging agent to quantify M2 muscarinic receptor density in the brain.[1] This has significant implications for the study of neurodegenerative diseases like Alzheimer's, where a loss of M2 receptors has been observed.[3]
Non-radiolabeled this compound serves as a crucial reference standard in these imaging studies and is used in competition binding assays to determine the specificity of the radiotracer's binding.[10][11] Furthermore, as a selective M2 agonist, this compound can be a valuable tool for in vitro and in vivo pharmacological studies aimed at understanding the role of the M2 receptor in various physiological and pathological processes. Its unique selectivity profile also makes it and its analogs potential starting points for the development of novel therapeutics targeting the M2 receptor.[12]
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly for its role as a selective M2 muscarinic acetylcholine receptor agonist. Its well-characterized radiolabeled counterpart, [¹⁸F]this compound, has proven to be an invaluable tool for PET imaging in neuroscience research. This guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound, offering a foundation for researchers and drug development professionals working in this exciting area. Further investigation into the physicochemical properties of the non-radiolabeled compound will undoubtedly enhance its utility as a research tool and potential therapeutic lead.
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An Improved Radiosynthesis of the Muscarinic M2 Radiopharmaceutical, [18F]this compound. PubMed. [Link]
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The automated radiosynthesis of [18F]this compound. PubMed. [Link]
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Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. PubMed. [Link]
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Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor? PubMed. [Link]
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An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound. ResearchGate. [Link]
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Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. PubMed. [Link]
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Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders. PubMed. [Link]
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Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. PubMed. [Link]
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Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
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DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Al-Nahrain Journal of Science. [Link]
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[18F]this compound off-rates determined in vitro from rat brain slices in 3 independent studies. ResearchGate. [Link]
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Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. ResearchGate. [Link]
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5-(4-HEXYLOXY-[1][2][13]THIADIAZOL-3-YL)-1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDINE. ChemBK. [Link]
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Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][2][8]triazo. Technical Disclosure Commons. [Link]
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Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Project Report. [Link]6789/17096/1/fw.pdf)
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An In-Depth Technical Guide to the In Vivo Behavior of the [18F]FP-TZTP Radiotracer
Abstract: This technical guide provides a comprehensive overview of the in vivo characteristics of [18F]FP-TZTP (3-(3-(3-[18F]fluoropropyl)thio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine), a subtype-selective agonist radiotracer for the M2 muscarinic acetylcholine receptor. Developed as a potential tool for positron emission tomography (PET) imaging in the study of neurodegenerative conditions like Alzheimer's disease, understanding its behavior in a biological system is paramount for robust and reproducible scientific inquiry.[1][2] This document synthesizes data on its radiosynthesis, pharmacokinetics, receptor selectivity, metabolism, and critical experimental protocols, offering field-proven insights for researchers, clinicians, and drug development professionals.
Section 1: Introduction to [18F]this compound and the M2 Muscarinic Receptor
The muscarinic acetylcholine receptor system plays a crucial role in modulating neuronal excitability, synaptic plasticity, and cognitive functions. Within this family, the M2 subtype is of particular interest in neuropathologies. [18F]this compound has emerged as the sole radiotracer for the selective in vivo imaging of these M2 receptors, providing a noninvasive window into the cholinergic system.[3][4] Its development was spurred by autopsy studies in Alzheimer's disease patients that revealed a significant reduction in M2 receptors, highlighting a need for in vivo quantification.[2] This guide delves into the essential technical details that underpin its use as a reliable PET tracer.
Section 2: Radiosynthesis of [18F]this compound
The viability of a PET tracer is fundamentally linked to a reliable and efficient radiosynthesis process. For [18F]this compound, automated synthesis methods have been developed to ensure consistent production with high specific activity, a critical factor for minimizing pharmacological effects and enabling accurate receptor quantification.
Causality in Synthesis Design
The preferred modern approach involves a one-step nucleophilic substitution reaction. This strategy is chosen for its speed and efficiency, which are critical when working with the short 109.8-minute half-life of Fluorine-18. The use of a tosylate precursor, 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate, is advantageous because the tosyloxy group is an excellent leaving group, facilitating a rapid reaction with the highly nucleophilic potassium cryptand [18F]fluoride complex (K[18F]/K222).[4] Automation, for instance with a GE TRACERlab module, further enhances reproducibility and operator safety.[4]
Mandatory Visualization: Automated Radiosynthesis Workflow
Caption: Workflow for quantitative pharmacokinetic analysis of [18F]this compound.
Regional Brain Distribution
The distribution of [18F]this compound within the brain aligns with the known density of M2 receptors. The volume of distribution (V), a measure of tracer binding, is similar across high-density regions like the cortex, basal ganglia, and thalamus. [1]Crucially, V is significantly lower in the cerebellum, an area with a lower prevalence of M2 receptors, making it a suitable reference region for estimating non-specific binding. [1]
Data Presentation: Key Pharmacokinetic Parameters
| Brain Region | K1 (mL/min/mL) [1] | Volume of Distribution (V) [1] |
| Cortical Regions | ~0.4 - 0.6 | High, similar to Basal Ganglia |
| Basal Ganglia | ~0.4 - 0.6 | High, similar to Cortex |
| Thalamus | ~0.4 - 0.6 | High, similar to Cortex |
| Cerebellum | Not specified | Significantly Lower (p < 0.01) |
Section 4: Receptor-Specific Binding and Selectivity
The defining characteristic of [18F]this compound is its in vivo selectivity for the M2 receptor. Interestingly, this selectivity is not readily apparent in in vitro equilibrium binding assays. [2]
The Kinetic Basis of M2 Selectivity
The preferential binding in vivo is attributed to its dissociation kinetics. [18F]this compound has a slower off-rate from the M2 receptor compared to the other four muscarinic subtypes. [2]This kinetic advantage means that while it may bind to multiple subtypes initially, it remains bound to M2 receptors for a longer duration, allowing for a specific signal to emerge over time as it dissociates more rapidly from other subtypes.
Experimental Protocol: In Vivo Blocking Study
A self-validating system is essential to confirm that the observed PET signal represents specific receptor binding. This is achieved through blocking studies.
-
Animal Preparation: Anesthetize the subject (e.g., rhesus monkey) with a suitable agent like isoflurane. [1]Insert arterial and venous catheters for blood sampling and tracer administration.
-
Baseline Scan: Perform a baseline dynamic PET scan following an intravenous bolus injection of [18F]this compound. Acquire data for 90-120 minutes with concurrent arterial blood sampling.
-
Blocking Scan: On a separate day, administer a "blocking" dose of unlabeled ("cold") this compound prior to the injection of the [18F]this compound radiotracer.
-
Repeat PET Scan: Perform a second dynamic PET scan identical to the baseline scan.
-
Data Analysis: Quantify the volume of distribution (V) for both scans. The reduction in V in the blocking scan compared to the baseline scan indicates the level of specific, displaceable binding.
Expected Outcome: Pre-blocking with unlabeled this compound has been shown to reduce the volume of distribution by 60-70% in M2-rich cortical and subcortical regions, confirming that the majority of the signal is due to specific receptor binding. [1]
Mandatory Visualization: Ligand-Receptor Interaction
Caption: Visualization of specific binding, blocking, and competition at the M2 receptor.
Section 5: Metabolism and Analyte Analysis
The rate of metabolism directly impacts the concentration of the parent radiotracer available to bind to the target in the brain.
Species-Specific Metabolism
A critical consideration for translational research is that the peripheral metabolism of [18F]this compound is significantly faster in rats compared to primates (by a factor of ~2.5). [3]This necessitates careful metabolite analysis in any species being studied, as an uncorrected input function will lead to a substantial underestimation of binding parameters.
Experimental Protocol: Metabolite Analysis
-
Sample Collection: Collect arterial blood samples at multiple time points post-injection.
-
Plasma Separation: Immediately centrifuge the blood to separate plasma and keep it on ice.
-
Protein Precipitation: Add a solvent like acetonitrile to a plasma aliquot to precipitate proteins. Centrifuge to pellet the proteins.
-
HPLC Analysis: Inject the supernatant onto a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.
-
Quantification: Integrate the peaks corresponding to the parent radiotracer and its radioactive metabolites.
-
Calculation: For each time point, calculate the fraction of radioactivity corresponding to the parent [18F]this compound. This fraction is used to correct the total plasma radioactivity curve to generate the true arterial input function.
Section 6: Critical Experimental Considerations
The Confounding Effect of Cerebral Blood Flow (CBF)
As a muscarinic agonist, unlabeled this compound (and its analog P-TZTP) can exert pharmacological effects. Administration of a loading dose has been shown to cause a transient but significant decrease in both cerebral blood flow (CBF) and mean arterial blood pressure in rats. [5]This presents a potential confound, as a reduction in tracer delivery could be misinterpreted as a reduction in receptor binding.
Dissecting CBF Effects from Receptor Occupancy: Rigorous experimentation has demonstrated that the inhibition of [18F]this compound binding by a loading dose occurs independently of these CBF changes. [5]This was proven by pre-treating animals with a peripheral muscarinic antagonist (atropine methyl bromide), which prevented the drop in CBF and blood pressure but resulted in the same degree of tracer inhibition. [5]This confirms that the observed reduction in signal is genuinely due to competition at the receptor site. Researchers performing blocking studies must be aware of this potential hemodynamic effect and consider appropriate controls.
Administration Method: Bolus vs. Infusion
[18F]this compound has been studied using both bolus injection and constant infusion methods. [4][6]While bolus injection followed by kinetic modeling is common in larger animals, studies suggest that a constant infusion approach may be superior for small animal imaging, potentially providing a more stable state for analysis. [4]
Section 7: Conclusion and Future Perspectives
[18F]this compound stands as a robust and well-characterized radiotracer for the in vivo imaging of M2 muscarinic receptors. Its favorable properties—including rapid brain uptake, distribution consistent with M2 receptor density, and kinetically-driven receptor selectivity—make it an invaluable tool for neuroscience. Key to its successful application is a thorough understanding of its species-dependent metabolism, the necessity of a metabolite-corrected input function, and awareness of the potential, albeit independent, hemodynamic effects of blocking agents. Future research will likely focus on applying this tracer to further elucidate the role of the M2 receptor in the progression of Alzheimer's disease, track response to cholinergic therapies, and explore its utility in other neurological and psychiatric disorders.
Section 8: References
-
Eckelman, W. C., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow & Metabolism, 18(10), 1129-1140. [Link]
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Valette, H., et al. (2012). Comparison of the Pharmacokinetics of Different Analogs of 11C-Labeled TZTP for Imaging Muscarinic M2 Receptors with PET. Molecular Imaging and Biology, 14(3), 356-364. [Link]
-
Shimoji, K., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse, 50(2), 151-163. [Link]
-
Ravasi, L., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. European Journal of Nuclear Medicine and Molecular Imaging, 33(3), 292-300. [Link]
-
Kiesewetter, D. O., Vuong, B. K., & Channing, M. A. (2003). The automated radiosynthesis of [18F]this compound. Nuclear Medicine and Biology, 30(1), 73-77. [Link]
-
Yudin, A. K., et al. (2009). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound. Applied Radiation and Isotopes, 67(4), 549-552. [Link]
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Kiesewetter, D. O., et al. (1997). In vivo muscarinic binding of [18F]this compound in rats and monkeys. Nuclear Medicine and Biology, 24(5), 455-463. [Link]
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A Deep Dive into FP-Tztp Binding: An In-depth Technical Guide to Affinity and Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the binding characteristics of FP-Tztp, a selective agonist for the M2 muscarinic acetylcholine receptor.[1][2] As a senior application scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative on the principles, experimental design, and data interpretation necessary for a robust understanding of this compound's binding affinity and kinetics, with a focus on the powerful technique of Fluorescence Polarization (FP).
The Foundational Principle: Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based, homogeneous technique ideal for studying molecular interactions in real-time.[3][4] The core principle lies in the relationship between the rotational motion of a fluorescent molecule and the polarization of its emitted light.[5][6][7]
When a small, fluorescently-labeled molecule (the "tracer," in our case, a fluorescent derivative of Tztp) is excited with plane-polarized light, it tumbles rapidly in solution during the brief interval between excitation and emission. This rapid rotation results in the emission of largely depolarized light. However, when this tracer binds to a much larger molecule, such as its target receptor, the rotational motion of the complex is significantly slower. Consequently, the emitted light remains highly polarized.[6][8] This change in polarization provides a direct measure of the binding event.[6]
The degree of polarization is typically measured in milli-polarization units (mP). An increase in mP signifies an increase in the fraction of the bound tracer.[4]
Experimental Design: Probing the this compound Interaction
A successful investigation into the binding of this compound necessitates a meticulously designed experimental strategy. This involves not only the core binding assays but also critical preliminary steps to ensure data integrity.
Essential Preliminary Steps: Laying the Groundwork for Success
Before embarking on affinity or kinetic studies, several preparatory experiments are crucial for a self-validating system:
-
Fluorophore Selection and Labeling: The choice of fluorophore is critical.[9] Ideal candidates possess high quantum yields, are stable in the assay buffer, and have excitation and emission wavelengths compatible with the available plate reader.[9] Importantly, the labeling process should not interfere with the binding of Tztp to its target. A comparative binding assay between labeled and unlabeled Tztp can validate this.
-
Buffer Optimization: The assay buffer must maintain the stability and functionality of both the fluorescently labeled this compound and the target receptor. Key parameters to optimize include pH, ionic strength, and the inclusion of detergents or other additives to prevent non-specific binding.[9]
-
Determination of Optimal Tracer Concentration: The concentration of the fluorescent tracer should be kept low, ideally well below the expected dissociation constant (Kd), to minimize perturbations to the binding equilibrium. A titration of the tracer against a fixed, saturating concentration of the receptor will help identify a suitable concentration that provides a good signal-to-noise ratio without introducing artifacts.
-
DMSO Tolerance: If test compounds are to be screened, it is essential to determine the assay's tolerance to the solvent, typically DMSO.[10] This is achieved by measuring the polarization of the tracer alone and in the presence of the receptor at various DMSO concentrations.[10]
Visualizing the Workflow: From Preparation to Analysis
The following diagram illustrates the general workflow for an FP-based binding assay.
Caption: A generalized workflow for a Fluorescence Polarization binding assay.
Determining Binding Affinity (Kd): A Quantitative Measure of Interaction Strength
The equilibrium dissociation constant (Kd) is a fundamental parameter that quantifies the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.[11]
Saturation Binding Experiment: A Step-by-Step Protocol
In this experiment, a fixed concentration of the fluorescently labeled this compound is titrated with increasing concentrations of the target receptor.
Protocol:
-
Preparation of Reagents:
-
Prepare a 2X solution of the fluorescent this compound tracer in assay buffer at a concentration determined during preliminary optimization.
-
Prepare a serial dilution series of the target receptor in assay buffer, with the highest concentration being at least 10-20 fold above the expected Kd.
-
-
Assay Plate Setup:
-
To the wells of a suitable microplate (e.g., a black, low-binding 384-well plate), add equal volumes of the 2X tracer solution and each concentration of the receptor serial dilution.
-
Include control wells:
-
Tracer only (for minimum polarization).
-
Tracer with the highest concentration of receptor (for maximum polarization).
-
Buffer only (for background).
-
-
-
Incubation:
-
Measurement:
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Plot the measured mP values against the corresponding receptor concentrations.
-
Fit the data to a one-site binding model using a non-linear regression analysis to determine the Kd.[10]
-
Data Presentation: Saturation Binding
| Receptor Concentration | Measured mP |
| [R]1 | mP1 |
| [R]2 | mP2 |
| ... | ... |
| [R]n | mPn |
Unveiling Binding Kinetics: The Rates of Association (kon) and Dissociation (koff)
While Kd provides a snapshot of the binding at equilibrium, the kinetic parameters, kon (the on-rate) and koff (the off-rate), describe the dynamics of the interaction.[11] These parameters are crucial for understanding the residence time of a drug on its target, a key factor in its pharmacological effect. The slower dissociation kinetics of this compound from M2 receptors, for instance, is believed to contribute to its selectivity.[14][15]
Association Rate (kon) Determination: A Step-by-Step Protocol
The association rate is measured by monitoring the increase in polarization over time as the fluorescent tracer binds to the receptor.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the fluorescent this compound tracer and the target receptor in assay buffer at concentrations that will result in a measurable change in polarization over a reasonable timeframe.
-
-
Kinetic Measurement:
-
Program the plate reader to take kinetic readings at frequent intervals.
-
Initiate the binding reaction by adding the receptor to the tracer solution directly in the microplate well (or vice versa).
-
Immediately begin recording the fluorescence polarization over time until the signal reaches a plateau, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Plot the mP values against time.
-
Fit the data to a one-phase association model to determine the observed rate constant (kobs).
-
The association rate constant (kon) can then be calculated from the relationship between kobs and the receptor concentration.
-
Dissociation Rate (koff) Determination: A Step-by-Step Protocol
The dissociation rate is measured by monitoring the decrease in polarization over time as the fluorescent tracer dissociates from the receptor.
Protocol:
-
Pre-incubation:
-
Incubate the fluorescent this compound tracer with the target receptor to form the complex, allowing the reaction to reach equilibrium.
-
-
Initiation of Dissociation:
-
Add a large excess of unlabeled Tztp (or a known high-affinity competitor) to the pre-formed complex. This will prevent the re-binding of the dissociated fluorescent tracer.
-
Immediately begin recording the fluorescence polarization over time until the signal returns to the baseline (the polarization of the free tracer).
-
-
Data Analysis:
-
Plot the mP values against time.
-
Fit the data to a one-phase dissociation model to determine the dissociation rate constant (koff).
-
Data Presentation: Kinetic Parameters
| Parameter | Value | Units |
| kon | (Value) | M-1s-1 |
| koff | (Value) | s-1 |
| Kd (from kinetics) | koff / kon | M |
Visualizing the Kinetic Principles
The following diagram illustrates the principles of association and dissociation in an FP assay.
Caption: Association and dissociation phases in a kinetic FP experiment.
Conclusion: A Holistic View of this compound Binding
By systematically applying the principles and protocols outlined in this guide, researchers can obtain a comprehensive and reliable characterization of the binding affinity and kinetics of this compound. This information is invaluable for understanding its mechanism of action, optimizing its use as a research tool or therapeutic agent, and for the broader goals of drug discovery and development. The integration of robust experimental design, careful execution, and appropriate data analysis ensures the generation of high-quality, reproducible data, upholding the highest standards of scientific integrity.
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BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]
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Cohen, V. I., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. European journal of nuclear medicine and molecular imaging, 33(3), 345-52. [Link]
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Reddit. Measuring Kd using fluorescence polarization. [Link]
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de Groot, T. J., et al. (2004). Synthesis and evaluation of iodinated TZTP-derivatives as potential radioligands for imaging of muscarinic M2 receptors with SPET. Nuclear medicine and biology, 31(1), 111-23. [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17-32. [Link]
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Hu, L., et al. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Bio-protocol, 3(22), e951. [Link]
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Preclinical Evaluation of FP-TZTP: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the preclinical evaluation of FP-TZTP, a selective agonist for the M2 muscarinic acetylcholine receptor, primarily utilized as a positron emission tomography (PET) radiotracer, [¹⁸F]this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, molecular imaging, and preclinical drug development. It synthesizes findings from key animal studies to provide a cohesive understanding of the molecule's mechanism of action, pharmacokinetic profile, in vivo selectivity, and safety considerations.
Introduction: The Rationale for M2 Receptor Imaging
The M2 muscarinic acetylcholine receptor is a critical component of the cholinergic system in the central nervous system. Its role in cognitive processes and its observed depletion in neurodegenerative diseases, such as Alzheimer's disease, have made it a significant target for diagnostic imaging and therapeutic intervention. [¹⁸F]this compound has emerged as a promising PET tracer for the in vivo quantification of M2 receptors, offering a non-invasive window into the cholinergic system's integrity. This guide delves into the preclinical animal studies that have been instrumental in characterizing [¹⁸F]this compound and establishing its utility for translational research.
Mechanism of Action: Unraveling In Vivo Selectivity
While in vitro binding assays have shown that this compound does not exhibit significant subtype selectivity at equilibrium, its in vivo preference for the M2 receptor is a key characteristic.[1] This apparent paradox is explained by the molecule's binding kinetics.
Key Insight: The in vivo M2 selectivity of [¹⁸F]this compound is not driven by a higher binding affinity in the classical sense, but rather by its slower dissociation rate (off-rate) from the M2 receptor compared to other muscarinic receptor subtypes. This kinetic property allows for a more stable and prolonged binding to M2 receptors, enabling their visualization with PET. In vitro off-rate studies conducted on rat brain tissue have demonstrated that the dissociation kinetics of this compound vary with the regional density of M2 receptors.
M2 Muscarinic Receptor Signaling Pathway
The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
Caption: M2 Receptor Signaling Pathway.
Pharmacokinetic Profile in Animal Models
The pharmacokinetic properties of [¹⁸F]this compound have been investigated in several animal species, including rats and non-human primates. These studies are crucial for determining the optimal imaging protocols and for the quantitative analysis of PET data.
Key Findings:
-
Rapid Brain Uptake: [¹⁸F]this compound demonstrates rapid uptake into the brain.[2]
-
Fast Metabolism: The tracer is rapidly metabolized, which presents challenges for kinetic modeling, particularly with bolus injections in small animals due to blood volume limitations for sampling.
-
Constant Infusion vs. Bolus Injection: To overcome the challenges of rapid metabolism, constant infusion has been shown to be a more suitable method than bolus injection for rodent studies, as it allows for more precise determination of the input function.
-
Distribution: The regional distribution of the tracer in the brain is consistent with the known densities of M2 receptors, with high uptake in cortical regions and lower uptake in the cerebellum.[2]
Quantitative Pharmacokinetic Parameters
| Parameter | Species | Key Findings | Reference |
| Brain Uptake (K1) | Rhesus Monkey | 0.4 to 0.6 mL/min/mL in gray matter. | [2] |
| Metabolism | Rat | Rapid, making input function definition difficult with bolus injection. | |
| Distribution Volume (V) | Rhesus Monkey | Similar in cortical regions, basal ganglia, and thalamus; significantly lower in the cerebellum. | [2] |
| Protein Binding | Baboon | Similar to its analogs P-TZTP and F3P-TZTP. | [3] |
In Vivo Efficacy and Selectivity Studies
The "efficacy" of a PET tracer is defined by its ability to selectively bind to its target and provide a quantifiable signal. The in vivo selectivity of [¹⁸F]this compound for the M2 receptor has been robustly demonstrated in a series of preclinical experiments.
Experimental Workflow for In Vivo Selectivity Assessment
Caption: Workflow for In Vivo Selectivity Studies.
Key Experimental Evidence:
-
Knockout Mouse Studies: Ex vivo autoradiography studies have shown that the regional brain uptake of [¹⁸F]this compound is significantly decreased (by 51.3% to 61.4%) in M2 receptor knockout mice compared to wild-type mice.[4] In contrast, no significant decreases were observed in M1, M3, or M4 knockout mice, providing strong evidence for M2 selectivity.[4]
-
Blocking Studies: Pre-treatment with unlabeled ("cold") this compound in rhesus monkeys resulted in a 60% to 70% reduction in the volume of distribution of [¹⁸F]this compound in cortical and subcortical regions, demonstrating specific and saturable binding.[2]
-
Competition Studies: The administration of the acetylcholinesterase inhibitor physostigmine, which increases endogenous acetylcholine levels, led to a significant reduction in [¹⁸F]this compound binding, confirming that the tracer competes with the endogenous neurotransmitter for binding to the M2 receptor.[2]
Preclinical Safety and Toxicology
While specific, comprehensive toxicology reports for this compound are not publicly available, which is common for research radiotracers, the regulatory guidelines for nonclinical safety studies of radiopharmaceuticals provide a framework for the required assessments. For diagnostic radiopharmaceuticals intended to be administered at a microdose, the nonclinical safety evaluation is tailored and often less extensive than for therapeutic drugs.[2]
Regulatory Framework:
The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have issued guidelines that allow for a targeted non-clinical program for radiopharmaceuticals.[2][3] The focus is on the pharmacology and toxicology of the non-radioactive ligand, especially when the administered mass dose is low.
Safety Pharmacology:
Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions.
-
Cardiovascular System: Administration of this compound or its analog, P-TZTP, in rats has been shown to cause a transient, synchronous decrease in cerebral blood flow (CBF) and mean arterial blood pressure (MABP) within the first minute of administration.[5] This effect was preventable by pre-treatment with a peripheral muscarinic antagonist, indicating that it is a direct pharmacological effect of the compound.[5]
-
Central Nervous System and Respiratory System: A standard safety pharmacology core battery would also assess the effects on the central nervous and respiratory systems.[6][7]
General Toxicology:
For a diagnostic radiotracer, an extended single-dose toxicity study in a single rodent species is often considered sufficient to support initial human clinical trials.[2] This study would typically involve:
-
Administration of the unlabeled compound at doses significantly higher than the intended human mass dose.
-
Monitoring of clinical signs, body weight, and food consumption.
-
Post-mortem gross necropsy and histopathological examination of major organs.
Methodologies for Key Preclinical Experiments
In Vivo PET Imaging in Non-Human Primates
Objective: To determine the in vivo kinetics, distribution, and specific binding of [¹⁸F]this compound.
Protocol:
-
Animal Preparation: Anesthetize a rhesus monkey with isoflurane and place it in the PET scanner.
-
Catheterization: Place catheters in a peripheral vein for tracer injection and in an artery for blood sampling.
-
Tracer Administration: Inject a bolus of [¹⁸F]this compound intravenously.
-
PET Scan: Acquire dynamic PET data for 90-120 minutes.
-
Arterial Blood Sampling: Draw arterial blood samples frequently at the beginning of the scan and less frequently later on to measure radioactivity in whole blood and plasma, and to determine the fraction of unchanged parent tracer.
-
Data Analysis: Reconstruct the PET data and draw regions of interest (ROIs) on various brain structures. Generate time-activity curves (TACs) for each ROI. Using the metabolite-corrected arterial input function, apply pharmacokinetic models to the TACs to estimate parameters such as the volume of distribution (V).
-
Blocking Studies: On a separate day, repeat the procedure but pre-administer a dose of unlabeled this compound before the injection of the radiotracer to determine non-specific binding.
Ex Vivo Autoradiography in Knockout Mice
Objective: To confirm the M2 receptor subtype selectivity of [¹⁸F]this compound.
Protocol:
-
Animal Groups: Use M2 receptor knockout mice and corresponding wild-type control mice.
-
Tracer Administration: Inject [¹⁸F]this compound intravenously into each mouse.
-
Tissue Collection: At a predetermined time point (e.g., 30 minutes post-injection), euthanize the mice and rapidly remove the brains.
-
Sectioning: Freeze the brains and cut thin (e.g., 20 µm) coronal sections using a cryostat.
-
Autoradiography: Expose the brain sections to a phosphor imaging plate or autoradiographic film.
-
Image Analysis: Digitize the autoradiograms and quantify the radioactivity in different brain regions by drawing ROIs.
-
Statistical Analysis: Compare the regional tracer uptake between the knockout and wild-type groups to determine if the absence of the M2 receptor leads to a significant reduction in tracer binding.
Conclusion
The preclinical studies of [¹⁸F]this compound in various animal models have been pivotal in establishing its credentials as a selective in vivo imaging agent for the M2 muscarinic acetylcholine receptor. The unique mechanism of selectivity, based on dissociation kinetics rather than simple affinity, underscores the importance of comprehensive kinetic studies in radiotracer development. The pharmacokinetic profile, while challenging in small animals, is well-characterized, and the in vivo selectivity is strongly supported by knockout and blocking studies. While specific toxicology data is limited in the public domain, the established safety pharmacology profile and the regulatory framework for microdose radiopharmaceuticals provide a clear path for its continued development and application in clinical research, particularly in the study of neurodegenerative diseases like Alzheimer's. This guide provides a foundational understanding for researchers aiming to utilize or further investigate this important molecular imaging tool.
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Navigating the Unseen: A Technical Guide to the Safety and Toxicological Profile of FP-Tztp
For the pioneering researchers, scientists, and drug development professionals venturing into the therapeutic potential of novel compounds, a comprehensive understanding of the safety and toxicological profile is not merely a regulatory hurdle; it is the bedrock of responsible innovation. This guide provides an in-depth technical exploration of the safety and toxicology of FP-Tztp, a selective M2 muscarinic acetylcholine receptor agonist. In the absence of extensive public data, this document leverages established toxicological principles, regulatory guidelines, and the known pharmacology of its class to construct a predictive safety profile and a roadmap for its comprehensive evaluation.
Introduction: The Promise and the Peril of M2 Receptor Agonism
This compound, or 3-(3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, has emerged as a molecule of interest, primarily recognized for its utility as a positron emission tomography (PET) tracer for imaging M2 muscarinic receptors.[1][2][3] Its high affinity and selectivity for the M2 receptor, a key regulator of cardiac function and central nervous system activity, suggest a potential for broader therapeutic applications.[4] However, this very selectivity necessitates a profound understanding of the potential on-target and off-target toxicities.
Muscarinic agonists, as a class, are known to elicit a range of physiological responses that, if not carefully controlled, can lead to significant adverse effects.[5][6] The M2 receptor, in particular, is densely expressed in the heart, where its activation leads to decreased heart rate and contractility.[4] Therefore, a primary safety concern for any M2 agonist is the potential for cardiovascular adverse events, such as bradycardia and hypotension.[7]
This guide will deconstruct the safety and toxicological considerations for this compound, beginning with its known pharmacology and the predictable adverse effects stemming from M2 receptor activation. We will then delve into a structured, multi-faceted toxicological assessment plan, guided by the International Council for Harmonisation (ICH) guidelines, to build a comprehensive safety profile for this promising molecule.[1][8][9]
Signaling Pathway of M2 Muscarinic Receptor Activation
Caption: M2 muscarinic receptor signaling cascade initiated by this compound.
Predictive Toxicology: A Framework for Safety Assessment
A robust preclinical safety evaluation is paramount to any successful drug development program.[10] For this compound, we will outline a comprehensive toxicological assessment based on established regulatory guidelines and scientific best practices.
Experimental Workflow for Preclinical Toxicology Assessment
Caption: A standard workflow for preclinical toxicology evaluation.
Non-Clinical Safety Pharmacology
The primary objective of safety pharmacology studies is to identify potential adverse effects on vital physiological functions.[8] For this compound, the core battery of tests would focus on the cardiovascular, central nervous, and respiratory systems.
-
Cardiovascular System: Given the known effects of M2 agonism, a thorough cardiovascular assessment is critical. This would involve in vivo studies in a conscious, telemetered large animal model (e.g., dog or non-human primate) to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate. A study in rats also showed that administration of this compound can cause a decrease in cerebral blood flow and mean arterial blood pressure.[11][12]
-
Central Nervous System (CNS): A functional observational battery (FOB) and automated motor activity assessment in rodents would be conducted to evaluate potential CNS effects such as sedation, tremors, or convulsions.
-
Respiratory System: Respiratory rate and tidal volume would be monitored in a conscious animal model to assess for any respiratory depression.
Acute and Repeat-Dose Toxicity
These studies are designed to determine the potential target organs of toxicity and to establish a safe dose range for subsequent studies.[10]
-
Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent) would be performed to determine the maximum tolerated dose (MTD) and to identify the primary organs affected at high doses. A study on a thiazole derivative in hamsters identified the liver and kidneys as target organs for acute toxicity.[13][14]
-
Repeat-Dose Toxicity: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day or longer) studies would be conducted in at least two species.[15] These studies involve daily administration of this compound at multiple dose levels. Key endpoints would include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs. Given that this compound contains a pyridine moiety, particular attention should be paid to the liver, as pyridine exposure has been associated with hepatic effects in rats.[16]
| Parameter | Endpoint | Rationale |
| Clinical Observations | Daily health checks, detailed weekly examinations | To detect overt signs of toxicity. |
| Body Weight & Food Consumption | Measured weekly | Sensitive indicators of general toxicity. |
| Hematology | Complete blood count | To assess effects on red and white blood cells, and platelets. |
| Clinical Chemistry | Liver and kidney function tests, electrolytes | To identify organ-specific toxicity. |
| Urinalysis | Volume, specific gravity, microscopic examination | To evaluate renal function. |
| Histopathology | Microscopic examination of all major organs | To identify target organs of toxicity at a cellular level. |
Genotoxicity
A battery of in vitro and in vivo tests is required to assess the potential of this compound to cause genetic damage.[9]
-
Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.
-
Mouse Lymphoma Assay (in vitro): To detect mutations and clastogenic (chromosome-breaking) effects in mammalian cells.
-
In Vivo Micronucleus Test: An in vivo assay in rodents to assess chromosomal damage in bone marrow cells.
Carcinogenicity
Long-term carcinogenicity studies are typically required for drugs intended for chronic use.[17] These studies involve administering this compound to rodents for the majority of their lifespan (e.g., two years). The decision to conduct these studies would be based on the results of genotoxicity assays, the intended duration of clinical use, and any evidence of pre-neoplastic changes in chronic toxicity studies.[18]
Reproductive and Developmental Toxicology (DART)
DART studies are essential to evaluate the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.[19][20][21][22] These studies are typically conducted in rats and rabbits.
-
Fertility and Early Embryonic Development: To assess effects on male and female reproductive function.
-
Embryo-Fetal Development: To evaluate the potential for teratogenicity (birth defects).
-
Pre- and Postnatal Development: To assess effects on offspring growth, development, and reproductive capacity.
Special Considerations for this compound as a PET Radiotracer
When used as a PET imaging agent, this compound is administered in microdoses, which are typically too low to elicit a pharmacological or toxicological effect.[23][24] The primary safety concern in this context is the radiation dose to the patient.
-
Dosimetry: Human dosimetry studies are conducted to determine the biodistribution of the radiotracer and to calculate the radiation absorbed dose to various organs and the total effective dose.[25]
-
Pharmacological Dose: The mass of this compound administered in a PET scan is extremely low, and it is crucial to ensure that this dose is below the threshold for any pharmacological effect.[23]
Conclusion and Future Directions
The safety and toxicological profile of this compound, as predicted from its mechanism of action and chemical class, presents a series of challenges and considerations that must be addressed through a rigorous and systematic preclinical evaluation. The potential for on-target cardiovascular effects necessitates careful dose selection and monitoring in clinical trials. The long-term toxicological profile, including genotoxicity, carcinogenicity, and reproductive toxicity, must be thoroughly investigated before widespread clinical use can be considered.
For its application as a PET radiotracer, the safety profile is considerably more favorable due to the microdosing paradigm. However, careful dosimetry and adherence to regulatory guidelines for radiopharmaceuticals are essential.
This technical guide provides a comprehensive framework for the safety and toxicological assessment of this compound. The successful navigation of this preclinical pathway will be critical to unlocking the full therapeutic and diagnostic potential of this selective M2 muscarinic agonist.
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Methodological & Application
Automated Radiosynthesis of [¹⁸F]FP-TZTP: An Application Note and Protocol for Clinical and Preclinical PET Imaging
Introduction: The Significance of [¹⁸F]FP-TZTP in Neurological Imaging
[¹⁸F]this compound, or 3-(3-(3-[¹⁸F]fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, is a potent and selective agonist for the M2 muscarinic acetylcholine receptor subtype.[1][2] This selectivity makes it a valuable radiotracer for positron emission tomography (PET) imaging, enabling the in vivo quantification and longitudinal study of M2 receptor density. Such capability is of paramount importance in neuroscience research and drug development, particularly for neurodegenerative disorders like Alzheimer's disease, where alterations in the cholinergic system, including M2 receptor expression, are a key pathological feature.[3][4]
The transition from manual, benchtop radiosynthesis to fully automated production is crucial for the widespread adoption of any PET tracer in both preclinical and clinical settings. Automation ensures batch-to-batch consistency, enhances radiochemical yields, minimizes radiation exposure to personnel, and facilitates compliance with current Good Manufacturing Practice (cGMP) guidelines.[5][6] This document provides a comprehensive guide to the automated synthesis of [¹⁸F]this compound, detailing the underlying radiochemistry, a validated protocol for a common synthesis module, and essential quality control procedures.
Underlying Radiochemistry: A One-Step Nucleophilic Substitution
The automated synthesis of [¹⁸F]this compound is predicated on a direct, one-step nucleophilic substitution reaction. The core of this process involves the displacement of a suitable leaving group from a precursor molecule by the cyclotron-produced [¹⁸F]fluoride ion. An improved and widely adopted method utilizes a tosylate precursor, which has demonstrated higher yields and faster reaction times compared to earlier mesylate counterparts.[2][7]
The chosen precursor is 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate.[2] The reaction is facilitated by a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂) complexed with potassium carbonate, which enhances the nucleophilicity of the [¹⁸F]fluoride ion in an aprotic solvent like acetonitrile.
Materials and Methods
This section details the necessary equipment, reagents, and consumables for the successful automated synthesis of [¹⁸F]this compound.
| Category | Item | Supplier/Specifications |
| Automated Synthesizer | GE TRACERlab FX F-N or equivalent | Configured for [¹⁸F]fluoride chemistry |
| Precursor | 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate | Commercially available from various suppliers |
| Reagents | Acetonitrile (anhydrous) | HPLC grade, ≤ 30 ppm H₂O |
| Water for Injection (WFI) | USP grade | |
| Ethanol (absolute) | USP grade | |
| Kryptofix 2.2.2 (K₂₂₂) | Commercially available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | |
| Eluent for [¹⁸F]Fluoride Trapping | K₂₂₂/K₂CO₃ in Acetonitrile/Water | |
| Consumables | Anion Exchange Cartridge (e.g., QMA) | Pre-conditioned according to manufacturer's instructions |
| Solid Phase Extraction (SPE) Cartridge (e.g., C18) | For purification and reformulation | |
| Sterile Vials and Filters | 0.22 µm sterile filter | |
| Analytical Equipment | High-Performance Liquid Chromatography (HPLC) | With radioactivity and UV detectors |
| Gas Chromatography (GC) | For residual solvent analysis | |
| pH meter or strips | ||
| Dose Calibrator | ||
| Limulus Amebocyte Lysate (LAL) Test Kit | For endotoxin testing |
Automated Synthesis Protocol
The following protocol is optimized for a GE TRACERlab FX F-N synthesis module. Minor adjustments may be necessary for other automated platforms. The entire process, from receipt of [¹⁸F]fluoride to the final formulated product, is typically completed within 35-40 minutes.[2]
Step 1: [¹⁸F]Fluoride Trapping and Elution
-
Cyclotron Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.[8]
-
Transfer and Trapping: The aqueous [¹⁸F]fluoride solution is transferred from the cyclotron target to the automated synthesizer and passed through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]fluoride.
-
Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.
Step 2: Azeotropic Drying
-
Evaporation: The solvent in the reaction vessel is evaporated under a stream of nitrogen or argon with gentle heating. This is a critical step to remove water, which would otherwise compete with the nucleophilic substitution.
-
Anhydrous Conditions: Additional anhydrous acetonitrile is added and evaporated to ensure the reaction environment is free of water.
Step 3: Radiosynthetic Reaction
-
Precursor Addition: A solution of the tosylate precursor in anhydrous acetonitrile is added to the dried K[¹⁸F]/K₂₂₂ complex in the reaction vessel.
-
Heating: The reaction mixture is heated to 80°C for 5 minutes to facilitate the nucleophilic displacement of the tosyloxy group by [¹⁸F]fluoride.[2][7]
Step 4: Purification
-
Quenching and Dilution: The reaction is quenched by the addition of the HPLC mobile phase.
-
HPLC Purification: The crude reaction mixture is loaded onto a semi-preparative HPLC column to separate the desired [¹⁸F]this compound from unreacted [¹⁸F]fluoride, the precursor, and other byproducts. The fraction corresponding to [¹⁸F]this compound is collected.
Step 5: Formulation
-
Solvent Removal: The collected HPLC fraction, which is typically in a mixture of acetonitrile and water, is diluted with Water for Injection.
-
SPE Reformulation: The diluted solution is passed through a C18 SPE cartridge, which retains the [¹⁸F]this compound. The cartridge is then washed with Water for Injection to remove any remaining HPLC solvents.
-
Final Elution: The purified [¹⁸F]this compound is eluted from the C18 cartridge with a small volume of absolute ethanol, followed by sterile saline for injection.
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Visualizing the Workflow
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Expected Results and Performance
The automated synthesis method described provides reliable and consistent production of [¹⁸F]this compound.
| Parameter | Expected Value | Reference |
| Radiochemical Yield (uncorrected) | 29 ± 4% | [2] |
| Specific Activity (at end of synthesis) | 138 ± 41 GBq/µmol (3732 ± 1109 mCi/µmol) | [2] |
| Total Synthesis Time | ~35 minutes | [2] |
| Radiochemical Purity | > 95% | [9][10] |
Quality Control: Ensuring Safety and Efficacy
Rigorous quality control (QC) is mandatory to ensure the final product is safe and suitable for human administration. The following tests should be performed on each batch of [¹⁸F]this compound.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter |
| pH | pH meter or calibrated strips | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 95% [¹⁸F]this compound |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Bacterial Endotoxins | LAL test | < 175 EU/V, where V is the maximum recommended dose in mL |
| Sterility | USP <71> Sterility Tests | No microbial growth |
Causality and Field-Proven Insights
-
Precursor Choice: The tosylate precursor is favored over the mesylate due to its superior leaving group characteristics, leading to faster reaction kinetics and higher radiochemical yields under milder conditions.[2][7] This minimizes the formation of degradation byproducts.
-
Azeotropic Drying: The nucleophilicity of the [¹⁸F]fluoride ion is significantly hampered by the presence of water. The azeotropic drying step with acetonitrile is therefore critical for achieving high labeling efficiency.[11][12] Insufficient drying is a common cause of synthesis failure.
-
Phase-Transfer Catalyst: Kryptofix 2.2.2 sequesters the potassium counter-ion, effectively creating a "naked" and highly reactive fluoride anion in the aprotic solvent. This is essential for the nucleophilic attack on the precursor.
-
Purification Strategy: While SPE can be used for some radiotracers, the structural similarity between the precursor and the final product necessitates the resolving power of HPLC for [¹⁸F]this compound to ensure high radiochemical purity. The subsequent C18 SPE reformulation is a robust method for solvent exchange and concentration of the final product.
Conclusion
The automated synthesis of [¹⁸F]this compound is a reliable and efficient method for producing this important PET radiotracer for both preclinical and clinical applications. By leveraging a tosylate precursor and a well-defined, one-step nucleophilic substitution reaction within a commercial synthesis module, researchers and clinicians can obtain high yields of [¹⁸F]this compound with high specific activity and purity. Adherence to the detailed protocol and rigorous quality control measures outlined in this guide will ensure the consistent production of a safe and effective imaging agent for the study of M2 muscarinic receptors in the brain.
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Protocol for In Vivo Administration of FP-TZTP in Murine Models
Introduction: Understanding FP-TZTP and its In Vivo Application
3-(3-(3-fluoropropyl)thio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, commonly known as this compound, is a potent and selective agonist for the M2 muscarinic acetylcholine receptor.[1] Its primary application in preclinical research has been as a positron emission tomography (PET) imaging agent, typically radiolabeled with fluorine-18 ([¹⁸F]this compound), to study the distribution and density of M2 receptors in the brain.[1][2] These studies are particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where alterations in M2 receptor expression have been observed.[2]
While the bulk of available literature focuses on its use in imaging, the methodologies employed in these studies provide a robust framework for the systemic administration of this compound in mice for a variety of research applications. This guide synthesizes the available data to provide a detailed protocol for the preparation and administration of this compound in mice, grounded in the established principles of in vivo pharmacology and insights from existing preclinical studies. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Part 1: Pre-Administration Considerations and Reagent Preparation
This compound Formulation and Solubility
The stability and solubility of this compound are critical for successful in vivo administration. While specific solubility data for this compound is not extensively detailed in the provided literature, general principles for small molecule and peptide-like substance preparation for in vivo use should be followed. The chemical structure of this compound suggests it is a small molecule rather than a peptide. For long-term storage, lyophilized this compound should be kept at -20°C or colder, protected from light and moisture.
Vehicle Selection: The choice of vehicle is paramount for ensuring the bioavailability and minimizing the toxicity of the administered compound. For many small molecules used in in vivo studies, a common vehicle is a sterile isotonic saline solution (0.9% NaCl). Depending on the solubility characteristics of the specific batch of this compound, other vehicles may be considered, such as a small percentage of a biocompatible solvent like DMSO or ethanol, further diluted in saline or phosphate-buffered saline (PBS). It is crucial to perform small-scale solubility tests with a small amount of the compound before preparing the bulk solution for injection.
Recommended Reconstitution Protocol:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Based on preliminary solubility tests, add the appropriate sterile vehicle to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect for any particulates.
-
Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination before administration.
Dosage and Concentration Calculations
The dosage of this compound will be highly dependent on the specific research question. In the context of PET imaging studies, tracer doses are used, which are typically very low and may not be relevant for therapeutic or pharmacological studies. For non-imaging applications, dose-response studies are recommended to determine the optimal dose for the desired biological effect.
| Parameter | Recommendation | Rationale |
| Starting Dose Range | 0.1 - 10 mg/kg | A broad starting range is recommended for initial dose-finding studies, typical for novel small molecules. |
| Vehicle Volume | 5-10 µL/g of body weight | This volume is generally well-tolerated for intraperitoneal and subcutaneous injections in mice. |
| Stock Solution Concentration | To be determined based on the highest dose and maximum injection volume | Prepare a stock solution that allows for accurate dosing across all experimental groups without excessive injection volumes. |
Part 2: Administration Protocol: A Step-by-Step Guide
The following protocol outlines the intravenous administration of this compound, as this is a common route for achieving rapid systemic distribution, as implied in studies with [¹⁸F]this compound.[3][4] However, other routes such as intraperitoneal (IP) or subcutaneous (SC) injection may also be suitable and are often technically simpler for routine studies.
Animal Handling and Preparation
-
Animal Model: The choice of mouse strain (e.g., C57BL/6, BALB/c) should be appropriate for the research question. Studies have utilized M2 receptor knockout mice to confirm the in vivo selectivity of this compound.[1]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment to minimize stress-related physiological changes.
-
Anesthesia: For intravenous injections, particularly via the tail vein, brief anesthesia may be required to immobilize the animal and ensure accurate administration. Isoflurane is a common choice for such procedures.[3][4]
Intravenous (Tail Vein) Injection Workflow
This workflow is designed to ensure the accurate and safe intravenous administration of this compound.
Caption: Intravenous administration workflow for this compound in mice.
Detailed Steps:
-
Prepare this compound Solution: Ensure the solution is at room temperature and drawn up into an appropriately sized syringe (e.g., 1 mL) with a small gauge needle (27-30G).
-
Warm the Mouse: Place the mouse under a heat lamp for a few minutes to dilate the tail veins, making them easier to visualize.
-
Anesthetize the Mouse: If required, anesthetize the mouse according to your institution's approved animal care and use protocol.
-
Position the Mouse: Place the mouse in a suitable restrainer to secure the tail.
-
Visualize the Tail Vein: Identify one of the lateral tail veins. Wiping the tail with an alcohol pad can help with visualization.
-
Insert the Needle: With the bevel facing up, insert the needle into the vein at a shallow angle.
-
Administer the Solution: Slowly inject the this compound solution. If you meet resistance or see a subcutaneous bleb form, the needle is not in the vein.
-
Withdraw and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor for Adverse Reactions: Observe the mouse for any immediate adverse effects before returning it to its home cage.
-
Return to Cage: Once the mouse has fully recovered from anesthesia, return it to its home cage and monitor according to the experimental timeline.
Part 3: Post-Administration Monitoring and Considerations
Pharmacodynamic Effects
This compound is a muscarinic agonist and may induce physiological effects. Administration of this compound has been shown to cause a transient decrease in cerebral blood flow and mean arterial blood pressure in rats.[5] These effects were preventable by pretreatment with a peripheral muscarinic antagonist.[5]
Monitoring Parameters:
-
Behavioral Changes: Observe for any changes in activity, grooming, or other behaviors that may indicate a central or peripheral effect of the compound.
-
Physiological Signs: Monitor for signs of cholinergic activation, such as salivation, lacrimation, urination, and defecation (SLUD).
-
Cardiovascular Monitoring: For more detailed studies, monitoring of heart rate and blood pressure may be warranted.
Experimental Controls
To ensure the validity of your experimental results, the inclusion of appropriate control groups is essential.
-
Vehicle Control: A group of animals administered the vehicle alone is crucial to control for any effects of the injection procedure or the vehicle itself.
-
Positive Control: If applicable, a known M2 receptor agonist can be used as a positive control.
-
Negative Control (in specific contexts): In studies investigating receptor specificity, pre-treatment with an M2 receptor antagonist can be used to block the effects of this compound.
Part 4: Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to and activating the M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The M2 receptor is coupled to inhibitory G proteins (Gi/o).
Caption: Simplified M2 muscarinic receptor signaling pathway activated by this compound.
Upon activation by this compound, the Gi/o protein dissociates into its α and βγ subunits. The α subunit inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate the activity of ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This combination of signaling events typically results in an inhibitory effect on the cell, such as hyperpolarization and reduced neurotransmitter release in neurons.
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Jagoda, E. M., et al. (2003). Regional brain uptake of the muscarinic ligand, [18F]this compound, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice. Neuropharmacology, 44(6), 763-770. [Link]
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Lee, H. J., et al. (2010). Stabilizing Peptide Fusion for Solving the Stability and Solubility Problems of Therapeutic Proteins. Pharmaceutical Research, 27(5), 757-766. [Link]
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Pretze, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]
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- 5. Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
kinetic modeling of [18F]FP-TZTP PET data.
An In-Depth Guide to the Kinetic Modeling of [18F]FP-TZTP PET Data
Senior Application Scientist Note
Welcome to this comprehensive guide on the kinetic modeling of 3-(3-{3-[¹⁸F]fluoropropyl)thio}-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, or [¹⁸F]this compound. This positron emission tomography (PET) radiotracer is a selective agonist for the M2 muscarinic acetylcholine receptor (M2 mAChR), a target of significant interest in neuroscience research, particularly in the study of neurodegenerative disorders like Alzheimer's disease.[1][2]
The quantification of PET data is not a "one-size-fits-all" process. The choice of an appropriate kinetic model is paramount for extracting biologically meaningful and reproducible quantitative data. This guide is structured to walk you, the researcher, through the entire workflow, from data acquisition to the nuanced interpretation of kinetic parameters. We will delve into the causality behind methodological choices, providing not just protocols but the rationale to empower you to design, execute, and troubleshoot your [¹⁸F]this compound imaging studies with confidence and scientific rigor.
Part I: Foundational Steps - Data Acquisition & Preprocessing
The foundation of robust kinetic modeling is high-quality, meticulously acquired dynamic PET data. Errors or inconsistencies at this stage will invariably propagate, compromising the final quantitative results.
Protocol 1: Subject Preparation and Radiotracer Administration
-
Subject Preparation:
-
For human studies, subjects should fast for a minimum of 6 hours to ensure stable physiological conditions.[3]
-
For animal studies, anesthesia protocols must be consistent. Isoflurane is commonly used, but be aware that it can influence physiological parameters.[1][4]
-
Secure intravenous access for radiotracer injection and, if applicable, arterial access for blood sampling.
-
-
Radiotracer Injection:
-
Administer [¹⁸F]this compound as an intravenous bolus injection. The injection should be performed as a rapid bolus (e.g., over 15-30 seconds) followed by a saline flush to ensure the entire dose enters circulation promptly.[5]
-
Record the precise time of injection, injected dose, and specific activity. This is critical for accurate modeling.
-
Scientist's Note: While a bolus injection is standard for compartmental modeling, some rodent studies have explored constant infusion to overcome challenges with rapid metabolism and blood sampling limitations.[4][6]
-
Protocol 2: Dynamic PET Image Acquisition
-
Scanner Setup: Position the subject to ensure the brain is centered in the scanner's field of view. Use a head holder or other fixation device to minimize motion.
-
Acquisition Start: Begin the dynamic PET scan simultaneously with the start of the [¹⁸F]this compound bolus injection.[3]
-
Framing Schedule: A typical dynamic scan lasts 90-120 minutes. The framing schedule should be designed to capture the rapid initial tracer delivery and the slower binding kinetics. A representative schedule is:
-
6 x 10 seconds
-
8 x 30 seconds
-
9 x 60 seconds
-
11 x 300 seconds
-
-
Corrections: Images must be reconstructed with corrections for attenuation (using a CT or MR scan), scatter, and radioactive decay.
Initial Data Processing Workflow
High-quality time-activity curves (TACs) are the input for any kinetic model. This requires careful preprocessing of the dynamic image data.
Part II: The Input Function - A Critical Decision
Kinetic models require knowledge of the radiotracer concentration available in the arterial plasma over time—the "input function." The method chosen to determine this function represents a trade-off between accuracy, invasiveness, and complexity.
Method A: Arterial Input Function (AIF) - The Gold Standard
The AIF is the most accurate method but is invasive and technically demanding. It involves measuring the concentration of the unmetabolized ("parent") radiotracer in arterial plasma.
-
Sampling: Begin continuous or rapid manual sampling from an arterial line at the time of injection.
-
Sample frequently during the first 2-3 minutes to capture the peak of the bolus (e.g., every 5-10 seconds).
-
Decrease sampling frequency over the remainder of the scan (e.g., at 5, 10, 20, 40, 60, 90 minutes).
-
-
Processing: Immediately place blood samples on ice. Centrifuge to separate plasma.
-
Measurement: Measure the total radioactivity in a known volume of plasma using a gamma counter cross-calibrated with the PET scanner. This yields the total plasma TAC.
[¹⁸F]this compound is metabolized in the body. Since only the parent compound can bind to the target receptors, its concentration must be determined.[7]
-
Analysis: At several time points (e.g., 5, 15, 30, 60, 90 minutes), analyze plasma samples using high-performance liquid chromatography (HPLC) to separate the parent [¹⁸F]this compound from its radioactive metabolites.
-
Calculation: For each sample, calculate the parent fraction (radioactivity of parent / total plasma radioactivity).
-
Modeling: Fit the parent fraction data points to a suitable function (e.g., Hill-type or exponential function) to generate a continuous curve.[7]
-
Correction: Multiply the total plasma TAC by the fitted parent fraction curve at each time point to generate the final metabolite-corrected AIF.
Method B: Image-Derived Input Function (IDIF)
An IDIF avoids arterial cannulation by measuring the blood TAC directly from a large blood pool, such as the carotid arteries or the left ventricle of the heart, within the PET image itself.[8][9]
-
ROI Delineation: On the co-registered MRI or the early PET frames, carefully draw an ROI over a large artery (e.g., internal carotid) or the left ventricular cavity.
-
TAC Extraction: Generate the TAC from this blood-pool ROI. This is the "raw" IDIF.
-
Correction & Calibration: This raw IDIF must be corrected for two main effects:
-
Partial Volume Effect (PVE): The limited scanner resolution causes a "spill-out" of signal, underestimating the true peak.
-
Spill-in: Signal from surrounding tissue can "spill-in" to the blood pool ROI.
-
These effects are corrected using specialized models, and the resulting curve is calibrated to true plasma values using a small number of venous or arterial blood samples (e.g., 2-3 samples taken mid- to late-scan).[9]
-
-
Metabolite Correction: The calibrated IDIF must still be corrected for metabolites using the parent fraction curve derived from the few available blood samples, as described in Protocol 4.
Method C: Reference Region Models
This approach is entirely non-invasive and avoids blood sampling by using a "reference region"—an area of the brain believed to be devoid of specific receptor binding.[10] For [¹⁸F]this compound, studies in rhesus monkeys have shown that the cerebellum has significantly lower tracer uptake compared to cortical regions, consistent with the known low density of M2 receptors, making it a suitable candidate for a reference region.[1]
-
Region Selection: The cerebellum is the most common choice for [¹⁸F]this compound.[1] The selection must be anatomically precise.
-
ROI Delineation: On the subject's co-registered T1-weighted MRI, carefully delineate the gray matter of the cerebellum, avoiding contamination from adjacent structures.
-
TAC Generation: Apply this ROI to the dynamic PET data to generate the reference region TAC. This TAC serves as a surrogate for the input function in specific kinetic models.
Part III: Kinetic Modeling - Quantifying Biology
With tissue TACs and an input function, the next step is to apply a mathematical model to estimate kinetic parameters.
Choosing the Right Model
The principle of parsimony is key: use the simplest model that adequately describes the data. For [¹⁸F]this compound, studies have indicated that its kinetics can be well-described by a one-tissue compartment model, as more complex models may fail to yield reliable parameter estimates.[1]
This model assumes the tissue consists of a single compartment representing the sum of non-displaceable (free and non-specifically bound) and specifically bound tracer. It is described by two rate constants.
-
K₁: The rate constant for tracer transport from plasma into the tissue (mL/cm³/min).
-
k₂: The rate constant for tracer transport from tissue back to plasma (min⁻¹).
-
Outcome: The primary outcome is the Total Volume of Distribution (V_T) , calculated as K₁/k₂. V_T reflects the equilibrium ratio of the tracer concentration in tissue to that in plasma and is proportional to the density of available receptors (B_avail).
This model is used with a reference region input (Method C) and does not require blood sampling. It simultaneously fits the target and reference region TACs to estimate binding parameters relative to the non-displaceable uptake.[11][12]
-
R₁: The ratio of K₁ in the target region to K₁ in the reference region.
-
k₂: The efflux rate constant from the target region.
-
Outcome: The primary outcome is the Binding Potential (BP_ND) , which is a measure of the density of available receptors relative to the non-specific binding.
Protocol 7: Performing the Kinetic Fit
-
Software: Utilize specialized software such as PMOD, Turku PET Centre tools, or in-house scripts in MATLAB or Python.
-
Analysis Type:
-
ROI-based: Average the TACs within predefined anatomical regions and fit the model to these mean TACs. This is robust and has a high signal-to-noise ratio.
-
Voxel-wise: Fit the model to the TAC of each individual voxel in the brain. This generates parametric maps but is more susceptible to noise.
-
-
Fitting: Use a weighted non-linear least-squares fitting algorithm to estimate the model parameters.
-
Output: The output will be the estimated kinetic parameters (K₁, k₂, etc.) for each region or voxel, and the derived macroparameters (V_T or BP_ND).
Summary of Key Kinetic Parameters
| Parameter | Description | Typical Model | Units | Biological Interpretation |
| K₁ | Influx rate constant | 1TCM, 2TCM | mL/cm³/min | Rate of tracer delivery from plasma to tissue; related to blood flow and permeability. |
| k₂ | Efflux rate constant | 1TCM, 2TCM | min⁻¹ | Rate of tracer transport from tissue back to plasma. |
| V_T | Total Volume of Distribution | 1TCM, 2TCM | mL/cm³ | Equilibrium tissue-to-plasma concentration ratio; proportional to B_avail. |
| BP_ND | Non-displaceable Binding Potential | SRTM, Logan RR | Dimensionless | Ratio of specifically bound tracer to non-displaceable tracer at equilibrium. |
Note: Typical values for [¹⁸F]this compound in rhesus monkeys show K₁ values of 0.4-0.6 mL/min/mL in gray matter.[1]
Part IV: Validation, Interpretation & Best Practices
Generating numbers is only half the battle; ensuring they are accurate and meaningful is paramount.
Interpretation of Outcomes
-
V_T (from AIF methods): A higher V_T in a brain region indicates a higher density of available M2 muscarinic receptors. Pre-blocking studies with unlabeled this compound have shown V_T can be reduced by 60-70% in receptor-rich regions, demonstrating the specificity of this measure.[1]
-
BP_ND (from reference region methods): This provides a ratio that is less sensitive to blood flow changes than V_T. It is a robust measure of specific binding.
Self-Validation and Quality Control
-
Visual Inspection: Always plot the model fit over the measured TAC data for representative regions. The fitted curve should closely follow the data points.
-
Residuals Analysis: Plot the weighted residuals (the difference between measured and fitted data). They should be randomly scattered around zero with no systematic trends.
-
Parameter Stability: Check the standard errors of your parameter estimates. High standard errors (>30-50%) indicate that the parameter is not well-identified by the model and the data, and the results should be treated with caution. This is a key reason why a 1TCM is often preferred for [¹⁸F]this compound over a more complex two-tissue model.[1]
Common Pitfalls and Troubleshooting
-
Problem: Noisy TACs, especially in small regions or at the voxel level.
-
Solution: Use ROI-based analysis. If voxel-wise analysis is required, consider spatial smoothing of the parametric maps or using spatially constrained fitting algorithms.[11]
-
-
Problem: Poor model fit, with systematic deviations from the data.
-
Solution: Re-evaluate your input function; errors in blood sampling or metabolite correction are common. Verify that head motion was adequately corrected. Consider if the chosen model is appropriate for the tracer kinetics.
-
-
Problem: Inconsistent results when using a reference region model.
References
-
Kiesewetter, D. O., et al. (2006). Comparison of the Pharmacokinetics of Different Analogs of 11C-Labeled TZTP for Imaging Muscarinic M2 Receptors with PET. Molecular Imaging and Biology, 8(5), 261-269. [Link]
-
Carson, R. E., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow & Metabolism, 18(10), 1130-1142. [Link]
-
Turkheimer, F. E., et al. (2007). The image-derived input function in PET studies of the human brain. Journal of Cerebral Blood Flow & Metabolism, 27(4), 655-668. [Link]
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Ravasi, L., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor? European Journal of Nuclear Medicine and Molecular Imaging, 33(3), 292-300. [Link]
-
Innis, R. B., et al. (2007). Consensus nomenclature for in vivo imaging of reversibly binding radioligands. Journal of Cerebral Blood Flow & Metabolism, 27(9), 1533-1539. [Link]
-
TPC - Turku PET Centre. (n.d.). Plasma metabolite correction. Turku PET Centre Documentation. [Link]
-
TPC - Turku PET Centre. (n.d.). Two-tissue compartmental models. Turku PET Centre Documentation. [Link]
-
Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies. NeuroImage, 4(3 Pt 1), 153-158. [Link]
-
Gunn, R. N., et al. (1997). Parametric imaging of ligand-receptor binding in PET using a simplified reference region model. NeuroImage, 6(4), 279-287. [Link]
-
TPC - Turku PET Centre. (n.d.). Compartmental models in positron emission tomography. Turku PET Centre Documentation. [Link]
-
Chen, K., et al. (1998). A new image-derived input function method for accurate quantification of cerebral glucose metabolic rate. Journal of Cerebral Blood Flow & Metabolism, 18(7), 716-725. [Link]
-
Yasuno, F., et al. (2008). The simplified reference tissue model and its extensions for 18F-fallypride PET: choice of reference region and the influence of peripheral metabolism. NeuroImage, 39(2), 654-664. [Link]
-
Ravasi, L., et al. (2011). Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. Nuclear Medicine and Biology, 38(6), 881-893. [Link]
-
Lucignani, G., et al. (2004). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse, 50(2), 151-163. [Link]
-
Cui, J., et al. (2003). Regional brain uptake of the muscarinic ligand, [18F]this compound, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice. Neuropharmacology, 44(5), 653-661. [Link]
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- 1. Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Frontiers | Dynamic 18F-FDG-PET kinetic parameters for epileptogenic zone localization in drug-resistant epilepsy [frontiersin.org]
- 4. Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full kinetic modeling analysis of [18F]fluorocholine Positron Emission Tomography (PET) at initial diagnosis of high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TPC - Plasma metabolite correction [turkupetcentre.net]
- 8. Image Derived Input Function for [18F]-FEPPA: Application to Quantify Translocator Protein (18 kDa) in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Advanced Image Analysis Techniques for [¹⁸F]FP-TZTP PET Scans
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of [¹⁸F]FP-TZTP in Neuroimaging
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo. [¹⁸F]this compound is a radiolabeled agonist that binds with high affinity to the M2 muscarinic cholinergic receptor.[1][2] The M2 receptor subtype is of significant interest in neuroscience, particularly in the study of neurodegenerative disorders like Alzheimer's disease, where a reduction in these receptors has been observed in post-mortem studies.[3] The ability to quantitatively map the density and distribution of these receptors provides a critical tool for diagnosing disease, tracking progression, and evaluating the efficacy of novel therapeutic agents.[4][5]
This guide provides a comprehensive overview of the image analysis techniques essential for extracting meaningful, quantitative data from [¹⁸F]this compound PET scans. We will move beyond simple procedural lists to explain the underlying principles, ensuring that researchers can not only execute these protocols but also understand the implications of their analytical choices.
The preferential in vivo binding to the M2 receptor, despite in vitro studies showing less pronounced selectivity, is thought to be related to the tracer's kinetic properties, specifically a slower dissociation rate from the M2 receptor compared to other subtypes.[3][6] This kinetic behavior underscores the importance of dynamic imaging and sophisticated modeling to fully characterize the tracer's signal.
The Image Analysis Workflow: From Raw Data to Biological Insight
A robust and reproducible analysis pipeline is paramount for scientific integrity. The journey from raw PET data to a quantitative outcome involves several critical stages, each designed to refine the data and correct for potential sources of error.
Caption: High-level workflow for [¹⁸F]this compound PET image analysis.
Pre-processing: Establishing a Foundation for Accurate Quantification
Pre-processing steps are designed to minimize variability and correct for physical limitations of the imaging system. Without meticulous pre-processing, subsequent quantitative analysis can be significantly biased.
Image Co-registration
PET images provide functional information but have limited spatial resolution compared to anatomical imaging modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT).[7][8] Co-registration aligns the functional PET data with a high-resolution anatomical scan from the same subject.
-
Why it's critical: This alignment allows for accurate anatomical localization of the PET signal.[9] It enables the precise definition of Regions of Interest (ROIs) based on clear anatomical boundaries, which is essential for ROI-based analysis and for anatomically guided partial volume correction methods.
-
Methodology: Voxel-based algorithms, often utilizing mutual information, are the standard for multi-modal image registration.[9] These methods can perform rigid-body registrations (adjusting for translation and rotation) and, if necessary, non-linear registrations to account for any anatomical distortions between scans.[9][10]
-
Quality Control (Self-Validation): Always visually inspect the fused PET-MRI images. Check the alignment of key structures (e.g., cortical ribbon, basal ganglia) to ensure the registration was successful. Misregistration can lead to significant errors in quantitative values.[11]
Partial Volume Correction (PVC)
The limited spatial resolution of PET scanners causes a phenomenon known as the Partial Volume Effect (PVE).[7] This effect has two components:
-
Spill-out: The signal from a small, active region "spills out" into surrounding, less active regions, leading to an underestimation of its true activity.[11]
-
Spill-in: Signal from a highly active adjacent region can "spill in" to the region of interest, causing an overestimation of its activity.[11]
-
Why it's critical: PVE is a major source of quantitative error in PET, especially for small structures like cortical gyri or subcortical nuclei.[12] Correction is essential for accurate measurement of tracer uptake.
-
Methodology: PVC methods can be broadly categorized:
-
Post-reconstruction: These methods are applied to the reconstructed PET image. They often use information from a co-registered, segmented MRI to correct for spill-over between anatomical regions.[13][14]
-
Incorporated in Reconstruction: More advanced methods incorporate the Point Spread Function (PSF) of the scanner directly into the image reconstruction algorithm (e.g., OSEM-PSF), which helps to recover some of the resolution lost during acquisition.[11][14]
-
-
Trustworthiness Insight: While PVC can improve accuracy, it can also amplify noise. The choice of PVC method should be applied consistently across all subjects in a study to avoid introducing systematic bias.
Quantitative Analysis Methodologies
Once the data is pre-processed, the researcher can choose from several analysis techniques, depending on the study's objectives and the type of data acquired (static vs. dynamic).
Static Image Analysis: Standardized Uptake Value (SUV)
For static PET images, typically acquired over a set period (e.g., 40-60 minutes post-injection), the Standardized Uptake Value (SUV) is the most common semi-quantitative metric. It normalizes the radioactivity concentration in a region by the injected dose and the patient's body weight.[15][16]
Formula for SUV: SUV = C(T) / (Injected Dose / Patient's Weight) Where C(T) is the tissue radioactivity concentration at time T.[15]
-
Causality: The goal of SUV is to provide a simple, comparable measure of tracer uptake. In theory, if the tracer were uniformly distributed throughout the body, the SUV would be 1.[17] Higher values indicate areas of increased tracer accumulation.
-
Variants:
-
SUVmax: The value of the single brightest voxel in an ROI. It is highly reproducible but sensitive to image noise.[16]
-
SUVmean: The average SUV of all voxels within an ROI. It is more robust to noise but highly dependent on the precise definition of the ROI.[16]
-
SUVpeak: The average SUV within a small, fixed-size sphere centered on the hottest part of a lesion, designed as a compromise between SUVmax and SUVmean.[16]
-
Standardized Uptake Value Ratio (SUVR): To further reduce inter-subject variability (e.g., differences in tracer metabolism or delivery), the SUV in a target region is often normalized to a reference region where specific binding is negligible.[18] For [¹⁸F]this compound, the cerebellum has been used as a reference region due to its low density of M2 receptors.[4]
SUVR = SUV_target / SUV_reference
| Metric | Advantages | Disadvantages |
| SUV | Simple to calculate; widely used. | Influenced by blood glucose, uptake time, body habitus.[15][17] |
| SUVR | Reduces inter-subject variability; provides a measure of specific binding. | Requires a valid reference region with no specific tracer binding. |
Dynamic Scan Analysis: Kinetic Modeling
Dynamic PET scanning involves acquiring a series of images over time, typically starting just before tracer injection. This rich temporal data allows for kinetic modeling, which can separate tracer delivery from specific binding and provide more absolute quantification.[19][20]
-
Why it's critical for [¹⁸F]this compound: As a receptor-binding tracer, the most valuable information lies in quantifying the binding potential (a measure related to receptor density). This cannot be achieved with a simple static scan. Kinetic modeling provides parameters that are more directly related to the underlying biology of the M2 receptor system.[21][22]
-
Methodology: Compartmental models are mathematical frameworks that describe the tracer's movement between different physiological "compartments" (e.g., plasma, non-specifically bound tissue, specifically bound tissue).[19][23] A common model for receptor tracers is the two-tissue compartment model (2TCM).
Caption: A two-tissue compartmental model (2TCM) for PET analysis.
-
Key Parameters:
-
K1: Rate of tracer transport from plasma to tissue.
-
k2: Rate of tracer transport from tissue back to plasma.
-
k3: Rate of tracer binding to the specific target (M2 receptors).
-
k4: Rate of tracer dissociation from the specific target.
-
-
Outcome Measures: From these rate constants, one can derive the Volume of Distribution (V_T) , which reflects the total tracer concentration in a region at equilibrium. The Binding Potential (BP_ND) , often calculated as k3/k4 or (V_T_target / V_T_reference) - 1, is a direct measure of the available receptor density.
Voxel-wise Analysis: Statistical Parametric Mapping (SPM)
SPM is a powerful, unbiased technique for analyzing whole-brain images without the need for a priori ROI definition.[24][25] It performs a statistical test at every single voxel to identify regional differences between groups or correlations with a variable of interest.[26]
-
Why it's powerful: It allows for the exploratory discovery of significant changes anywhere in the brain, avoiding the confirmation bias inherent in ROI analysis.[27][28]
-
Methodology:
-
Spatial Normalization: All individual PET scans are warped to fit a standard anatomical template (e.g., MNI space). This ensures that each voxel corresponds to the same anatomical location across all subjects.
-
Smoothing: A Gaussian filter is applied to the images. This increases the signal-to-noise ratio and helps to accommodate for slight imperfections in spatial normalization.
-
Statistical Modeling: A General Linear Model is fitted at each voxel to test a specific hypothesis (e.g., "Is the mean [¹⁸F]this compound uptake in Alzheimer's patients lower than in healthy controls?").
-
Inference: The resulting statistical map (e.g., a map of t-values) is thresholded to identify voxels where the effect is statistically significant, after correcting for multiple comparisons.
-
Detailed Experimental Protocols
Protocol 1: ROI-based SUVR Analysis
Objective: To calculate the mean SUVR in predefined anatomical regions.
Prerequisites: Co-registered PET and T1-weighted MRI scans for each subject.
-
Anatomical Segmentation:
-
Use an automated segmentation tool (e.g., FreeSurfer, FSL) on the T1-MRI to generate anatomical labels for cortical and subcortical regions of interest (e.g., frontal cortex, putamen, hippocampus).
-
Define the reference region (e.g., whole cerebellum).
-
QC: Visually inspect the segmentation results on the MRI to ensure accuracy.
-
-
Partial Volume Correction (Optional but Recommended):
-
Apply a region-based PVC method using the segmented MRI and the PET scan. This will generate corrected PET values for each segmented region.
-
-
ROI Definition & Transfer:
-
The segmentation labels serve as the ROIs. As the PET and MRI are co-registered, these ROIs can be directly applied to the PET image data.
-
-
SUV Calculation:
-
For each subject, calculate the mean radioactivity concentration within each target ROI and the cerebellar reference ROI from the static PET image.
-
Convert these values to SUVmean using the injected dose and patient weight.
-
-
SUVR Calculation:
-
For each target ROI, divide its SUVmean by the SUVmean of the cerebellar reference region.
-
SUVR_ROI = SUVmean_ROI / SUVmean_Cerebellum
-
-
Data Aggregation:
-
Compile the SUVR values for all subjects and all ROIs into a table for statistical analysis.
-
Protocol 2: Basic Voxel-wise Group Comparison using SPM
Objective: To identify brain regions where [¹⁸F]this compound uptake differs significantly between two groups (e.g., Patients vs. Controls).
Prerequisites: A set of [¹⁸F]this compound PET scans from two distinct groups. SPM software (e.g., SPM12) running in MATLAB.
-
Data Organization:
-
Organize PET images into separate folders for each group (e.g., C:\Study\Controls, C:\Study\Patients). Ensure data is in a compatible format (e.g., NIfTI).
-
-
Spatial Normalization:
-
In SPM, open the Normalize (Write) module.
-
Select a PET template for normalization.
-
For Images to Write, select all PET scans from both groups.
-
Run the process. This will create new, warped images (prefixed with 'w') in the standard space.
-
QC: Use the Check Reg tool in SPM to overlay several of the normalized images on the template to confirm successful alignment.
-
-
Smoothing:
-
Open the Smooth module.
-
For Images to Smooth, select the normalized ('w'-prefixed) images.
-
Specify the Gaussian smoothing kernel (FWHM). A common choice for PET is 8-12mm. The choice depends on image resolution and expected effect size.
-
Run the process. This will create smoothed, normalized images (prefixed with 'sw').
-
-
Statistical Analysis:
-
Open the Specify 2nd-level module.
-
Select Two-Sample t-test.
-
In Group 1 scans, select the 'sw'-prefixed images for the control group.
-
In Group 2 scans, select the 'sw'-prefixed images for the patient group.
-
Specify an output directory for the analysis.
-
Run the module to create the statistical model.
-
-
Model Estimation & Inference:
-
From the main SPM menu, click Estimate and select the SPM.mat file created in the previous step.
-
Once estimation is complete, click Results. Select the SPM.mat file.
-
Define a contrast. To test Controls > Patients, enter [1 -1]. To test Patients > Controls, enter [-1 1].
-
Set a statistical threshold for displaying the results (e.g., p < 0.001 uncorrected for initial exploration, or FWE-corrected p < 0.05 for final reporting).
-
The results will be displayed as a statistical map overlaid on a template brain, highlighting regions of significant difference.
-
References
-
Institute of Biomedical Engineering (iBME), Ghent University. Partial volume effect correction in PET imaging. [Link]
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Shidahara, M., et al. (2017). Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction. PMC - NIH. [Link]
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Dimitrakopoulou-Strauss, A., et al. (2021). Kinetic modeling and parametric imaging with dynamic PET for oncological applications. PubMed Central. [Link]
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Radiopaedia. Standardized uptake value (SUV). Radiopaedia.org. [Link]
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Turku PET Centre. Standardized uptake value (SUV). Turkupetcentre.net. [Link]
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Wang, G., & Qi, J. (2012). Direct Reconstruction of Kinetic Parameter Images From Dynamic PET Data. Purdue University College of Engineering. [Link]
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Quantitative Bioimaging Laboratory. Partial Volume Correction. Stony Brook University. [Link]
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Dimitrakopoulou-Strauss, A., et al. (2020). Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives. PubMed. [Link]
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Lin, E. C., Alavi, A., & Kinahan, P. E. (2016). Standardized Uptake Value. Radiology Key. [Link]
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Hofheinz, F., et al. (2010). Partial volume correction strategies for quantitative FDG PET in oncology. PMC - NIH. [Link]
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Erlandsson, K. (2017). Partial Volume Correction in PET Imaging. Radiology Key. [Link]
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Wang, G. Total-body PET kinetic modeling and potential opportunities using deep learning. Wang Lab, UC Davis. [Link]
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UCL Queen Square Institute of Neurology. SPM - Statistical Parametric Mapping. fil.ion.ucl.ac.uk. [Link]
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Fuchigami, T., et al. (2013). Optimizing statistical parametric mapping analysis of 18F-FDG PET in children. PMC - NIH. [Link]
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Collective Minds Radiology. (2024). Standard Uptake Value (SUV) in PET Scans: A Comprehensive Guide. Collective Minds. [Link]
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Wikipedia. Standardized uptake value. Wikipedia.org. [Link]
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Kotasidis, F., et al. Advanced kinetic modelling strategies: Towards adoption in clinical PET imaging. White Rose Research Online. [Link]
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Unknown. Application of statistical parametric mapping in PET and SPECT brain functional imaging. cnki.com.cn. [Link]
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Ravasi, L., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor? PubMed. [Link]
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Wikipedia. Statistical parametric mapping. Wikipedia.org. [Link]
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Francati, V., et al. (2022). Statistical Parametric Mapping in Amyloid Positron Emission Tomography. Frontiers in Neurology. [Link]
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Hutton, B. F. (2002). The application of PET-MR image registration in the brain. PubMed. [Link]
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Gnad, M. H., et al. (2020). Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. MDPI. [Link]
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Huang, H-K. (2009). PET-MRI IMAGE REGISTRATION AND FUSION USING ARTIFICIAL NEURAL NETWORKS. World Scientific Publishing. [Link]
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Shekhar, R., et al. (2005). Automated 3-Dimensional Elastic Registration of Whole-Body PET and CT from Separate or Combined Scanners. Journal of Nuclear Medicine. [Link]
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Pietrzyk, U., et al. (1994). An interactive technique for three-dimensional image registration: validation for PET, SPECT, MRI and CT brain studies. PubMed. [Link]
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Shimoji, K., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. PubMed. [Link]
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Li, G. (2010). Volumetric Image Registration of Multi-modality Images of CT, MRI and PET. ResearchGate. [Link]
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Shimoji, K., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. ResearchGate. [Link]
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Carson, R. E., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. PubMed. [Link]
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Brust, P., et al. (2014). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. PubMed Central. [Link]
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Application Notes & Protocols: Longitudinal Tracking of Early Tau Pathology in Alzheimer's Disease Models Using the Fluorescent Probe pTP-TFE
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Executive Summary & A Note on Probe Selection
Longitudinal in vivo imaging is a cornerstone of preclinical Alzheimer's disease (AD) research, enabling the tracking of pathology over time within the same subject. This is critical for understanding disease progression and evaluating the efficacy of therapeutic interventions. While various imaging modalities and probes exist, fluorescence microscopy, particularly two-photon microscopy, offers the cellular resolution needed to dissect the early stages of tauopathy.
It is important to select a probe validated for the specific target of interest. This document was initially conceptualized around the use of FP-Tztp. However, a thorough review of the literature indicates that This compound is a selective agonist for the M2 muscarinic acetylcholine receptor, primarily used as a positron emission tomography (PET) tracer to study cholinergic system deficits in AD, not for direct imaging of tau pathology .[1][2][3][4]
Therefore, these application notes have been developed to focus on a highly promising and validated tool for longitudinal tau imaging: pTP-TFE . This novel fluorescent probe demonstrates remarkable selectivity for soluble, early-stage tau aggregates, which are increasingly recognized as the most toxic tau species.[1][2][3][5][6][7] This guide will provide the scientific rationale, detailed protocols, and data analysis frameworks for using pTP-TFE to monitor the progression of early tauopathy in living mouse models of Alzheimer's disease.
Scientific Principles & Rationale
The Challenge of Imaging Early Tau Pathology
The progression of tau pathology in AD is closely correlated with cognitive decline.[8] It is widely believed that soluble tau oligomers, which precede the formation of large, insoluble neurofibrillary tangles (NFTs), are the primary drivers of neurotoxicity.[2][3][5][7] To effectively study and treat AD, it is crucial to detect and quantify these early, soluble tau species. Longitudinal imaging in animal models provides a powerful platform to achieve this, allowing for the direct visualization of the dynamic changes in tau pathology over the course of the disease and in response to treatment.[4]
pTP-TFE: A Selective Probe for Soluble Tau Aggregates
pTP-TFE (pentathiophene-trifluoroethanol) was specifically designed to address the need for a probe that can identify early-stage tau aggregates.[5][7] Its mechanism of action is rooted in its high affinity for the β-sheet structures present in aggregated proteins.
Key Features of pTP-TFE:
-
High Affinity for Soluble Tau: pTP-TFE exhibits a high binding affinity for soluble tau aggregates, with a dissociation constant (Kd) of approximately 66 nM.[1][2][3][6]
-
Selectivity: It shows a tenfold selectivity for soluble tau aggregates over mature tau fibrils, and also demonstrates selectivity for tau aggregates over β-amyloid (Aβ) aggregates.[1][2][5][6]
-
Favorable Properties: pTP-TFE has demonstrated good cell permeability, a crucial characteristic for an in vivo imaging agent that needs to cross the blood-brain barrier and enter neurons.[6][7]
These properties make pTP-TFE a superior tool for studying the initial phases of tauopathy, offering a window into the disease process that is often missed by probes that only bind to mature NFTs.
Data Presentation: Properties of pTP-TFE
| Property | Description | Source |
| Target | Soluble, early-stage tau aggregates | [1][2][3][5][6][7] |
| Binding Affinity (Kd) | ~66 nM for soluble tau aggregates | [1][2][3][6] |
| Selectivity | ~10-fold higher for soluble tau vs. mature fibrils; also selective for tau over Aβ aggregates | [1][2][5][6] |
| Imaging Modality | Fluorescence Microscopy (including Two-Photon) | [5][7] |
| Key Advantage | Enables visualization of early, toxic tau species, ideal for longitudinal studies of disease onset and progression. | [2][3][5][7] |
Experimental Workflow for Longitudinal Tau Imaging
The following diagram outlines the comprehensive workflow for a longitudinal study using pTP-TFE in a mouse model of tauopathy.
Caption: Workflow for longitudinal in vivo imaging of tau pathology using pTP-TFE.
Detailed Protocols
Protocol 1: Cranial Window Implantation
Rationale: To provide optical access to the brain for repeated, high-resolution imaging with two-photon microscopy, a cranial window is necessary. This procedure involves replacing a small section of the skull with a glass coverslip.
Materials:
-
Tauopathy mouse model (e.g., P301L, rTg4510) and wild-type controls.[9][10][11]
-
Anesthesia (isoflurane or similar)
-
Stereotaxic frame
-
Surgical drill
-
Glass coverslips (3-5 mm diameter)
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Maintain body temperature with a heating pad. Apply eye ointment to prevent drying. Shave the scalp and sterilize the area with antiseptic swabs.
-
Scalp Incision: Make a midline incision to expose the skull. Retract the skin to provide a clear surgical field.
-
Craniotomy: Using a high-speed drill, carefully create a circular craniotomy (3-5 mm diameter) over the brain region of interest (e.g., somatosensory or motor cortex). Continuously apply sterile saline to prevent overheating.
-
Dura Removal (Optional but Recommended): Carefully remove the dura mater to improve imaging quality. This is a delicate step and should be performed with fine forceps under a dissecting microscope.
-
Window Placement: Place a sterile glass coverslip over the exposed brain, ensuring it is flush with the skull.
-
Sealing: Secure the coverslip to the skull using dental cement. Build up the cement around the window to create a head-post for secure fixation during imaging.
-
Post-Operative Care: Administer analgesics and antibiotics as per your institution's animal care guidelines. Allow the animal to recover for 1-2 weeks before the first imaging session. Monitor for any signs of infection or distress.
Protocol 2: Longitudinal In Vivo Two-Photon Imaging
Rationale: This protocol describes the procedure for acquiring images of pTP-TFE-labeled tau pathology in the living mouse brain over multiple time points.
Materials:
-
Mouse with implanted cranial window
-
Two-photon microscope with a tunable femtosecond laser
-
Anesthesia (isoflurane)
-
pTP-TFE probe solution (formulated for in vivo use, e.g., in DMSO/saline)
-
Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure the head-post to the microscope stage. This ensures stability and prevents motion artifacts. Maintain body temperature.
-
Baseline Imaging: Before injecting the probe, acquire baseline images of the brain vasculature and any endogenous fluorescence. This is crucial for image registration across different time points.
-
Probe Administration: Administer pTP-TFE via tail vein (i.v.) or intraperitoneal (i.p.) injection. The optimal dose and route should be determined empirically, but a starting point can be extrapolated from similar fluorescent probes.[12]
-
Image Acquisition:
-
Begin acquiring images at multiple time points post-injection (e.g., 15, 30, 60, 120 minutes) to determine the optimal signal-to-noise ratio.
-
Use an excitation wavelength appropriate for pTP-TFE (this will need to be determined based on its two-photon absorption spectrum, but a starting point could be in the 800-950 nm range, typical for many blue/green fluorophores).
-
Acquire Z-stacks through the desired cortical depth to create 3D reconstructions of the labeled structures.
-
Repeat this imaging session at regular intervals (e.g., every 4-6 weeks) to track changes over time.
-
Protocol 3: Ex Vivo Validation and Immunohistochemistry
Rationale: After the final imaging session, it is essential to validate the in vivo findings with post-mortem histological analysis. This confirms that the fluorescent signal from pTP-TFE co-localizes with tau pathology.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30%)
-
Cryostat or vibratome
-
Primary antibodies (e.g., AT8 for phosphorylated tau, anti-total tau)
-
Fluorescently labeled secondary antibodies
-
Confocal or epifluorescence microscope
Procedure:
-
Perfusion and Fixation: Following the final in vivo imaging session, deeply anesthetize the mouse and perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Brain Extraction and Post-Fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 15% sucrose solution until it sinks, then to a 30% sucrose solution until it sinks. This prevents ice crystal formation during freezing.
-
Sectioning: Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.
-
Immunohistochemistry:
-
Perform immunohistochemical staining on the brain sections.
-
Include an antibody against phosphorylated tau (e.g., AT8) to confirm the presence of pathological tau.
-
Use a fluorescent secondary antibody that is spectrally distinct from pTP-TFE.
-
-
Imaging and Co-localization Analysis: Image the stained sections on a confocal microscope. Compare the native fluorescence of pTP-TFE with the antibody staining to confirm that the probe specifically labels tau aggregates.
Data Analysis and Interpretation for Longitudinal Studies
Rationale: The power of this technique lies in the quantitative analysis of changes over time.
-
Image Registration: Use image processing software (e.g., ImageJ/Fiji) to align the images from different time points. The brain's vasculature can serve as a reliable landmark for this registration.
-
Signal Quantification:
-
Identify and segment the pTP-TFE-positive structures.
-
Measure the change in the number, size, and fluorescence intensity of these structures over time.
-
This provides a quantitative measure of the progression of soluble tau pathology.
-
-
Correlation Analysis: Correlate the changes in the pTP-TFE signal with other data, such as behavioral test results or data from other imaging modalities (e.g., MRI for brain atrophy). This provides a more complete picture of the disease process.
Mechanism of pTP-TFE Binding
The following diagram illustrates the proposed mechanism of pTP-TFE binding to soluble tau aggregates.
Caption: pTP-TFE preferentially binds to early, soluble tau aggregates, resulting in a significant increase in fluorescence.
References
-
Zhao, Y., Tietz, O., Kuan, W. L., et al. (2020). A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein. Chemical Science, 11(18), 4773–4778. [Link]
-
Zhao, Y., Tietz, O., Kuan, W. L., et al. (2020). A Fluorescent Molecular Imaging Probe with Selectivity for Soluble Tau Aggregated Protein. ResearchGate. [Link]
-
Zhao, Y., Tietz, O., Kuan, W. L., et al. (2020). A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein. RSC Publishing. [Link]
-
Jagoda, E. M., Kiesewetter, D. O., Shimoji, K., et al. (2005). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor? European Journal of Nuclear Medicine and Molecular Imaging, 33(2), 161-9. [Link]
-
Shimoji, K., Esaki, T., Itoh, Y., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse, 50(2), 151-63. [Link]
-
Maruyama, M., Shimada, H., Suhara, T., et al. (2013). Imaging of tau pathology in a tauopathy mouse model and in Alzheimer patients compared to normal controls. Neuron, 79(6), 1094-108. [Link]
-
Zhao, Y., Tietz, O., Kuan, W. L., et al. (2020). A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein. Europe PMC. [Link]
-
Holtmaat, A., Bonhoeffer, T., Chow, D. K., et al. (2009). Longitudinal In Vivo Two-Photon Fluorescence Imaging. ResearchGate. [Link]
-
Jankowsky, J. L., & Zheng, H. (2017). Practical considerations for choosing a mouse model of Alzheimer's disease. Molecular neurodegeneration, 12(1), 89. [Link]
-
Drummond, E., & Wisniewski, T. (2017). Alzheimer's disease: experimental models and reality. Acta neuropathologica, 133(2), 155-175. [Link]
-
Gotz, J., & Ittner, L. M. (2008). Animal models of Alzheimer's disease and frontotemporal dementia. Nature reviews. Neuroscience, 9(7), 532-44. [Link]
-
Higuchi, M. (2015). In Vivo Tau Imaging for a Diagnostic Platform of Tauopathy Using the rTg4510 Mouse Line. Frontiers in Neurology, 6, 223. [Link]
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- 11. Amyloid precursor protein and tau transgenic models of Alzheimer's disease: insights from the past and directions for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Quality Control of [18F]FP-TZTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]FP-TZTP (3-(3-(3-[18F]fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a selective agonist for the M2 muscarinic acetylcholine receptor subtype.[1][2] Its utility as a positron emission tomography (PET) radiotracer for imaging M2 receptors in vivo makes it a valuable tool in neuroscience research, particularly in the study of neurodegenerative diseases like Alzheimer's.[2][3] The reliability and accuracy of PET imaging data are fundamentally dependent on the quality of the radiopharmaceutical administered. Therefore, rigorous quality control (QC) procedures are imperative to ensure the identity, purity, safety, and efficacy of each batch of [18F]this compound intended for human use.[4][5]
This document provides a comprehensive guide to the essential quality control tests for [18F]this compound, drawing upon established principles for radiopharmaceutical QC outlined by international bodies such as the European Pharmacopoeia (Ph. Eur.), United States Pharmacopeia (USP), and the International Atomic Energy Agency (IAEA).[6][7][8][9] The protocols described herein are designed to be self-validating, ensuring that each batch of [18F]this compound meets the stringent requirements for clinical and preclinical research.
The unique characteristics of radiopharmaceuticals, such as their short half-lives and the microscale of production, necessitate specialized and efficient QC methods.[4][10] This guide will detail the rationale behind each test, provide step-by-step protocols, and present typical acceptance criteria.
Overall Quality Control Workflow
The quality control of [18F]this compound is a multi-step process that begins with the raw materials and extends to the final product. Each step is critical for ensuring the final product is safe and effective for its intended use. The following diagram illustrates a typical workflow for the quality control of [18F]this compound.
Caption: High-level workflow for [18F]this compound quality control.
Critical Quality Attributes and Test Protocols
The quality of [18F]this compound is defined by several critical attributes that must be assessed for each batch. These attributes and the corresponding analytical methods are detailed below. The acceptance criteria are based on general standards for PET radiopharmaceuticals as specific monographs for [18F]this compound may not be universally established.[8][11]
Visual Inspection
Rationale: This simple yet crucial test ensures the final product is a clear, colorless solution, free from any particulate matter. Any deviation could indicate contamination or degradation.
Protocol:
-
Place the final product vial in a well-lit area against both a black and a white background.
-
Carefully inspect the solution for any visible particles, cloudiness, or discoloration.
pH Determination
Rationale: The pH of the final injectable solution must be within a physiologically acceptable range (typically 4.5 to 7.5) to prevent patient discomfort and potential physiological effects at the injection site.[8]
Protocol:
-
Withdraw a small aliquot (e.g., 10-20 µL) of the final [18F]this compound solution.
-
Apply the aliquot to a calibrated pH strip or a calibrated pH meter.
-
Record the pH value.
Radionuclidic Identity and Purity
Rationale: This test confirms that the radioactivity in the sample is predominantly from Fluorine-18 and that other radionuclide impurities are within acceptable limits. This is crucial for accurate imaging and dosimetry.[7][11]
3.1. Half-life Determination
Protocol:
-
Using a dose calibrator, measure the initial radioactivity of the [18F]this compound sample.
-
Record the time and the radioactivity reading.
-
After a known time interval (e.g., 30-60 minutes), measure the radioactivity of the sample again.
-
Calculate the half-life using the decay formula: A = A₀ * e^(-λt), where λ = 0.693 / T₁/₂.
-
Compare the calculated half-life to the known half-life of 18F (109.7 minutes).
3.2. Gamma-Ray Spectrometry
Protocol:
-
Place a sample of the [18F]this compound in a gamma-ray spectrometer (e.g., a multichannel analyzer with a high-purity germanium detector).
-
Acquire a gamma-ray spectrum.
-
Identify the characteristic photopeak for 18F at 511 keV (annihilation photons).
-
Examine the spectrum for any other significant gamma-emitting impurities.
Radiochemical Purity and Identity
Rationale: This is one of the most critical tests to ensure that the radioactivity is associated with the correct chemical form, [18F]this compound, and not with radiolabeled impurities (e.g., free [18F]fluoride) or other byproducts.[12][13] High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[14] Thin-Layer Chromatography (TLC) can be used as a complementary or alternative method.[11]
4.1. High-Performance Liquid Chromatography (HPLC)
Protocol:
-
System Preparation:
-
HPLC system equipped with a reverse-phase C18 column.
-
Mobile phase: A suitable mixture, for example, acetonitrile and a buffer (e.g., ammonium formate), with a specific gradient or isocratic elution profile.
-
Detectors: A UV detector (to detect the non-radioactive standard) and a radioactivity detector connected in series.
-
-
Standard Preparation: Prepare a solution of non-radioactive ("cold") this compound standard of known concentration.
-
Analysis:
-
Inject the cold this compound standard and record its retention time (t_R) from the UV chromatogram.
-
Inject an aliquot of the final [18F]this compound product.
-
Record the radio-chromatogram.
-
-
Data Interpretation:
-
Identity: The major radioactive peak in the radio-chromatogram should have the same retention time as the cold this compound standard.
-
Purity: Calculate the radiochemical purity by integrating the area of the [18F]this compound peak and dividing it by the total area of all radioactive peaks in the chromatogram.
-
Caption: Typical HPLC system configuration for radiochemical analysis.
4.2. Thin-Layer Chromatography (TLC)
Protocol:
-
Plate and Mobile Phase: Use a suitable TLC plate (e.g., silica gel) and a mobile phase (e.g., a mixture of organic solvents).
-
Spotting: Spot a small amount of the [18F]this compound solution onto the TLC plate.
-
Development: Place the plate in a developing chamber with the mobile phase and allow the solvent front to move up the plate.
-
Analysis: After development, scan the plate with a radio-TLC scanner to determine the distribution of radioactivity.
-
Data Interpretation: Calculate the retention factor (R_f) for each radioactive spot. The R_f of the main spot should correspond to that of [18F]this compound, and the percentage of other radioactive spots (e.g., free [18F]fluoride at R_f = 0) should be quantified.
Residual Solvents
Rationale: Solvents used in the synthesis and purification process (e.g., acetonitrile, ethanol) must be removed to levels below established safety limits to avoid toxicity.[15] Gas Chromatography (GC) is the standard method for this analysis.
Protocol:
-
System: A gas chromatograph with a suitable column and a flame ionization detector (FID).
-
Standard Preparation: Prepare standard solutions of the potential residual solvents in a suitable diluent (e.g., water) at various concentrations.
-
Analysis:
-
Inject the standards to create a calibration curve.
-
Inject a sample of the final [18F]this compound product.
-
-
Data Interpretation: Quantify the amount of each residual solvent in the sample by comparing its peak area to the calibration curve.
Bacterial Endotoxins
Rationale: To prevent pyrogenic reactions in patients, the final product must be tested for bacterial endotoxins. The Limulus Amebocyte Lysate (LAL) test is the standard method.[16]
Protocol:
-
Perform the LAL test according to the manufacturer's instructions for the specific kit being used (e.g., gel-clot, turbidimetric, or chromogenic methods).
-
The test must be validated for the specific product to ensure there is no inhibition or enhancement of the reaction.
-
Compare the endotoxin level in the sample to the established limit, typically expressed in Endotoxin Units per milliliter (EU/mL).
Sterility
Rationale: The final product for parenteral administration must be sterile to prevent infections.[11] Due to the short half-life of 18F, the product is often released before the completion of the sterility test. In such cases, a successful filter integrity test provides a high degree of assurance of sterility.[11]
Protocol:
-
Direct Inoculation: Inoculate a sample of the final product into suitable growth media (e.g., tryptic soy broth and fluid thioglycollate medium).
-
Incubation: Incubate the media for a specified period (typically 14 days) and observe for any microbial growth.
-
Filter Integrity Test (Bubble Point Test): This test is performed on the sterilizing filter immediately after product filtration. It confirms that the filter was not compromised during the process.[11]
Specific Activity
Rationale: Specific activity (radioactivity per unit mass of the compound) is a critical parameter, especially for receptor-binding radiotracers like [18F]this compound.[1][17] High specific activity is necessary to ensure that the injected mass of the compound is low enough to avoid pharmacological effects and saturation of the target receptors.
Protocol:
-
Quantify the total radioactivity of the sample using a calibrated dose calibrator.
-
Determine the mass of this compound in the sample. This is typically done using the HPLC-UV system by comparing the peak area of the product to a standard curve generated with known concentrations of the cold this compound standard.
-
Calculate the specific activity by dividing the total radioactivity by the total mass of this compound. The result is usually expressed in GBq/µmol or Ci/µmol.
Summary of Acceptance Criteria
The following table summarizes the typical acceptance criteria for the quality control tests of [18F]this compound. These are based on general pharmacopeial standards for PET radiopharmaceuticals.[7][8][18]
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, free of visible particles |
| pH | pH strip or meter | 4.5 – 7.5 |
| Radionuclidic Identity | Half-life | 105 – 115 minutes |
| Gamma Spectrometry | Principal gamma photon at 511 keV | |
| Radiochemical Purity | HPLC / TLC | ≥ 95% |
| Radiochemical Identity | HPLC / TLC | Retention time (t_R) or R_f matches standard |
| Residual Solvents | GC | Acetonitrile: ≤ 410 ppm; Ethanol: ≤ 5000 ppm (or as per Ph. Eur./USP) |
| Bacterial Endotoxins | LAL | < 175/V EU/mL (V = max. recommended dose in mL) |
| Sterility | Direct Inoculation | No microbial growth |
| Filter Integrity | Bubble Point Test | Pass |
Conclusion
The quality control procedures outlined in this document are essential for ensuring the safety, purity, and efficacy of [18F]this compound for use in PET imaging. Adherence to these protocols, grounded in established pharmacopeial standards and good manufacturing practices, provides the necessary assurance for reliable and reproducible scientific outcomes in both research and clinical settings.[19][20] Each production facility should validate these methods for their specific synthesis and analysis systems to ensure compliance with all applicable regulatory requirements.[21]
References
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International Atomic Energy Agency. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Retrieved from [Link]
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Elsinga, P. H., et al. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate. Retrieved from [Link]
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USP. (n.d.). Revision of USP General Chapter Radiopharmaceuticals for Positron Emission Tomography—Compounding h823i. Retrieved from [Link]
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Yu, W. M. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. Retrieved from [Link]
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Channing, M. A., et al. (2003). Determination of [18F]FCWAY, [18F]this compound, and their metabolites in plasma using rapid and efficient liquid-liquid and solid phase extractions. Nuclear Medicine and Biology, 30(3), 233-240. Retrieved from [Link]
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USP. (n.d.). General Chapters: <823> RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY-COMPOUNDING. uspbpep.com. Retrieved from [Link]
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AuntMinnie.com. (2011). USP adopts PET drug standards. Retrieved from [Link]
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Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. Retrieved from [Link]
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Ferreira, T. A., et al. (2012). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Journal of Pharmaceutical Sciences, 48(2), 237-245. Retrieved from [Link]
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Liang, Q. (2017). Regulatory Aspects of PET Radiopharmaceutical Production in the United States. In PET Radiopharmaceuticals. Springer. Retrieved from [Link]
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European Pharmacopoeia. (n.d.). Radiopharmaceutical Preparations. Retrieved from [Link]
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Doudet, D. J., et al. (1999). Comparison of two methods for the analysis of [18F]6-fluoro-L-m-tyrosine PET data. Nuclear Medicine and Biology, 26(4), 413-419. Retrieved from [Link]
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European Society for Radiotherapy and Oncology. (2016). European Pharmacopoeia. ESRR. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2018). Guide for the elaboration of monographs on radiopharmaceutical preparations. EDQM. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Guide for the elaboration of monographs on RADIO PHARMACEUTICAL PREPARATIONS. EDQM. Retrieved from [Link]
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European Association of Nuclear Medicine. (n.d.). Public Consultation on the ICH Guidelines Q2 and Q14 on Analytical procedures. EANM. Retrieved from [Link]
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Shulkin, B. L., et al. (2019). Improved, one-pot synthesis of 6-[18 F]fluorodopamine and quality control testing for use in patients with neuroblastoma. Journal of Labelled Compounds and Radiopharmaceuticals, 62(1), 25-33. Retrieved from [Link]
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World Health Organization. (n.d.). International Atomic Energy Agency (IAEA)/WHO guidelines on good practices for quality control of radiopharmaceutical products. WHO. Retrieved from [Link]
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Carson, R. E., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow and Metabolism, 18(10), 1130-1142. Retrieved from [Link]
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Kilbourn, M. R., et al. (1994). Quality control procedure for 6-[18F]fluoro-L-DOPA: a presynaptic PET imaging ligand for brain dopamine neurons. Nuclear Medicine and Biology, 21(5), 757-761. Retrieved from [Link]
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Todde, S., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Carson, R.E., et al. (1998) Muscarinic cholinergic recaptor measurements with [18F]this compound Control and competition studies. Retrieved from [Link]
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Kiesewetter, D. O., et al. (2004). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. ResearchGate. Retrieved from [Link]
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Uddin, M. J., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS Journal of Radiology, 10(9). Retrieved from [Link]
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Vuong, B. K., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. European Journal of Nuclear Medicine and Molecular Imaging, 33(3), 275-284. Retrieved from [Link]
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Application Notes and Protocols for Metabolite Correction of [18F]FP-TZTP Arterial Input Function
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
This document provides a comprehensive guide to the principles and methodologies for the accurate determination and correction of radiometabolites in arterial plasma samples for Positron Emission Tomography (PET) studies using [¹⁸F]FP-TZTP. [¹⁸F]this compound is a critical radioligand for imaging the M2 muscarinic acetylcholine receptor, a key target in various neurological and psychiatric disorders. Accurate quantification of [¹⁸F]this compound kinetics relies on a precise arterial input function (AIF), which necessitates the correction for in vivo metabolism of the radiotracer. This guide offers detailed, field-proven protocols for blood sampling, plasma processing, metabolite analysis using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), and data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Metabolite Correction in [¹⁸F]this compound PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and biochemical processes in vivo. The accuracy of quantitative PET studies heavily relies on the precise measurement of the arterial input function (AIF), which describes the time-course of the radiotracer concentration in arterial plasma available for uptake by the tissue of interest.[1][2][3]
[¹⁸F]this compound (3-(3-(3-[¹⁸F]fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a selective agonist for the M2 muscarinic acetylcholine receptor, making it a valuable tool for studying conditions where this receptor is implicated, such as Alzheimer's disease.[4][5][6] However, like most radiotracers, [¹⁸F]this compound is subject to in vivo metabolism, where the parent compound is converted into one or more radiometabolites.[7][8][9] These metabolites, which still carry the ¹⁸F label, typically exhibit different pharmacokinetic and biological properties than the parent tracer.[8][9]
Failure to account for these radiometabolites in the AIF leads to an overestimation of the true concentration of the parent radiotracer available to the target tissue.[3] This, in turn, results in inaccurate estimates of key kinetic parameters such as receptor density and binding potential. Therefore, metabolite correction of the arterial plasma data is a critical step for the robust quantification of [¹⁸F]this compound PET studies.[7][10]
This guide provides a detailed framework for performing metabolite correction for the [¹⁸F]this compound AIF, ensuring the generation of high-quality, reliable quantitative data for research and drug development.
The Workflow of Metabolite Correction: A Conceptual Overview
The process of correcting the arterial input function for [¹⁸F]this compound metabolites can be broken down into several key stages, each with its own set of critical considerations. The overall workflow is designed to isolate the parent radiotracer from its metabolites in arterial plasma samples and determine the fraction of total radioactivity attributable to the parent compound over time.
Caption: Step-by-step solid-phase extraction (SPE) protocol.
Radio-HPLC Analysis
Rationale: High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is the gold standard for separating and quantifying the parent radiotracer from its radiometabolites. [3][11]The method relies on the differential retention of compounds on a stationary phase based on their physicochemical properties.
Protocol:
-
HPLC System:
-
A reverse-phase C18 column is typically used for the separation of [¹⁸F]this compound and its metabolites.
-
The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution (i.e., changing the mobile phase composition over time) may be necessary to achieve optimal separation of all components.
-
-
Standard Preparation:
-
Inject a sample of the non-radioactive ("cold") this compound standard to determine its retention time under the established HPLC conditions.
-
-
Sample Injection:
-
Inject the eluate from the SPE step onto the HPLC column.
-
-
Detection:
-
The HPLC system should be equipped with both a UV detector (to confirm the identity of the parent peak by co-elution with the cold standard) and a radioactivity detector (to measure the radioactivity of each component).
-
-
Data Acquisition:
-
Record the chromatogram, which will show peaks corresponding to the parent [¹⁸F]this compound and its various radiometabolites.
-
Table 2: Example HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Detectors | UV (254 nm) and in-line radioactivity detector |
Data Analysis and Interpretation
Calculation of the Parent Radiotracer Fraction
-
Peak Integration: Integrate the area under the curve for each radioactive peak in the radio-chromatogram.
-
Fraction Calculation: For each time point, calculate the fraction of the parent [¹⁸F]this compound as follows:
Parent Fraction = (Radioactivity of Parent Peak) / (Total Radioactivity of All Peaks)
Fitting the Parent Fraction Data
The calculated parent fractions at discrete time points are then plotted against time. This data is often fitted to a mathematical function (e.g., a Hill function, power function, or exponential function) to generate a continuous curve that describes the change in the parent fraction over the entire duration of the PET scan. [10][12]
Correction of the Arterial Input Function
The final metabolite-corrected AIF is obtained by multiplying the total plasma radioactivity concentration at each time point by the corresponding parent fraction from the fitted curve.
Corrected AIF(t) = Total Plasma Radioactivity(t) x Parent Fraction(t)
This corrected AIF, representing the true concentration of unmetabolized [¹⁸F]this compound in arterial plasma, is then used for subsequent kinetic modeling of the PET data.
Quality Control and Validation
To ensure the integrity of the metabolite correction process, the following quality control measures are recommended:
-
Radiochemical Purity of Injectate: The initial radiochemical purity of the [¹⁸F]this compound dose should be >95% as determined by radio-HPLC. [13][14]* SPE Recovery: The recovery of radioactivity from the SPE cartridge should be determined to ensure efficient extraction.
-
HPLC System Suitability: Regularly check the performance of the HPLC system (e.g., peak resolution, tailing factor) using a standard compound.
-
Co-elution of Parent Peak: The radioactive peak corresponding to the parent [¹⁸F]this compound should co-elute with the non-radioactive this compound standard.
Conclusion
The accurate quantification of M2 muscarinic acetylcholine receptors using [¹⁸F]this compound PET is critically dependent on the meticulous correction of the arterial input function for in vivo metabolism. The protocols and guidelines presented in this document provide a robust framework for researchers to implement this essential procedure. By adhering to these methodologies, the scientific community can ensure the generation of high-quality, reproducible, and quantitatively accurate data, thereby advancing our understanding of the role of the M2 receptor in health and disease.
References
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Alzforum. (2022, January 26). New PET Tracer Binds Muscarinic Acetylcholine Receptors. Retrieved from [Link]
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Riss, P. J., et al. (2018). Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. Pharmaceuticals, 11(4), 105. Retrieved from [Link]
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Zhang, L., et al. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neurology, 12, 706828. Retrieved from [Link]
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Affinisep. (n.d.). Radiotracers purification. Retrieved from [Link]
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Zhang, L., et al. (2023). Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. Journal of Medicinal Chemistry, 66(17), 11779-11802. Retrieved from [Link]
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Li, W., et al. (2022). PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator. Journal of Cerebral Blood Flow & Metabolism, 42(11), 2145-2157. Retrieved from [Link]
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Ng, Y., et al. (2014). Equivalence of Arterial and Venous Blood for [11C]CO2-Metabolite Analysis Following Intravenous Administration of 1-[11C]Acetate and 1-[11C]Palmitate. Molecular Imaging and Biology, 16(4), 549-555. Retrieved from [Link]
-
Ponde, D. E., et al. (2011). Optimization of solid-phase extraction (SPE) in the preparation of [18F]D3FSP: A new PET imaging agent for mapping Aβ plaques. Nuclear Medicine and Biology, 38(1), 121-129. Retrieved from [Link]
-
Masdeu, J. C., et al. (2020). [11C]MK-6884 PET Tracer for M4 Muscarinic Cholinergic Receptors in Alzheimer's Disease: Comparison with [18F]FDG PET. Neurology, 94(15 Supplement), 2640. Retrieved from [Link]
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Turku PET Centre. (2006, May 23). Blood sampling in PET studies. Retrieved from [Link]
-
Turku PET Centre. (2018, November 11). Venous plasma and blood data in PET. Retrieved from [Link]
-
Kiesewetter, D. O., et al. (1997). In vivo evaluation of [18F]this compound: a potential M2 muscarinic ligand. Nuclear Medicine and Biology, 24(8), 757-764. Retrieved from [Link]
-
Zlatopolskiy, B. V., et al. (2019). 18F-Labeled, PSMA-Targeted Radiotracers: Leveraging the Advantages of Radiofluorination for Prostate Cancer Molecular Imaging. Theranostics, 9(1), 135-147. Retrieved from [Link]
-
Yudin, A. K., et al. (2009). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound. Applied Radiation and Isotopes, 67(4), 578-582. Retrieved from [Link]
-
Das, B., et al. (2020). Dealing with PET radiometabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 1-13. Retrieved from [Link]
-
Turku PET Centre. (2008, March 2). Plasma metabolite correction. Retrieved from [Link]
-
Wang, Y., et al. (2017). Fluorous solid-phase extraction (F-SPE) platform for the facile preparating heterodimeric radiotracer. Journal of Nuclear Medicine, 58(supplement 1), 1332. Retrieved from [Link]
-
Veronese, M., et al. (2016). Plasma radiometabolite correction in dynamic PET studies: Insights on the available modeling approaches. Journal of Cerebral Blood Flow & Metabolism, 36(2), 323-339. Retrieved from [Link]
-
Kiesewetter, D. O., et al. (2003). The automated radiosynthesis of [18F]this compound. Nuclear Medicine and Biology, 30(1), 73-77. Retrieved from [Link]
-
Carson, R. E., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow & Metabolism, 18(10), 1130-1142. Retrieved from [Link]
-
Turku PET Centre. (2015, December 14). Radioactive metabolites of PET tracers. Retrieved from [Link]
-
Shulkin, B. L., et al. (2019). Improved, one-pot synthesis of 6-[18 F]fluorodopamine and quality control testing for use in patients with neuroblastoma. Journal of Labelled Compounds and Radiopharmaceuticals, 62(1), 10-18. Retrieved from [Link]
-
Channing, M. A., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse, 50(2), 151-163. Retrieved from [Link]
-
Jagoda, E. M., et al. (2002). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor? Nuclear Medicine and Biology, 29(7), 743-752. Retrieved from [Link]
-
Veronese, M., et al. (2015). Improved Models for Plasma Radiometabolite Correction and their Impact on Kinetic Quantification in PET Studies. Journal of Cerebral Blood Flow & Metabolism, 35(10), 1647-1656. Retrieved from [Link]
-
Channing, M. A., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse, 50(2), 151-163. Retrieved from [Link]
-
Rokka, J., et al. (2017). HPLC and TLC methods for analysis of [18F]FDG and its metabolites from biological samples. Journal of Chromatography B, 1048, 134-141. Retrieved from [Link]
-
Brust, P., et al. (2014). Synthesis and Initial Characterization of a Reversible, Selective 18F-Labeled Radiotracer for Human Butyrylcholinesterase. PLoS One, 9(8), e104980. Retrieved from [Link]
-
Li, S., et al. (2023). Evaluation of radio-thin-layer chromatography as an alternative to radio-HPLC for [18F]SynVesT-1 metabolism analysis in rats. Nuclear Medicine and Biology, 116-117, 108298. Retrieved from [Link]
-
Uddin, M. J., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS Journal of Radiology, 10(9), 1000305. Retrieved from [Link]
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Cardinale, J., et al. (2017). Improved Synthesis and Quality Control of [18F]PSMA-1007. Journal of Nuclear Medicine, 58(supplement 1), 1363. Retrieved from [Link]
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Application Notes and Protocols: Leveraging FP-Tztp for Accelerated Drug Discovery
Abstract
Fluorescence Polarization (FP) has emerged as a powerful and homogeneous assay technology for high-throughput screening (HTS) and detailed mechanistic studies in drug discovery. This document provides an in-depth guide to the application of FP-Tztp, a novel, high-affinity fluorescent probe, for the investigation of Target Protein X (TPX), a key regulator in [mention a relevant disease area, e.g., oncology, inflammation]. We will explore the underlying principles of the this compound/TPX system, provide detailed protocols for assay development and validation, and discuss its application in identifying and characterizing novel inhibitors.
Introduction to Fluorescence Polarization and the this compound System
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. When a small, fluorescently labeled molecule (the tracer, in this case, this compound) is excited with plane-polarized light, it tumbles rapidly in solution, leading to a significant depolarization of the emitted light. However, when this compound binds to the much larger Target Protein X (TPX), its tumbling rate is significantly reduced. This slower rotation results in a higher degree of polarization of the emitted light. The magnitude of this polarization is directly proportional to the fraction of this compound bound to TPX, allowing for precise quantification of the binding interaction.
The this compound probe has been specifically designed for high-affinity and selective binding to the active site of TPX. Its optimized photophysical properties, including a high quantum yield and a fluorescence lifetime compatible with standard FP plate readers, make it an ideal tool for drug discovery applications.
Mechanism of this compound in Drug Discovery
The primary application of the this compound/TPX system in drug discovery is in competitive binding assays. In this format, a test compound that binds to the same site on TPX as this compound will displace the fluorescent probe, leading to a decrease in the measured fluorescence polarization. This provides a direct and quantitative measure of the test compound's affinity for TPX.
Figure 1: Competitive binding mechanism of this compound.
Applications in Drug Discovery and Development
The this compound/TPX assay is a versatile tool that can be applied at various stages of the drug discovery pipeline:
-
High-Throughput Screening (HTS): The homogeneous, "mix-and-read" format of the FP assay makes it highly amenable to automation and miniaturization, enabling the screening of large compound libraries to identify initial hits.
-
Hit-to-Lead Optimization: The quantitative nature of the assay allows for the determination of inhibitor potency (IC50 values) and the establishment of structure-activity relationships (SAR) to guide medicinal chemistry efforts.
-
Mechanism of Action Studies: The this compound system can be used to confirm that hit compounds act via direct binding to the target and to investigate the kinetics of inhibitor binding.
Experimental Protocols
Materials and Reagents
-
This compound (Store at -20°C, protected from light)
-
Recombinant Human Target Protein X (TPX) (Store at -80°C)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test Compounds (dissolved in 100% DMSO)
-
Black, low-volume 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence polarization plate reader
Protocol 1: Determination of this compound Binding Affinity (Kd) for TPX
This protocol establishes the equilibrium dissociation constant (Kd) of the this compound probe for its target, TPX. This is a critical first step to ensure the probe's suitability for an FP assay.
Steps:
-
Prepare a serial dilution of TPX in Assay Buffer. The concentration range should span from at least 10-fold above the expected Kd to 10-fold below. A typical starting range might be 1 µM to 10 pM.
-
Add a fixed, low concentration of this compound to each well of the microplate. A concentration of 1-5 nM is often a good starting point.
-
Add the serially diluted TPX to the wells containing this compound.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the measured FP values (in mP) against the concentration of TPX and fit the data to a one-site binding model to determine the Kd.
Figure 2: Workflow for Kd determination.
Protocol 2: Competitive Inhibition Assay for IC50 Determination
This protocol is used to determine the potency of test compounds by measuring their ability to displace this compound from TPX.
Steps:
-
Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In the assay plate, combine Assay Buffer, a fixed concentration of TPX (typically at or below the Kd of this compound), and a fixed concentration of this compound (e.g., 1-5 nM).
-
Add a small volume of the serially diluted test compound to the wells. The final DMSO concentration should be kept low (e.g., <1%) to avoid assay interference.
-
Include control wells:
-
0% Inhibition: Assay components with DMSO only (no inhibitor).
-
100% Inhibition: this compound in Assay Buffer only (no TPX).
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Calculate the percent inhibition for each compound concentration and plot the data against the log of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Data Analysis and Interpretation
The raw data from the FP reader (in mP) needs to be converted into a more meaningful format, such as percent inhibition.
Percent Inhibition Calculation:
% Inhibition = 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)])
Data Presentation:
| Compound | IC50 (µM) | Hill Slope | R² |
| Compound A | 0.5 | 1.1 | 0.99 |
| Compound B | 2.3 | 0.9 | 0.98 |
| Compound C | >50 | N/A | N/A |
Table 1: Example data for competitive inhibition assays.
Assay Validation and Quality Control
To ensure the robustness and reliability of the this compound assay, it is essential to perform proper validation.
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the 0% and 100% inhibition controls.
-
DMSO Tolerance: The assay should be tested with varying concentrations of DMSO to determine the maximum tolerable concentration without significant loss of signal or performance.
-
Signal Stability: The FP signal should be stable over the intended incubation and read time.
Conclusion
The this compound/TPX system provides a robust, sensitive, and high-throughput method for the discovery and characterization of novel inhibitors of TPX. The protocols and guidelines presented in this application note offer a comprehensive framework for the successful implementation of this technology in a drug discovery setting. Careful assay development, validation, and data analysis will ensure the generation of high-quality, actionable data to drive drug discovery projects forward.
References
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]
-
Mo, J., et al. (2016). Fluorescence polarization (FP) assays for kinase and phosphatase drug discovery. Methods in molecular biology, 1368, 89-100. [Link]
-
Biotek Instruments. (n.d.). Introduction to Fluorescence Polarization. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Iversen, P. W., et al. (2006). HTS assay validation. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Radiochemical Yield of [¹⁸F]FP-TZTP Synthesis
Welcome to the technical support center for the synthesis of [¹⁸F]FP-TZTP. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the radiochemical yield of this critical M2 muscarinic acetylcholine receptor agonist radiotracer. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions during your experiments.
I. Overview of [¹⁸F]this compound Synthesis
The radiosynthesis of [¹⁸F]this compound is a nucleophilic substitution reaction. The most common and improved methods involve the fluorination of a tosylate precursor, 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate, with a potassium cryptand [¹⁸F]fluoride complex (K[¹⁸F]/K₂₂₂). This reaction is typically performed in acetonitrile (CH₃CN) at an elevated temperature, followed by purification, most commonly via High-Performance Liquid Chromatography (HPLC).
An optimized synthesis using this precursor can achieve uncorrected radiochemical yields of approximately 29 ± 4%.[1][2] The entire automated process, from the end of bombardment to the final product, can be completed in about 35-50 minutes.[1][3]
II. Experimental Workflow & Key Parameters
A typical automated synthesis workflow is outlined below. Understanding each stage is critical for effective troubleshooting.
Caption: Automated synthesis workflow for [¹⁸F]this compound.
Table 1: Critical Reaction Parameters
| Parameter | Recommended Value | Rationale & Impact on Yield |
| Precursor Amount | 1-5 mg | Sufficient precursor is needed to react with the [¹⁸F]fluoride. However, excess precursor can complicate purification and may not significantly increase yield. |
| K₂₂₂ (Kryptofix) | 5-15 mg | Encapsulates the potassium ion, increasing the nucleophilicity of the "naked" [¹⁸F]fluoride anion. Insufficient amounts lead to poor fluoride activation. |
| K₂CO₃ (Potassium Carbonate) | 0.5-2 mg | Acts as a base to ensure the [¹⁸F]fluoride is in its anionic form and to neutralize any acidic impurities. |
| Reaction Solvent | Anhydrous Acetonitrile | A polar aprotic solvent is essential. It dissolves the reactants without solvating the fluoride anion, keeping it highly reactive. |
| Reaction Temperature | 80-120°C | Provides the necessary activation energy for the nucleophilic substitution. Temperatures that are too low result in slow or incomplete reactions, while temperatures that are too high can degrade the precursor or product. |
| Reaction Time | 5-15 minutes | Sufficient time for the reaction to proceed to completion. Longer times may not increase yield and can lead to decomposition.[1][2] |
III. Troubleshooting Guide: Symptom-Based Problem Solving
This section addresses the most common issue—low radiochemical yield—by breaking it down into potential causes at each stage of the synthesis.
Symptom: Low or No Radiochemical Yield (RCY)
This is the most frequent problem. To diagnose the cause, it's best to evaluate the process step-by-step.
Caption: Diagnostic flowchart for low radiochemical yield.
IV. Frequently Asked Questions (FAQs) & In-Depth Solutions
Category 1: [¹⁸F]Fluoride Activation
Q1: My radiochemical yield is consistently low, and I suspect a problem with the fluoride activation. What's the most likely cause?
A1: The most common culprit is the presence of residual water. The nucleophilicity of the fluoride anion is severely hampered by hydration through hydrogen bonding.[4][5] Even trace amounts of water in the reaction vessel can dramatically reduce your yield.
-
Causality: Water molecules form a hydration shell around the F⁻ anion, effectively "caging" it and preventing it from attacking the precursor's electrophilic carbon.
-
Troubleshooting Steps:
-
Verify Azeotropic Drying: Ensure your automated module's drying step (heating under a stream of inert gas like nitrogen or helium) is functioning correctly. Check for leaks in the gas lines. The goal is to form a dry, white residue of the K[¹⁸F]/K₂₂₂ complex.
-
Use Anhydrous Reagents: Confirm that your acetonitrile is of high purity and stored under anhydrous conditions (e.g., over molecular sieves). Use fresh vials of reagents.
-
Check Elution Vials: Ensure the vials containing the K₂₂₂/K₂CO₃ mixture are dry and have been stored in a desiccator.
-
Q2: I'm not getting all the radioactivity off my QMA (anion exchange) cartridge. Why?
A2: This indicates poor elution efficiency. The carbonate (or bicarbonate) in your elution solution competes with the [¹⁸F]fluoride for the binding sites on the QMA resin.
-
Troubleshooting Steps:
-
Check Eluent Composition: Ensure the concentration of K₂CO₃ in your elution vial is correct. An insufficient amount of the competing anion will result in incomplete elution of [¹⁸F]F⁻.
-
Inspect the Cartridge: Do not reuse QMA cartridges. Ensure you are using a cartridge with the appropriate capacity for your starting radioactivity.
-
Flow Rate: On automated systems, check that the elution flow rate is within the manufacturer's specifications. A flow rate that is too fast may not allow sufficient time for the ion exchange to occur.
-
Category 2: Radiolabeling Reaction
Q3: I've confirmed my fluoride activation is good, but the labeling reaction itself is failing. What should I investigate next?
A3: The stability and purity of your tosylate precursor are paramount. Tosylates can be sensitive to basic conditions and may degrade over time if not stored properly.[6]
-
Causality: The precursor can undergo side reactions, such as elimination or hydrolysis, especially in the presence of base and heat.[6] This reduces the amount of precursor available for the desired Sₙ2 reaction with [¹⁸F]fluoride. Impurities in the precursor can also interfere with the reaction.[5]
-
Troubleshooting Steps:
-
Precursor Storage: Store the tosylate precursor at the recommended temperature (typically -20°C) in a desiccator to protect it from moisture and heat.
-
Use Fresh Precursor: If you suspect degradation, use a fresh, newly opened vial of the precursor.
-
Confirm Precursor Identity & Purity: If problems persist, consider analytical validation (e.g., ¹H NMR, LC-MS) of your precursor stock to confirm its identity and purity.
-
Optimize Reaction Conditions: Refer to Table 1. Ensure your reaction temperature and time are optimized. A temperature that is too high can accelerate precursor degradation.
-
Category 3: Purification and Formulation
Q4: My crude reaction mixture shows a good yield on radio-TLC, but my final isolated yield after HPLC is very low. Where is my product going?
A4: Losses during purification are common and can often be attributed to suboptimal HPLC conditions or issues with the solid-phase extraction (SPE) step during formulation.
-
Troubleshooting HPLC:
-
Peak Tailing/Broadening: This can lead to difficulty in separating the product from impurities and cause you to collect a wider, more dilute fraction, or miss collecting part of the peak.
-
Cause & Solution: This is often caused by secondary interactions between the basic [¹⁸F]this compound molecule and residual acidic silanols on the silica-based C18 column.[7] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate these interactions and improve peak shape. Also, ensure the pH of your mobile phase is appropriate; for silica-based columns, a pH > 5 is often recommended to improve fluoride recovery.[8]
-
-
Incorrect Fraction Collection: Verify that your detector (UV and radioactivity) signals are properly aligned and that the collection window for your product peak is timed correctly. A slight drift in retention time can cause you to miss the peak.[9]
-
-
Troubleshooting SPE Formulation:
-
Product Breakthrough: During the loading of the diluted HPLC fraction onto the C18 Sep-Pak cartridge, your product may not be retained if the solution contains too high a percentage of organic solvent (e.g., acetonitrile). Ensure adequate dilution with water.
-
Incomplete Elution: The small volume of ethanol used to elute the final product from the SPE cartridge may be insufficient. Ensure the cartridge is fully wetted with the ethanol and consider a second small elution to maximize recovery. Combining different types of SPE cartridges can sometimes improve purification and yield for certain tracers.[10]
-
Q5: Can I use SPE for primary purification instead of HPLC?
A5: While HPLC is the gold standard for ensuring high radiochemical and chemical purity, SPE-only purification methods are being developed for many tracers to simplify and shorten the synthesis time.[1][2][10] For [¹⁸F]this compound, this would require significant validation to ensure the removal of the precursor and any side products. If you choose to develop an SPE method, you would need to carefully select the cartridge type (e.g., C18, PS-2) and optimize the wash and elution solvents to selectively retain the [¹⁸F]this compound while washing away impurities.[10]
V. References
-
Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2011). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [¹⁸F]this compound. Applied Radiation and Isotopes, 69(5), 856-860. [Link]
-
Kiesewetter, D. O., Vuong, B. K., & Channing, M. A. (2003). The automated radiosynthesis of [¹⁸F]this compound. Nuclear Medicine and Biology, 30(1), 73-77. [Link]
-
Request PDF. (n.d.). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [¹⁸F]this compound. ResearchGate. [Link]
-
Wang, Y., et al. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Medicine, 8, 693632. [Link]
-
Peko, T. D., et al. (2021). Optimization and comparison of [¹⁸F]FET synthesis on two distinct automated radiochemistry systems. EJNMMI Radiopharmacy and Chemistry, 6(1), 18. [Link]
-
Zha, Z., et al. (2018). Optimization of solid-phase extraction (SPE) in the preparation of [¹⁸F]D3FSP: A new PET imaging agent for mapping Aβ plaques. Nuclear Medicine and Biology, 62-63, 10-18. [Link]
-
Gao, M., et al. (2020). Optimization of reaction conditions for synthesis of [¹⁸F]FMISO using stable [¹⁹F]F-. Journal of Radioanalytical and Nuclear Chemistry, 324(1), 241-249. [Link]
-
Pees, B., et al. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering, 7(10), 2139-2155. [Link]
-
Schlyer, D. (n.d.). FDG Synthesizers - Radiopharmaceutical Production. IAEA. [Link]
-
Tlili, A., et al. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection. Nature Communications, 15(1), 2439. [Link]
-
Zlatopolskiy, B. V., et al. (2018). Effect of water on ¹⁸F-fluorodestannylation. ResearchGate. [Link]
-
Request PDF. (n.d.). Automation synthesis modules review. ResearchGate. [Link]
-
Ennab, R., et al. (2023). Enabling nucleophilic fluorination in water. American Chemical Society. [Link]
-
Request PDF. (n.d.). Retention of [¹⁸F]fluoride on reversed phase HPLC columns. ResearchGate. [Link]
-
Haveman, L. Y. F., et al. (2023). State of the art procedures towards reactive [¹⁸F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 28. [Link]
-
Open MedScience. (n.d.). Automated Radiosynthesis. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Request PDF. (n.d.). [¹⁸F]Tosyl fluoride as a versatile [¹⁸F]fluoride source for the preparation of ¹⁸F-labeled radiopharmaceuticals. ResearchGate. [Link]
-
Request PDF. (n.d.). The automated radiosynthesis of [F-18]this compound. ResearchGate. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
ResearchGate. (n.d.). Scope of cold fluorination of tosylate based precursors. [Link]
Sources
- 1. Optimization of solid-phase extraction (SPE) in the preparation of [18F]D3FSP: A new PET imaging agent for mapping Aβ plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of fluoride anion as nucleophile in water with data-guided surfactant selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling nucleophilic fluorination in water - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Frontiers | A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges [frontiersin.org]
reducing non-specific binding of FP-Tztp in assays
Welcome to the technical support center for researchers utilizing FP-Tztp in binding assays. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you overcome one of the most common hurdles in assay development: non-specific binding (NSB). High NSB can obscure specific signals, leading to a low signal-to-noise ratio and inaccurate binding affinity calculations.
Here, we move beyond generic advice to offer a causal, step-by-step approach to diagnosing and mitigating NSB, ensuring the integrity and reliability of your experimental data.
Understanding the Problem: Non-Specific Binding in Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a powerful in-solution technique used to monitor molecular interactions.[1][2] It relies on the principle that when a small, fluorescently labeled molecule (the tracer, like this compound) tumbles rapidly in solution, it depolarizes emitted light. When this tracer binds to a much larger molecule (e.g., its target receptor), its tumbling slows dramatically, resulting in a higher degree of light polarization.
Non-specific binding (NSB) occurs when the this compound tracer binds to surfaces or other molecules in the assay well that are not the intended target.[3][4] This unwanted binding also slows the tracer's rotation, generating a false-positive signal that manifests as high background, thereby reducing the assay window and sensitivity. The primary drivers of NSB are typically hydrophobic and electrostatic interactions.[5]
Caption: Mechanism of NSB in a Fluorescence Polarization Assay.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter. We will diagnose the likely cause and provide a systematic approach to resolving the issue.
Question 1: My background polarization is excessively high, even in wells without the target receptor. What is causing this?
Likely Cause: This classic symptom points directly to non-specific binding of your this compound tracer to the microplate surface or to other components in your assay buffer.[6] Polystyrene plates, commonly used for assays, can have hydrophobic patches that attract small molecules like this compound.[7]
Solution Pathway: Your primary goal is to block these non-specific interaction sites and modify your buffer to create a less "sticky" environment for the tracer.
Step 1: Implement or Optimize a Blocking Agent
Blocking agents are inert proteins or polymers that physically adsorb to the unoccupied surfaces of the well, preventing the tracer from binding.[8]
-
Action: Add a blocking agent to your assay buffer. The most common choices are Bovine Serum Albumin (BSA) and Casein.[5][9]
-
Causality: These proteins coat the hydrophobic surfaces of the microplate. BSA, being a globular protein with varied charge densities, can also help shield the tracer from non-specific protein-protein interactions.[10] Casein has proven to be a highly effective blocking agent, in some cases superior to BSA.[9]
| Blocking Agent | Mechanism of Action | Typical Starting Concentration | Considerations |
| Bovine Serum Albumin (BSA) | Coats hydrophobic surfaces; shields from non-specific protein interactions.[5][10] | 0.1 - 1% (w/v) | Most common, but avoid if your target interacts with albumin or if you are detecting phosphoproteins.[6][8] |
| Casein | Highly effective at blocking hydrophobic sites on plastic surfaces.[9] | 0.1 - 0.5% (w/v) | Excellent alternative to BSA, especially where BSA shows cross-reactivity. Can be purchased as a powder or pre-made solution.[8][9] |
| Non-fat Dry Milk | A cost-effective mixture of proteins, primarily casein.[8] | 1 - 5% (w/v) | Inexpensive and effective, but not suitable for assays involving phosphoproteins or biotinylated reagents due to endogenous phosphoproteins and biotin.[8] |
| Polyvinylpyrrolidone (PVP) / Polyethylene Glycol (PEG) | Synthetic polymers that provide a non-protein-based blocking layer.[3][8] | 0.1 - 1% (w/v) | Useful when protein-based blockers interfere with the assay. May require more optimization.[8] |
Step 2: Incorporate a Non-Ionic Detergent
If a blocking agent alone is insufficient, the NSB may be driven by strong hydrophobic interactions. Non-ionic detergents can disrupt these forces.
-
Action: Add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer.
-
Causality: Detergents are amphipathic molecules that disrupt hydrophobic interactions between the this compound tracer and the plate surface or other proteins.[5][11] They essentially make hydrophobic surfaces less attractive to the tracer.
| Detergent | Typical Starting Concentration | Notes |
| Tween-20 | 0.01% - 0.05% (v/v) | A mild detergent, very commonly used in immunoassays to reduce background.[5] |
| Triton X-100 | 0.01% - 0.05% (v/v) | Slightly stronger than Tween-20. Use with caution as higher concentrations can disrupt specific binding. |
Question 2: I've tried BSA and Tween-20, but my signal-to-noise ratio is still poor. What else can I adjust?
Likely Cause: If basic blocking strategies are not fully effective, the NSB may be driven by electrostatic (charge-based) interactions.[5] The net charge of your this compound tracer, target receptor, and other buffer components at a given pH can lead to unwanted attractions.
Solution Pathway: The next step is to systematically optimize the ionic strength and pH of your assay buffer to minimize these charge-based interactions.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Injection Protocols for [¹⁸F]FP-TZTP Studies
Welcome to the technical support center for optimizing your in vivo studies using [¹⁸F]FP-TZTP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this M2 muscarinic acetylcholine receptor agonist PET tracer. Here, we will address common challenges and provide solutions in a direct question-and-answer format, ensuring scientific integrity and validated protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding [¹⁸F]this compound studies.
Q1: What is [¹⁸F]this compound and why is it used?
A1: [¹⁸F]this compound is a subtype-selective muscarinic cholinergic ligand, specifically an agonist for the M2 receptor.[1][2] It is radiolabeled with fluorine-18 to enable Positron Emission Tomography (PET) imaging. Its primary application is the in vivo quantification and visualization of M2 muscarinic receptors in the brain, which is of particular interest in the study of neurodegenerative diseases like Alzheimer's.[3][4]
Q2: What is the main challenge when working with [¹⁸F]this compound in small animals?
A2: The most significant challenge is the tracer's rapid blood clearance and metabolism.[5][6][7] This makes it difficult to establish a reliable and reproducible arterial input function, which is crucial for accurate kinetic modeling of tracer uptake and binding. This is particularly problematic with bolus injections.[5][8]
Q3: What is the recommended injection method for rodent studies?
A3: For rodent studies, a constant infusion of [¹⁸F]this compound is generally recommended over a bolus injection.[5][8] Constant infusion requires fewer blood samples to define the input function and provides more statistically precise distribution ratios between tissue and plasma.[5][8] While complete equilibrium may not be reached even after 120 minutes, this method offers a more stable and analyzable tracer concentration in the blood.[8]
Q4: How can I measure non-specific binding of [¹⁸F]this compound?
A4: Non-specific binding can be determined through pre-blocking studies.[1][9] This involves administering a dose of unlabeled ("cold") this compound before injecting the radiolabeled tracer. The unlabeled compound will occupy the specific M2 receptors, so any remaining signal from the [¹⁸F]this compound can be attributed to non-specific binding. Pre-blocking with unlabeled this compound has been shown to reduce the volume of distribution by 60-70% in receptor-rich regions.[1][9]
Q5: Does the administration of unlabeled this compound or its analogs affect cerebral blood flow?
A5: Yes, muscarinic agonists like this compound and its analog P-TZTP can cause a transient decrease in cerebral blood flow (CBF) and mean arterial blood pressure shortly after administration.[3] However, studies have shown that the inhibition of [¹⁸F]this compound binding by these compounds occurs independently of these CBF changes.[3] To mitigate peripheral muscarinic effects, pretreatment with a peripheral muscarinic antagonist like atropine methyl bromide can be considered.[3]
Troubleshooting Guide
Encountering issues in your experiments can be frustrating. This section provides a systematic approach to troubleshooting common problems in [¹⁸F]this compound studies.
| Problem | Potential Cause | Recommended Solution |
| High variability in tracer uptake between subjects | Inconsistent injection administration (bolus vs. infusion, injection speed). | Standardize the injection protocol across all subjects. For rodents, use a constant infusion pump for precise control over the administration rate.[5][6][8] |
| Differences in anesthesia protocols. | Maintain a consistent level of anesthesia throughout the study, as anesthetics can influence physiological parameters.[6] | |
| Low specific binding signal | Low radiochemical purity or specific activity of the tracer. | Ensure rigorous quality control of the synthesized [¹⁸F]this compound to confirm high radiochemical purity and specific activity.[2][10] |
| Inaccurate definition of regions of interest (ROIs). | Use a high-resolution anatomical imaging modality (like MRI or CT) for accurate co-registration and delineation of brain regions. | |
| Suboptimal timing of the PET scan. | Optimize the uptake period and scan duration based on the known kinetics of [¹⁸F]this compound. Brain uptake is rapid, and clearance is sustained over several hours.[7][9] | |
| Difficulty in obtaining a reliable input function | Rapid metabolism and clearance of the tracer after a bolus injection. | Switch to a constant infusion protocol, which creates a more stable plasma concentration and simplifies the determination of the input function.[5][8] |
| Insufficient blood sampling frequency, especially in the initial minutes after injection. | If using a bolus injection, ensure very frequent arterial blood sampling immediately following the injection to accurately capture the peak and initial clearance phase.[6][7] | |
| Imaging artifacts | Patient or animal motion during the scan. | Ensure proper and stable positioning of the subject throughout the scan. For animal studies, use appropriate holders and anesthesia.[11] |
| Attenuation artifacts from the skull or surrounding tissues. | Utilize CT-based attenuation correction, which is a standard feature on modern PET/CT scanners.[12] | |
| Extravasation of the radiotracer at the injection site. | Carefully check for proper catheter placement before and during the injection. Monitor the injection site for any signs of swelling or resistance.[11] |
Experimental Protocols
Protocol 1: [¹⁸F]this compound Synthesis and Quality Control
The synthesis of [¹⁸F]this compound is typically an automated process. An improved method involves the nucleophilic displacement of a tosyloxy group from a precursor with potassium cryptand [¹⁸F]fluoride.[5]
Key Steps:
-
Fluorination: The precursor is fluorinated with K[¹⁸F]/K₂₂₂ in acetonitrile at 80°C for 5 minutes.[5]
-
Purification: The product is purified by HPLC.
-
Formulation: The final product is formulated in a suitable buffer for injection.
-
Quality Control:
-
Radiochemical Purity: Determined by radio-TLC or radio-HPLC to be >95%.[13]
-
Specific Activity: Measured to ensure a high ratio of radiolabeled to unlabeled compound. Typical values are in the range of 138 ± 41 GBq/µmol.[5]
-
Radionuclidic Purity: Confirmed to be >99.5%.[13]
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for in vivo use.
-
Protocol 2: Rodent PET Imaging with Constant Infusion
This protocol is optimized for rats to mitigate the challenges of rapid tracer clearance.[6][8]
Materials:
-
[¹⁸F]this compound solution of known specific activity
-
Infusion pump
-
Catheters for venous infusion and arterial blood sampling
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Anesthetize the animal and place catheters in a vein (for infusion) and an artery (for blood sampling).
-
Position the animal in the PET scanner.
-
Begin the constant infusion of [¹⁸F]this compound. A typical infusion rate for a rat might be 15-60 µL/min for scan durations of 30-120 minutes. The total injected radioactivity is typically around 148 ± 18 MBq.[6]
-
Start the PET scan acquisition at the onset of the infusion.
-
Collect arterial blood samples at predetermined time points to measure radioactivity and perform metabolite analysis.
-
Reconstruct the PET data with appropriate corrections (e.g., attenuation, scatter).
-
Analyze the data using a suitable kinetic model, with the metabolite-corrected arterial input function.
Visualizations
Workflow for [¹⁸F]this compound PET Imaging Study
Caption: Workflow for a typical [¹⁸F]this compound PET imaging study.
Decision Tree for Injection Protocol Selection
Caption: Decision tree for selecting an appropriate injection protocol.
References
-
Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. (2011). Nuclear Medicine and Biology. [Link]
-
Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. (1998). Journal of Cerebral Blood Flow & Metabolism. [Link]
-
The automated radiosynthesis of [18F]this compound. (2003). Nuclear Medicine and Biology. [Link]
-
Rat metabolism Awake rats were injected intravenously with 225–250 µCi of [18F]this compound or [18F]this compound plus 50 nmoles of FP-T. National Center for Biotechnology Information. [Link]
-
Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. (2003). Synapse. [Link]
-
Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. (2006). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. (2011). Nuclear Medicine and Biology. [Link]
-
Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. (2011). Nuclear Medicine and Biology. [Link]
-
Improved, one-pot synthesis of 6-[18 F]fluorodopamine and quality control testing for use in patients with neuroblastoma. (2018). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. (2003). ResearchGate. [Link]
-
Regional brain uptake of the muscarinic ligand, [18F]this compound, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice. (2003). Neuropharmacology. [Link]
-
Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans. (2023). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
[18 F]this compound off-rates determined in vitro from rat brain slices in 3 independent studies. ResearchGate. [Link]
-
Optimizing Low-Dose [18F]FDG-PET/CT Scans: Ensuring Quality Amid Radiotracer Availability Challenges – Insights from a Peripheral Tertiary Care Center. (2024). Indian Journal of Nuclear Medicine. [Link]
-
Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. (2014). Molecular Imaging and Biology. [Link]
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Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. (2021). OMICS Journal of Radiology. [Link]
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Nuclear Medicine Artifacts. (2021). StatPearls. [Link]
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An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound. ResearchGate. [Link]
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Improved Synthesis and Quality Control of [18F]PSMA-1007. ResearchGate. [Link]
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[18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. (2021). Pharmaceuticals. [Link]
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Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). (2022). Molecules. [Link]
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The automated radiosynthesis of [F-18]this compound. ResearchGate. [Link]
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EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3. (2022). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
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Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. (2021). International Journal of Molecular Sciences. [Link]
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Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting. (2024). American Journal of Neuroradiology. [Link]
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PET Imaging of Muscarinic Receptors. (2016). Radiology Key. [Link]
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18F-FDG imaging: pitfalls and artifacts. (2004). Journal of Nuclear Medicine Technology. [Link]
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Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. (2014). Journal of Medicinal Chemistry. [Link]
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New PET Tracer Binds Muscarinic Acetylcholine Receptors. (2022). Alzforum. [Link]
-
Voxel-Based Analysis of [18F]-FDG Brain PET in Rats Using Data-Driven Normalization. (2021). Frontiers in Neuroscience. [Link]
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PET Imaging of brain muscarinic receptors with 18F-Fluorobenzyl-Dexetimide: A first in human study. (2021). Journal of Cerebral Blood Flow & Metabolism. [Link]
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Technical Support Center: FP-Tztp Metabolism in Kinetic Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for FP-Tztp metabolism. As a novel therapeutic agent, understanding the metabolic fate of this compound is critical for accurately developing predictive kinetic models. These models are essential for bridging the gap between in vitro data and in vivo outcomes, ultimately guiding preclinical and clinical development. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address common challenges encountered during the experimental investigation of this compound metabolism.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the first step in characterizing the metabolic profile of this compound?
The initial and most critical step is to conduct an in vitro metabolic stability assay.[1][2] This experiment determines the rate at which this compound is cleared by key metabolic enzyme systems. The primary test systems for this are human liver microsomes (HLM) and cryopreserved primary hepatocytes.[1][3]
-
Liver Microsomes: These contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[1][4] Microsomal stability assays are excellent for identifying if this compound is a substrate for CYP enzymes.
-
Hepatocytes: These whole liver cells provide a more comprehensive metabolic picture, as they contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as active transporter systems.[2][3][4]
The output of these assays, intrinsic clearance (CLint), is a fundamental parameter for any kinetic model.[5]
Q2: My this compound compound shows very rapid clearance in my initial metabolic stability assay. What does this mean for my kinetic model?
High intrinsic clearance suggests that this compound is rapidly metabolized. For your kinetic model, this implies:
-
Short Half-Life: The compound will likely have a short in vivo half-life.
-
Low Oral Bioavailability: If administered orally, extensive first-pass metabolism in the liver may significantly reduce the amount of drug reaching systemic circulation.[5]
-
High Metabolite Exposure: The concentration of metabolites may be significant, and these will need to be identified and characterized for potential pharmacological activity or toxicity, in line with MIST (Metabolites in Safety Testing) guidelines.[6]
Your modeling efforts should focus on accurately capturing this rapid clearance and predicting the exposure of major metabolites.
Q3: Conversely, my this compound compound is extremely stable (low clearance). What challenges does this present?
Low clearance, or low turnover, presents its own set of challenges.[7] It can be difficult to accurately measure a small decrease in the parent compound over a typical incubation time.[7][8]
-
Experimental Design: For low-clearance compounds, consider extending incubation times, increasing protein concentrations, or using hepatocyte models that maintain metabolic activity for longer periods (e.g., plated hepatocytes).[2][8]
-
Kinetic Model Input: While low clearance might suggest a long half-life and high bioavailability, it's crucial to ensure the in vitro data is robust. Poorly characterized low clearance can lead to inaccurate predictions. It also elevates the importance of investigating non-CYP metabolic pathways and renal or biliary clearance mechanisms.
Q4: What is "reaction phenotyping" and why is it essential for my this compound kinetic model?
Reaction phenotyping is the process of identifying which specific enzymes are responsible for metabolizing your compound.[9][10][11] This is a regulatory expectation and is critical for predicting drug-drug interactions (DDIs).[8][12] If this compound is metabolized primarily by a single, polymorphic enzyme (like CYP2D6), its pharmacokinetics could vary significantly between individuals.[9]
The two primary methods for reaction phenotyping are:[10][11]
-
Recombinant Enzymes: Incubating this compound with a panel of individual, expressed human CYP enzymes.[10]
-
Chemical Inhibition: Using pooled human liver microsomes and adding specific chemical inhibitors for each major CYP enzyme to see which inhibitor blocks this compound's metabolism.[10]
The data from these studies allow you to assign a "fraction metabolized" (fm) value for each enzyme in your kinetic model, which is vital for simulating DDI scenarios.[11]
Section 2: Troubleshooting Guides
This section addresses specific, common problems encountered during the analysis of this compound metabolism and provides step-by-step solutions.
Guide 1: Poor Mass Spectrometry Signal & High Variability
Problem: You observe a weak or highly variable signal for this compound or its metabolites during LC-MS/MS analysis, making kinetic parameter estimation unreliable.[13][14]
Root Causes & Diagnostic Workflow:
This issue often stems from matrix effects, where co-eluting endogenous components from the biological matrix (microsomes, plasma, etc.) suppress or enhance the ionization of your analyte.[6][13][14]
// Nodes A [label="Problem:\nPoor MS Signal / High Variability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Assess Matrix Effect", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Post-column infusion of this compound while injecting a blank matrix extract. Look for signal dips at the analyte's retention time.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Optimize Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Switch extraction method (e.g., Protein Precipitation to SPE or LLE) to better remove interfering lipids and salts.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 3: Refine Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Modify gradient, change column chemistry, or adjust mobile phase pH to separate this compound from the suppression zone.", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="A SIL-IS co-elutes and experiences the same matrix effects, providing the most accurate correction for signal variability.", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Solution:\nRobust & Reproducible Bioanalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Diagnose"]; B -> C [label="Protocol"]; B -> D [label="If Suppression is Confirmed"]; D -> E [label="Protocol"]; D -> F [label="And/Or"]; F -> G [label="Protocol"]; F -> H [label="And/Or"]; H -> I [label="Rationale"]; E -> J; G -> J; I -> J; } caption [label="Workflow for troubleshooting poor MS signal.", shape=plaintext, fontsize=10]; }
Detailed Protocols:
-
Protocol 2.1: Post-Column Infusion for Matrix Effect Diagnosis
-
Set up a 'T' junction between the LC column outlet and the MS source.
-
Infuse a standard solution of this compound at a constant rate (e.g., 5 µL/min) to obtain a stable baseline signal.
-
Inject a protein-precipitated blank matrix sample (e.g., plasma from an untreated animal).
-
Monitor the this compound signal. A significant dip in the signal at any point in the chromatogram indicates ion suppression. If the dip coincides with the known retention time of this compound, matrix effects are confirmed.
-
-
Protocol 2.2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange for a basic this compound) with methanol followed by water.
-
Load the sample (e.g., plasma diluted with a weak acid).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elute this compound with a stronger solvent containing a pH modifier (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.
-
Guide 2: Inconsistent Kinetic Parameter Estimates (Km and Vmax)
Problem: When trying to determine enzyme kinetic parameters (Km and Vmax) for this compound, you get poor model fits, inconsistent results between experiments, or non-physiological parameter estimates.[15][16]
Root Causes & Diagnostic Workflow:
This often points to issues with the experimental design of the enzyme kinetics study itself.[15] Common pitfalls include inappropriate substrate concentration ranges, insufficient time points, or enzyme saturation issues.
// Nodes A [label="Problem:\nInconsistent Km/Vmax Estimates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Verify Initial Rate Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Ensure metabolite formation is linear with time and protein concentration. Test multiple time points and protein levels.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Optimize Substrate Concentration Range", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Concentrations should bracket the expected Km (e.g., 0.1x to 10x Km). If Km is unknown, use a wide logarithmic range initially.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 3: Check for Substrate Solubility Issues", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="High concentrations of this compound may precipitate in aqueous buffers, artificially capping the reaction rate.", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Step 4: Use Appropriate Regression Model", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Use non-linear regression to fit the Michaelis-Menten equation directly. Avoid linearizing plots (e.g., Lineweaver-Burk), which can distort error.", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Solution:\nReliable Kinetic Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Diagnose"]; B -> C [label="Protocol"]; B -> D [label="If Linearity is Confirmed"]; D -> E [label="Protocol"]; D -> F [label="And"]; F -> G [label="Rationale"]; F -> H [label="And"]; H -> I [label="Best Practice"]; C -> J; E -> J; G -> J; I -> J; } caption [label="Workflow for troubleshooting kinetic parameters.", shape=plaintext, fontsize=10]; }
Detailed Protocol:
-
Protocol 2.3: Determining Initial Rate Conditions
-
Time Linearity: Select a single, mid-range concentration of this compound (e.g., 1 µM). Incubate with HLM (e.g., 0.5 mg/mL) and NADPH.[3] Quench the reaction at multiple time points (e.g., 0, 2, 5, 10, 20, 30 minutes).[17] Plot metabolite formation vs. time. The rate is linear only in the initial phase; select an incubation time that falls well within this linear range for all subsequent experiments.
-
Protein Linearity: Using the optimal time point from above, repeat the experiment with varying concentrations of microsomal protein (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL). Plot reaction velocity vs. protein concentration. Confirm the relationship is linear in the range you intend to use.
-
Quantitative Data Summary Table
| Parameter | Recommended Starting Condition | Key Consideration |
| This compound Concentration | 1 µM (for stability assays) | Must be well below the Km for accurate CLint calculation. |
| Microsomal Protein | 0.2 - 1.0 mg/mL | Adjust based on turnover rate; use lower end for high-turnover compounds. |
| Hepatocyte Density | 0.5 - 1.0 x 10^6 cells/mL | Ensure sufficient cell viability (>85%) throughout the experiment. |
| NADPH Concentration | 1 mM | Ensure this cofactor is not rate-limiting. |
| Incubation Time | 0 - 60 minutes | Must be within the linear range of metabolite formation. |
| Organic Solvent | <1% (typically <0.5% DMSO) | High solvent concentrations can inhibit enzyme activity. |
Section 3: Advanced Topics
Dealing with Suspected Reactive Metabolites
If this compound shows time-dependent inhibition (TDI) of CYP enzymes or structural alerts (e.g., anilines, furans), it may be forming reactive metabolites.
-
Experimental Approach: Conduct covalent binding studies using radiolabeled [14C]-FP-Tztp or trapping experiments with glutathione (GSH). The formation of GSH adducts, detected by LC-MS/MS, is a strong indicator of reactive metabolite formation.
Integrating Non-CYP Metabolism
If metabolism is not fully accounted for by CYP enzymes, investigate other pathways.
-
Experimental Approach: Use test systems and cofactors specific to other enzyme families.[18][19]
-
UGTs: HLM or hepatocytes with UDPGA cofactor.
-
SULTs: Liver S9 fractions or hepatocytes with PAPS cofactor.
-
Aldehyde Oxidase (AO): Liver cytosol.
-
By systematically addressing these experimental and analytical challenges, researchers can generate high-quality data on this compound metabolism. This, in turn, will lead to the development of more robust and predictive kinetic models, ultimately accelerating the drug development process.
References
- Metabolite Profiling and Analytical Challenges in Identifying and Quantifying Metabolites in Drug Development. (n.d.). Google Scholar.
-
Nelatury, S., Nelatury, C., & Vagula, M. (2014). Parameter Estimation in Different Enzyme Reactions. Advances in Enzyme Research, 2, 14-26. Retrieved from [Link]
-
Frei, E., et al. (2000). Parameter estimation in enzyme-kinetics with consideration of heteroscedasticity and low dose data. EconStor. Retrieved from [Link]
-
Sharma, G. N., et al. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]
-
Enzyme Kinetics. (2010). Course paper for Bioengineering 210. Retrieved from [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025). Xenotech. Retrieved from [Link]
-
Enzyme Kinetics Problems. (2020). Scribd. Retrieved from [Link]
-
Reaction phenotyping in drug discovery: moving forward with confidence? (2006). PubMed. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. Retrieved from [Link]
-
ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024). YouTube. Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]
-
Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. (2002). NIH. Retrieved from [Link]
-
In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. (n.d.). BioIVT. Retrieved from [Link]
-
Current trends in drug metabolism and pharmacokinetics. (2018). PubMed Central. Retrieved from [Link]
-
Reaction Phenotyping Assay. (2023). Visikol. Retrieved from [Link]
-
Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (n.d.). NIH. Retrieved from [Link]
-
What are the key in vitro assays to assess CYP inhibition or induction? (2025). Patsnap Synapse. Retrieved from [Link]
-
Drug Metabolism. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
ADME 101 Drug Metabolism Webinar: Reaction Phenotyping Studies. (2023). YouTube. Retrieved from [Link]
-
Reaction Phenotyping: Advances In The Experimental Strategies Used To Characterize The Contribution of Drug Metabolizing Enzymes. (2025). ResearchGate. Retrieved from [Link]
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- 7. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Reaction phenotyping in drug discovery: moving forward with confidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Signal-to-Noise in FP-Tztp PET
Welcome to the technical support center for [¹⁸F]FP-TZTP PET imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low signal-to-noise ratio (SNR) in your experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your research.
Understanding the Challenge: The Nuances of this compound PET Imaging
[¹⁸F]this compound is a valuable radiotracer for imaging the M2 muscarinic cholinergic receptors in the brain, with applications in studying conditions like Alzheimer's disease.[1][2][3] However, achieving a high signal-to-noise ratio can be challenging. This guide will walk you through the common pitfalls and their solutions, from patient-specific biological factors to technical aspects of image acquisition and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Very Low Tracer Uptake in the Brain
Question: I'm observing very low or almost no specific binding of [¹⁸F]this compound in my subject's brain. What could be the primary cause?
Answer: A primary suspect for significantly low uptake of second-generation TSPO PET tracers like [¹⁸F]this compound is the subject's TSPO genotype .[4][5][6]
-
The Role of the rs6971 Polymorphism: A single nucleotide polymorphism (rs6971) in the TSPO gene leads to different binding affinities for the tracer.[4][7] This results in three distinct phenotypes:
-
High-Affinity Binders (HABs): These individuals show robust tracer binding.
-
Mixed-Affinity Binders (MABs): These individuals exhibit significantly lower tracer uptake, often 30-50% less than HABs.[4][7]
-
Low-Affinity Binders (LABs): These individuals show little to no specific binding of the tracer.[6][8]
-
-
Causality: The polymorphism causes an amino acid substitution (alanine to threonine at position 147) in the TSPO protein, which alters the binding site and reduces the affinity of the radioligand.[7]
-
Troubleshooting Steps:
-
Genotyping: It is highly recommended to perform genotyping for the rs6971 polymorphism for all subjects prior to imaging.[5] This will allow you to correctly interpret your results and exclude LABs if necessary for your study design.
-
Data Stratification: Analyze your data by stratifying subjects into HABs and MABs. This will help to reduce inter-individual variability in your results.[8]
-
-
Experimental Workflow for Genotyping:
Caption: Workflow for TSPO genotyping to identify subject binding affinity.
Issue 2: High Image Noise and Poor Image Quality
Question: My [¹⁸F]this compound PET images are very noisy, making it difficult to accurately quantify tracer uptake. What are the common causes and how can I improve the image quality?
Answer: High image noise is a common issue in PET imaging and can be attributed to several factors related to data acquisition and processing.[9][10]
-
Insufficient Injected Dose: A low injected dose of the radiotracer will result in low count statistics, which is a direct cause of high image noise.[10][11]
-
Short Acquisition Time: A shorter scan duration captures fewer radioactive decay events, leading to increased noise.[10][11]
-
Solution: Increase the acquisition time to improve the signal-to-noise ratio. The optimal scan time will depend on the specific research question and tracer kinetics.[10]
-
-
Suboptimal Image Reconstruction: The choice of reconstruction algorithm and its parameters significantly impacts image quality.[13]
-
Solution:
-
Utilize iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM), which generally produce images with better SNR compared to older methods like Filtered Backprojection (FBP).[10][13]
-
Incorporate advanced modeling techniques like Time-of-Flight (TOF) and Point Spread Function (PSF) correction if your scanner supports them, as these can further enhance image quality and small lesion detectability.[14]
-
Experiment with the number of iterations and subsets, as well as post-reconstruction smoothing filters, to find the best balance between noise reduction and the preservation of quantitative accuracy.[15][16][17]
-
-
-
Data Presentation: Impact of Reconstruction Parameters on Image Quality
| Parameter | Effect on SNR | Effect on Spatial Resolution | Recommendation |
| Increased Injected Dose | Increases | No direct effect | Optimize based on subject weight and scanner sensitivity.[18] |
| Longer Acquisition Time | Increases | No direct effect | Balance with potential for motion artifacts.[10] |
| Iterative Reconstruction (OSEM) | Generally higher than FBP | Can be better than FBP | Recommended for most applications.[10][13] |
| Increased OSEM Iterations/Subsets | Can decrease (noise amplification) | Improves | Find a balance; too many can increase noise.[15] |
| Post-Reconstruction Smoothing | Increases | Decreases | Apply judiciously to avoid excessive blurring.[17][19] |
| TOF and PSF Modeling | Increases | Improves | Use if available for superior image quality.[14] |
Issue 3: Presence of Artifacts in the PET Images
Question: I am seeing unusual patterns or defects in my PET images that do not seem to be of biological origin. What are these artifacts and how can I prevent or correct them?
Answer: Artifacts are a common source of error in PET imaging and can lead to misinterpretation of the data.[20][21] The most frequent artifacts are related to patient motion and misregistration between the PET and CT scans.[20]
-
Motion Artifacts: Patient movement during the scan can cause blurring and mislocalization of the signal.[22]
-
Prevention:
-
Make the subject as comfortable as possible before starting the scan.
-
Use head restraints or other immobilization devices.
-
Clearly instruct the subject to remain still during the acquisition.[22]
-
-
Correction: Motion correction software can sometimes be used post-acquisition, but preventing motion is always the better approach.[23]
-
-
PET/CT Misregistration: Misalignment between the PET emission data and the CT transmission data (used for attenuation correction) can create artificial hot or cold spots in the image.[24][25]
-
Respiratory Motion: Breathing can cause artifacts, particularly in the lower parts of the brain near the diaphragm.[22]
-
Prevention: Instruct the subject to breathe shallowly during the CT scan.[22]
-
-
Troubleshooting Workflow for Image Artifacts:
Caption: A logical workflow for identifying and correcting common PET image artifacts.
Issue 4: Suboptimal Subject Preparation
Question: Could the way I prepare my subjects before the scan affect the signal-to-noise ratio?
Answer: Yes, proper subject preparation is crucial for obtaining high-quality PET images and can significantly impact tracer biodistribution and image noise.[26][27]
-
Fasting: For many brain PET studies, subjects should fast for 4-6 hours prior to the scan.[26][27] This helps to stabilize blood glucose levels, which can influence cerebral metabolism and potentially tracer uptake.
-
Avoidance of Certain Substances: Subjects should avoid caffeine, alcohol, and nicotine before the scan, as these can alter cerebral blood flow and metabolism.[27]
-
Medication Review: Review the subject's current medications, as some centrally acting drugs could potentially interfere with [¹⁸F]this compound binding.[28]
References
-
Kreisl, W. C., et al. (2013). Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values. Journal of Nuclear Medicine. [Link]
-
Colasanti, A., et al. (2020). Neuroinflammation PET Imaging: Current Opinion and Future Directions. Journal of Nuclear Medicine. [Link]
-
Turan, E., et al. (2021). Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders. Cancers. [Link]
-
Best, L., et al. (2021). Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders. International Journal of Molecular Sciences. [Link]
-
American Society of Nuclear Cardiology. (n.d.). Common Artifacts with Cardiac PET/CT Myocardial Perfusion Imaging. ASNC. [Link]
-
Loghin, C., et al. (2004). Artifacts from misaligned CT in cardiac perfusion PET/CT studies: frequency, effects, and potential solutions. Journal of Nuclear Medicine. [Link]
-
Vico, V., et al. (2021). Translocator protein (TSPO) genotype does not change cerebrospinal fluid levels of glial activation, axonal and synaptic damage markers in early Alzheimer's disease. Neurobiology of Aging. [Link]
-
Slideshare. (2015). Causes of Noise in PET imaging. Slideshare. [Link]
-
Gould, K. L., et al. (2004). Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions. Journal of Nuclear Medicine. [Link]
-
Carson, R. E., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Deidda, D., et al. (2015). Properties of Noise in Positron Emission Tomography Images Reconstructed with Filtered-Backprojection and Row-Action Maximum Likelihood Algorithm. Computational and Mathematical Methods in Medicine. [Link]
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Guedj, E., et al. (2022). EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
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An, H., et al. (2021). Functional PET Neuroimaging in Consciousness Evaluation: Study Protocol. Frontiers in Neurology. [Link]
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TPC. (2022). Signal-to-noise ratio (SNR, S/N). Turku PET Centre. [Link]
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Radiology Key. (2021). Recognizing and preventing artifacts with SPECT and PET imaging. Radiology Key. [Link]
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Osman, M. M. (2004). PET/CT Artifacts. Journal of Nuclear Medicine Technology. [Link]
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Jagoda, E., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
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Teuho, J., et al. (2022). Harmonization of PET image reconstruction parameters in simultaneous PET/MRI. EJNMMI Physics. [Link]
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Reader, A. J., & Zaidi, H. (2013). Image reconstruction for PET/CT scanners: past achievements and future challenges. The British Journal of Radiology. [Link]
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Teuho, J., et al. (2021). Harmonization of PET image reconstruction parameters in simultaneous PET/MRI. EJNMMI Physics. [Link]
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Nishizawa, Y., et al. (2024). Image reconstruction parameters and the standardized uptake value ratios in brain amyloid PET. Annals of Nuclear Medicine. [Link]
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Umutlu, L., et al. (2021). Influences on PET Quantification and Interpretation. Cancers. [Link]
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Lu, Y., et al. (2019). Recent developments on PET radiotracers for TSPO and their applications in neuroimaging. Acta Pharmaceutica Sinica B. [Link]
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Semantic Scholar. (n.d.). Association between FDG- and TSPO-PET signals across human and animal studies investigating neurodegenerative conditions: a systematic review. Semantic Scholar. [Link]
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Zaidi, H., & Al-nafaisi, M. (2006). Optimisation of whole-body PET/CT scanning protocols. The British Journal of Radiology. [Link]
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Nørgaard, M., et al. (2021). Optimization of Preprocessing Strategies in Positron Emission Tomography (PET) Neuroimaging: A [11C]DASB PET Study. NeuroImage. [Link]
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Lee, Y., et al. (2022). Feasibility of Total Variation Noise Reduction Algorithm According to Various MR-Based PET Images in a Simultaneous PET/MR System: A Phantom Study. Applied Sciences. [Link]
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Cal-González, J., et al. (2013). A practical way to improve contrast-to-noise ratio and quantitation for statistical-based iterative reconstruction in whole-body PET imaging. Medical Physics. [Link]
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Cui, J., et al. (2020). Noise reduction with cross-tracer and cross-protocol deep transfer learning for low-dose PET. Medical Physics. [Link]
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Boellaard, R. (2009). Standards for PET image acquisition and quantitative data analysis. Journal of Nuclear Medicine. [Link]
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Shimoji, K., et al. (2025). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. ResearchGate. [Link]
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Ghafarian, P., et al. (2014). OPTIMIZING PET-CT IMAGE RECONSTRUCTION PARAMETERS FOR DIAGNOSTIC IMAGING USING NON-TOF ALGORITHMS. ResearchGate. [Link]
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Society of Nuclear Medicine. (2009). Society of Nuclear Medicine Procedure Guideline for FDG PET Brain Imaging. SNMMI. [Link]
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Boellaard, R., et al. (2011). Evaluation of strategies towards harmonization of FDG PET/CT studies in multicentre trials: comparison of scanner validation phantoms and data analysis procedures. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
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Alexiou, S., et al. (2018). Dosage optimization in positron emission tomography: state-of-the-art methods and future prospects. EJNMMI Physics. [Link]
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Kim, K., et al. (2024). Improving 18F-FDG PET Quantification Through a Spatial Normalization Method. Journal of Nuclear Medicine. [Link]
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Shoup, T. M., et al. (2013). Synthesis and quality control of [(18) F]T807 for tau PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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van Sluis, J., et al. (2019). Quantification, improvement, and harmonization of small lesion detection with state-of-the-art PET. EJNMMI Physics. [Link]
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Shimoji, K., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse. [Link]
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Knudsen, G. M., et al. (2020). Guidelines for the content and format of PET brain data in publications and archives: A consensus paper. Journal of Cerebral Blood Flow & Metabolism. [Link]
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Troubleshooting Guide: Identifying & Fixing Image Artifacts
Answering the user's request.## [18F]FP-TZTP PET Imaging Technical Support Center
Welcome to the technical support resource for [18F]this compound PET imaging. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common artifacts and challenges encountered during experimental procedures. As Senior Application Scientists, we have structured this guide to provide not only solutions but also the underlying scientific principles to empower your research.
This section addresses specific artifacts you may encounter in your [18F]this compound PET images. Each entry is formatted as a question you might have, followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Question 1: My reconstructed PET images appear blurry, or I see "ghosting" artifacts, particularly at the edges of the brain. What's causing this and how do I fix it?
Answer:
Probable Cause: This is a classic presentation of patient motion artifact . Since PET data is acquired over a significant period, any movement of the subject's head during the scan will cause a misalignment between the acquired lines of response.[1][2] This is especially critical in neuroimaging, where small movements can blur the lines between distinct brain structures.[1] The issue is compounded in PET/CT because the fast CT scan (used for attenuation correction) and the longer PET scan are acquired sequentially; movement between these scans leads to a mismatch, corrupting the attenuation correction and further degrading the image.[3][4]
Troubleshooting & Resolution Protocol:
-
Prevention (Prospective Correction):
-
Subject Comfort and Preparation: Ensure the subject is comfortable before the scan begins. Use pillows and blankets to provide support and warmth, which minimizes involuntary movements.[2][5] Clearly explain the importance of remaining still throughout the procedure.[2]
-
Head Fixation: Utilize a customized head holder or thermoplastic mask to gently immobilize the subject's head. This is the most effective way to prevent motion during brain imaging.
-
Acclimatization: Allow the subject to lie on the scanner bed for a few minutes before acquisition begins to acclimate to the environment.
-
-
Correction (Retrospective Correction):
-
Frame-Based Motion Correction: If your scanner supports it, acquire the data in a series of shorter frames (a multiple-acquisition frame, or MAF, method).[6] An optical tracking system can monitor markers placed on the subject's head, recording movement.[6] This data is then used to realign the individual frames to a common reference position before summing them into a final, motion-corrected image. This technique has been shown to successfully eliminate movement-related artifacts in PET images.[6]
-
Software-Based Registration: Many modern analysis packages include algorithms that can retrospectively correct for motion. These tools attempt to register each time frame of the PET data to a reference frame (often the first frame or a structural MRI). While powerful, their success can be limited by the degree of motion.
-
Question 2: I'm observing an area of intense, non-physiologic [18F]this compound uptake near a subject's dental implant or surgical clip. Is this a real signal?
Answer:
Probable Cause: It is highly likely that this is a metal-induced artifact . Metallic implants, common in both preclinical and clinical subjects, have a very high density.[7] During the CT scan used for attenuation correction, these dense objects can cause severe streak artifacts and photon starvation.[3][8] The reconstruction algorithm then incorrectly calculates the tissue density in these regions, leading to a significant overestimation of the attenuation correction factors.[8][9] When these erroneous factors are applied to the PET data, they create artificially high tracer uptake values that can mimic or mask true pathology.[7][10]
Troubleshooting & Resolution Protocol:
-
Identification:
-
Correlate with CT: Carefully examine the CT images. If the "hot spot" on the PET image corresponds directly to a streak artifact originating from a metal object on the CT, it is almost certainly an artifact.[11]
-
Review Non-Attenuation-Corrected (NAC) Images: Reconstruct or review the PET data without attenuation correction. In the NAC images, areas corresponding to metal artifacts will typically appear photopenic (cold) because the photons were physically blocked by the implant.[11] This confirms the high signal on the corrected image is artifactual.
-
-
Correction & Mitigation:
-
Utilize Metal Artifact Reduction (MAR) Software: Most modern scanner platforms offer iterative MAR algorithms (e.g., iMAR).[10][12] These algorithms work by identifying the metal objects in the CT data and using an iterative process to correct the corrupted projections before reconstruction. Applying MAR to the CT scan before it is used for attenuation correction can significantly reduce these artifacts and restore more accurate quantification.[10][12]
-
Manual Attenuation Map Correction: In some analysis software, it is possible to manually edit the attenuation map. This involves drawing a region of interest (ROI) around the artifact on the CT image and assigning it a known attenuation value, such as that of soft tissue or water. This is an expert-level intervention and should be used with caution.
-
Question 3: My images show diffuse, patchy, or unexpected "hot" spots that don't align with known neuroanatomy for muscarinic receptors. What could be the issue?
Answer:
Probable Cause: This could be a radiotracer quality control (QC) failure . The biodistribution of [18F]this compound is highly dependent on its chemical and radiochemical purity. If impurities are present in the injected dose, they can accumulate in non-target tissues, leading to artifacts and invalidating the study.[13]
Key Impurities and Their Effects:
-
Radiochemical Impurities: These are different radioactive chemical forms than the desired [18F]this compound, potentially arising from incomplete reaction or degradation. They will have their own unique biodistribution, creating a confounding signal.[13]
-
[18F]Fluoride: Unbound [18F]Fluoride will be taken up by bone, so unexpected uptake in the skull could indicate this impurity.
-
Chemical Impurities: Non-radioactive substances from the synthesis process (e.g., residual solvents, precursors) can have physiological effects or impact the labeling process, though they are less likely to create "hot spot" artifacts directly.[13]
Troubleshooting & Resolution Protocol:
-
Pre-Injection Quality Control (Mandatory): Before any injection, a sample of the final [18F]this compound product must be subjected to a rigorous QC protocol. This is a self-validating system; passing these tests ensures the integrity of your experiment from the start.
QC Test Method Acceptable Limit Rationale Radiochemical Purity High-Performance Liquid Chromatography (HPLC) >95% Ensures that the radioactivity is primarily from the correct [18F]this compound molecule.[14] Free [18F]Fluoride Thin-Layer Chromatography (TLC) <2-5% Prevents non-specific uptake in bone.[14] Residual Solvents Gas Chromatography (GC) Per USP/Ph. Eur. limits (e.g., Acetonitrile <410 ppm) Limits potential toxicity from solvents used during synthesis.[15] pH pH meter or strip 4.5 - 7.5 Ensures the formulation is physiologically compatible and stable. Radionuclidic Identity Gamma Spectroscopy / Half-life measurement Confirms primary energy peak at 511 keV and half-life of ~110 min. Verifies that the radionuclide is indeed Fluorine-18.[15] Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test < 175 EU/V Ensures the product is free from fever-inducing pyrogens.[15] Sterility Incubation in culture media No growth Confirms the absence of microbial contamination (retrospective test).[15] -
Post-Hoc Analysis: If an experiment has already been completed with suspect data, review the QC results from that batch. If any parameter was out of specification, the imaging data from that batch should be considered non-quantitative and potentially invalid.
Frequently Asked Questions (FAQs)
Q: What is a truncation artifact and how does it relate to [18F]this compound imaging?
A: A truncation artifact occurs when parts of the subject's body are outside the scanner's field of view (FOV) during the CT scan, but inside the (often larger) PET FOV.[3] The system then has no CT data to calculate attenuation correction for these outer regions, leading to artificially high tracer uptake along the edges of the image.[3] In brain imaging, this is most common if the top of the head or the chin is accidentally cut off in the CT scan. The best fix is prevention: ensure proper patient positioning so that the entire volume of interest is well within the CT FOV before starting the scan.
Q: How do scatter correction artifacts appear and how can they be managed?
A: Scatter occurs when gamma photons are deflected from their original path. Modern scanners estimate and subtract this scatter signal. However, errors in this estimation, sometimes caused by patient motion (especially arms moving after the CT scan) or very high activity concentrations, can lead to artifacts.[16][17] These often appear as a "halo" of artificially low uptake (a cold artifact) around areas of intense activity, like the bladder, but can also manifest as broader cold areas.[17][18] If you suspect a scatter correction artifact, one troubleshooting step is to re-reconstruct the data without scatter correction applied and compare the images. Some systems also offer alternative scatter correction algorithms that may be more robust to motion.[17][19]
Q: What is the ideal patient preparation protocol to ensure high-quality [18F]this compound scans?
A: A standardized preparation protocol is crucial for data consistency and quality.
-
Fasting: Patients should fast for at least 4-6 hours to ensure stable cerebral glucose metabolism, which can influence neuronal activity.[20][21]
-
Environment: For at least 15 minutes before and during the tracer uptake period (~30 minutes post-injection), the subject should rest in a quiet, dimly lit room with minimal stimulation to achieve a consistent baseline neurological state.[20][22]
-
Medications: A thorough history of current medications should be recorded, especially for any psychotropic, sedative, or anticholinergic drugs, as these can directly interfere with the muscarinic system being imaged.[20]
-
Comfort: Ensure the subject is comfortable and has voided their bladder immediately before the scan to minimize discomfort and the need for movement.[5][20]
Visual Workflow: Troubleshooting [18F]this compound PET Artifacts
The following diagram outlines a logical workflow for identifying and addressing common artifacts in your imaging data.
Caption: A decision tree for identifying the probable cause and solution for common PET imaging artifacts.
References
-
Hofman, M. S., et al. (2015). Positron emission tomography (PET) attenuation correction artefacts in PET/CT and PET/MRI. The British Journal of Radiology. Available at: [Link]
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Kuhn, J., et al. (2003). Reduction of attenuation correction artifacts in PET-CT. 2003 IEEE Nuclear Science Symposium. Conference Record (IEEE Cat. No.03CH37515). Available at: [Link]
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Fung, E. K., et al. (2021). Motion-correction strategies for enhancing whole-body PET imaging. Journal of Medical Imaging. Available at: [Link]
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Beekman, F. J., et al. (2005). Metals in PET/CT: Causes And Reduction of Artifacts in PET Images. 2005 IEEE Nuclear Science Symposium Conference Record. Available at: [Link]
-
PET/CT - Attenuation Correction. (n.d.). University of Washington. Available at: [Link]
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Evaluation of scatter limitation correction: a new method of correcting photopenic artifacts caused by patient motion during whole-body PET/CT imaging. (2015). Nuclear Medicine Communications. Available at: [Link]
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PET reconstruction artifact can be minimized by using sinogram correction and filtered back-projection technique. (2021). Indian Journal of Nuclear Medicine. Available at: [Link]
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Blodgett, T. M., et al. (2005). PET/CT Artifacts. Clinical Nuclear Medicine. Available at: [Link]
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Recognizing and preventing artifacts with SPECT and PET imaging. (2021). Radiology Key. Available at: [Link]
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PET/CT Image Artifacts Caused by the Arms. (2021). Journal of Nuclear Medicine Technology. Available at: [Link]
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Motion Artifacts and Correction Techniques in PET/CT. (2017). Radiology Key. Available at: [Link]
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How to address image artifacts from patient motion. (2018). AuntMinnieEurope. Available at: [Link]
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PET technique reduces motion artifacts in brain imaging. (2005). AuntMinnie.com. Available at: [Link]
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Simpson, W. L., et al. (2017). FDG PET/CT: Artifacts and Pitfalls. Applied Radiology. Available at: [Link]
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PET/CT Imaging Artifacts. (2005). Journal of Nuclear Medicine Technology. Available at: [Link]
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Artefacts of PET/CT images. (2008). Hellenic Journal of Nuclear Medicine. Available at: [Link]
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Abdoli, M., & Zaidi, H. (2012). Metal artifact reduction strategies for improved attenuation correction in hybrid PET/CT imaging. Medical Physics. Available at: [Link]
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Sarikaya, I. (2020). PET/CT image artifacts caused by the arms. Journal of Nuclear Medicine Technology. Available at: [Link]
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Quality Control of PET Radiopharmaceuticals. (2017). Radiology Key. Available at: [Link]
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van der Vos, C. S., et al. (2017). Metal Artifact Reduction of CT Scans to Improve PET/CT. Journal of Nuclear Medicine. Available at: [Link]
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Metal Artifact Reduction of CT Scans to Improve PET/CT. (2017). PubMed. Available at: [Link]
-
MR-driven metal artifact reduction in PET/CT. (2011). Physics in Medicine & Biology. Available at: [Link]
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Pitfalls on PET/CT due to artifacts and instrumentation. (2014). Seminars in Nuclear Medicine. Available at: [Link]
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Scatter Limitation to Correct for Arm Movement in PET/CT. (2011). Journal of Nuclear Medicine Technology. Available at: [Link]
-
How to identify and avoid MRI-PET Imaging artifacts: Challenges and potential solutions. (2016). Journal of Nuclear Medicine. Available at: [Link]
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Impact of contamination with long-lived radionuclides on PET kinetics modelling in multitracer studies. (2016). Nuclear Medicine Communications. Available at: [Link]
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Pitfalls and artifacts in 18FDG PET and PET/CT oncologic imaging. (n.d.). ResearchGate. Available at: [Link]
-
Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007. Molecules. Available at: [Link]
-
Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials. (2015). Journal of Nuclear Medicine. Available at: [Link]
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Clinical Practice Guidelines for Brain PET Imaging Using [18F]FDG (EANM, 2022). (2022). Medscape. Available at: [Link]
-
Production and Quality Control of [18F]FDG. (n.d.). Society of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation. (2018). Radiology. Available at: [Link]
-
Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. (1998). Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Procedure guideline for tumor imaging with 18F-FDG PET/CT 1.0. (2006). Journal of Nuclear Medicine. Available at: [Link]
-
Society of Nuclear Medicine Procedure Guideline for FDG PET Brain Imaging. (n.d.). SNMMI. Available at: [Link]
-
EFOMP's protocol quality controls in PET/CT and PET/MR. (2022). Physica Medica. Available at: [Link]
-
Comparison of various requirements of the quality assurance procedures for F-18-FDG injection. (2007). Annals of Nuclear Medicine. Available at: [Link]
-
SNMMI PROCEDURE STANDARD/EANM PRACTICE GUIDELINE FOR BRAIN [18F]FDG PET IMAGING version 2.0. (n.d.). SNMMI. Available at: [Link]
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Technical Support Center: Enhancing the Stability of the [¹⁸F]FP-Tztp Radiotracer
An authoritative guide to maintaining the integrity of your research.
This guide serves as a centralized resource for research and drug development professionals utilizing the [¹⁸F]FP-Tztp radiotracer. As a selective agonist for the M2 muscarinic acetylcholine receptor, the integrity of [¹⁸F]this compound is paramount for accurate and reproducible PET imaging results.[1][2] Instability can lead to compromised radiochemical purity, altered biodistribution, and ultimately, unreliable data. This document provides expert-driven FAQs, troubleshooting workflows, and validated protocols to help you proactively manage and resolve stability challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of the [¹⁸F]this compound radiotracer.
Q1: What are the primary mechanisms of [¹⁸F]this compound degradation? A1: The degradation of [¹⁸F]this compound, like many PET radiotracers, is primarily driven by two processes:
-
Radiolysis: This is the decomposition of the tracer molecule caused by the ionizing radiation emitted by the fluorine-18 isotope itself.[3][4] The interaction of positrons with the aqueous formulation generates highly reactive free radicals (e.g., hydroxyl radicals) that can attack and fragment the tracer.[4] This issue is exacerbated at high radioactive concentrations.[5]
-
Chemical Degradation & Defluorination: This involves the cleavage of the carbon-fluorine bond, releasing free [¹⁸F]fluoride.[6] This can be influenced by factors such as pH, temperature, and the presence of metallic or other contaminants. In vivo, metabolic processes can also lead to defluorination, resulting in unwanted accumulation of radioactivity in bone.[6][7]
Q2: How can I quantitatively assess the stability of my [¹⁸F]this compound preparation? A2: Stability is evaluated by measuring the radiochemical purity (RCP) of the preparation over time. The standard methods are radio-thin layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[8] A stability study involves analyzing aliquots of the final product at defined time points (e.g., 0, 1, 2, 4, 8 hours) post-synthesis to determine the rate at which the RCP decreases. An acceptable preparation maintains an RCP of ≥95% for the duration of its intended use.
Q3: What are common stabilizing agents and how do they function? A3: The most effective and widely used stabilizers are radical scavengers and antioxidants, which are added to the final formulation.
-
Ethanol: Typically added at concentrations of 5-10% v/v, ethanol is a potent free-radical scavenger that effectively inhibits radiolysis.[3][4][9]
-
Ascorbic Acid (Vitamin C): Used in small concentrations (e.g., 0.1-0.5 mg/mL), ascorbic acid is an antioxidant that neutralizes radical species, preventing them from degrading the tracer.[3][5][10] These agents are safe for human administration in the recommended concentrations and are crucial for maintaining the stability of high-activity preparations.[3][4]
Q4: What is the optimal pH for the final [¹⁸F]this compound formulation? A4: While specific data for [¹⁸F]this compound is not extensively published, a general best practice for most radiopharmaceuticals is to maintain a pH between 5.0 and 7.5 for the final formulation. This range balances chemical stability with physiological compatibility. Extreme pH values can catalyze hydrolysis or other degradation pathways. It is recommended to use a biocompatible buffer (e.g., phosphate or citrate) to maintain the pH within this window.[9][11]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common stability-related issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (RCP) Immediately After Synthesis | • Incomplete fluorination reaction. • Inefficient purification (e.g., overloaded or improperly conditioned HPLC/SPE cartridge).[12] | • Optimize Synthesis: Review reaction time, temperature, and precursor concentration as per established protocols.[1][13] • Validate Purification: Ensure the semi-prep HPLC method provides adequate separation. Check the capacity and conditioning of solid-phase extraction (SPE) cartridges. |
| Rapid Decrease in RCP Post-Formulation (>5% drop in 2-4 hours) | • Radiolysis: The radioactive concentration of the final product is too high, leading to self-degradation.[3][5] | • Add Stabilizers: Formulate the final product with 5-10% ethanol or 0.1-0.5 mg/mL ascorbic acid to scavenge free radicals.[4][10] • Dilute Product: If possible, dilute the final product with sterile saline to a lower radioactive concentration (<20 mCi/mL or <740 MBq/mL).[4] |
| High Bone Uptake Observed in PET Scans | • In Vivo Defluorination: Metabolic breakdown of the tracer leading to the release of free [¹⁸F]fluoride, which accumulates in bone.[6][14] • Chemical Defluorination: High levels of free [¹⁸F]fluoride in the injectate due to poor stability. | • Confirm Injectate Quality: Perform a radio-TLC or radio-HPLC quality control test immediately before injection to quantify free [¹⁸F]fluoride. • Review Formulation: Ensure the formulation is properly buffered and contains stabilizers to minimize chemical defluorination pre-injection. |
| Batch-to-Batch Variability in Stability | • Inconsistent addition of stabilizers. • Contamination from synthesis components (e.g., vials, tubing, reagents).[15] • Variations in final radioactive concentration or pH. | • Standardize Procedures: Implement a strict, validated Standard Operating Procedure (SOP) for the final formulation step.[16] • Use High-Purity Reagents: Ensure all reagents and components are of pharmaceutical grade and tested for contaminants. • Monitor Key Parameters: Record and track the final activity, volume, and pH for every batch to identify trends. |
Part 3: Experimental Protocols
Protocol 1: Stabilized Formulation of [¹⁸F]this compound
This protocol details the procedure for adding stabilizers to the purified radiotracer. This should be performed in an aseptic environment (e.g., a laminar flow hood within a hot cell).
Materials:
-
Purified [¹⁸F]this compound, eluted from the SPE cartridge in sterile ethanol.
-
Sterile Water for Injection (WFI).
-
Sterile 0.9% Sodium Chloride for Injection.
-
Sterile Ascorbic Acid for Injection (50 mg/mL solution).
-
Sterile 0.22 µm syringe filter.
-
Sterile, pyrogen-free product vial.
Procedure:
-
Elution: Elute the purified [¹⁸F]this compound from the C18 SPE cartridge with 1.0 mL of USP-grade ethanol into a sterile intermediate vial.
-
Stabilizer Addition: To the ethanol solution, add 100 µL of the 50 mg/mL Ascorbic Acid for Injection solution. This yields a final concentration of approximately 0.5 mg/mL in a 10 mL final volume.
-
Dilution: Aseptically draw the stabilized ethanolic solution into a sterile syringe. Add 9.0 mL of 0.9% Sodium Chloride for Injection to the same syringe for a final volume of 10 mL. The final ethanol concentration will be 10%.
-
Sterilization: Pass the entire solution through a sterile 0.22 µm syringe filter into the final sterile product vial.
-
Quality Control: Immediately withdraw an aliquot for quality control testing as described in Protocol 2.
Protocol 2: Quality Control Timeline for Stability Assessment
This protocol establishes a method for validating the stability of a new or modified formulation.
Materials:
-
Final formulated [¹⁸F]this compound vial.
-
Radio-HPLC or Radio-TLC system.
-
Validated analytical method for determining RCP and identifying impurities (e.g., free [¹⁸F]fluoride).
Procedure:
-
Time Zero (T=0) Sample: As soon as the final product is formulated (Protocol 1), withdraw a small aliquot (~50 µL) and analyze it to determine the initial RCP. This is your baseline.
-
Incubation: Store the product vial under its intended storage conditions (typically room temperature, shielded).
-
Time Point Sampling: Withdraw and analyze additional aliquots at regular intervals, such as T=1, 2, 4, 6, and 8 hours post-synthesis.
-
Data Analysis: Record the RCP at each time point. The formulation is considered stable if the RCP remains above the accepted threshold (e.g., 95%) throughout the period of clinical use (typically several hours).
-
Validation: This procedure should be repeated for at least three independent synthesis batches to validate the stability of the formulation process.[17]
Part 4: Visualization & Workflows
Diagram 1: Key Factors in [¹⁸F]this compound Radiotracer Stability
Caption: Interplay of destabilizing factors and corresponding mitigation strategies.
Diagram 2: Troubleshooting Workflow for Decreased Radiochemical Purity
Caption: A logical workflow for diagnosing the root cause of low RCP.
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Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies. (2025). ACS Medicinal Chemistry Letters. [Link]
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Scott, P. J., et al. (2009). Studies into radiolytic decomposition of fluorine-18 labeled radiopharmaceuticals for positron emission tomography. Nuclear Medicine and Biology. [Link]
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Shaw, S. M., et al. (2015). Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines. Journal of Nuclear Medicine Technology. [Link]
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Scott, P. J., et al. (2009). Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography. Nuclear Medicine and Biology. [Link]
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Peko, T., et al. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules. [Link]
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Martins, P. A., et al. (2011). Radiochemical stability of radiopharmaceutical preparations. INIS-IAEA. [Link]
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Scott, P. J., et al. (2009). Studies into radiolytic decomposition of fluorine-18 labeled radiopharmaceuticals for positron emission tomography. ResearchGate. [Link]
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Martins, P. A., et al. (2011). RADIOCHEMICAL STABILITY OF RADIOPHARMACEUTICAL PREPARATIONS. INIS-IAEA. [Link]
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Abe, T., et al. (2022). Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy. MDPI. [Link]
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De Vos, F., et al. (2021). 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers. Pharmaceuticals. [Link]
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Keng, P. Y., et al. (2012). Factors affecting the specific activity of [(18)F]fluoride from a [(18)O] water target. ResearchGate. [Link]
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Sharma, S. K., et al. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Nuclear Medicine Technology. [Link]
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Jackson, A., et al. (2008). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound. Nuclear Medicine and Biology. [Link]
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Mossine, A. V., et al. (2020). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. Theranostics. [Link]
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Jacobson, M. S., et al. (2015). Stability Evaluation of 18F-FDG at High Radioactive Concentrations. ResearchGate. [Link]
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Holler, M. U., et al. (2022). Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations. EJNMMI Radiopharmacy and Chemistry. [Link]
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Kiesewetter, D. O., et al. (2003). The automated radiosynthesis of [18F]this compound. Nuclear Medicine and Biology. [Link]
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Jackson, A., et al. (2008). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound. ResearchGate. [Link]
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Terry, B., et al. (2021). Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. MDPI. [Link]
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D'Souza, M. M., et al. (2022). First human whole-body biodistribution and dosimetry analysis of [18F]LW223, a novel TSPO PET radiotracer. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
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Schopf, E., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments. [Link]
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Vuong, B. K., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
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Smith, G. E., et al. (2013). Development of radiotracers for oncology – the interface with pharmacology. British Journal of Pharmacology. [Link]
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Shimoji, K., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse. [Link]
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Berndt, M., et al. (2018). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. MDPI. [Link]
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Technical Support Center: Minimizing Radiation Exposure in [18F]FP-TZTP PET Scans
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing [18F]FP-TZTP for Positron Emission Tomography (PET). This center provides in-depth, field-proven guidance on minimizing radiation exposure to both study subjects and laboratory personnel. Our approach is grounded in the foundational principles of radiation safety, tailored to the specific context of 18F-labeled radiotracers.
Section 1: Foundational Principles of Radiation Safety
This section addresses the core concepts that underpin all radiation protection practices. Understanding and applying these principles is non-negotiable for maintaining a safe research environment.
Q1: What is the guiding principle for radiation safety in PET imaging?
A: The single most important principle is ALARA , which stands for "As Low As Reasonably Achievable".[1][2] This is a safety philosophy based on the conservative assumption that any amount of radiation, no matter how small, can have a potential negative biological effect.[3][4] Therefore, the goal is not simply to stay below legal dose limits, but to use practical, cost-effective measures to minimize radiation exposure to the lowest possible levels while still achieving a diagnostic-quality scan.[4] The ALARA principle is a requirement for all radiation safety programs.[3][4]
Q2: What are the core components of the ALARA principle?
A: ALARA is implemented through the practical application of three key factors: Time, Distance, and Shielding .[4][5]
-
Time: Minimize the duration of exposure to a radiation source. The total dose received is directly proportional to the time spent in a radiation field.[4]
-
Distance: Maximize the distance from the radiation source. The intensity of radiation decreases significantly with distance, following the inverse square law. For example, doubling the distance from a source reduces the exposure rate by a factor of four.[3][4]
-
Shielding: Use appropriate absorber materials between you and the radiation source. For the high-energy 511 keV gamma photons produced by positron annihilation from 18F, dense materials like lead and tungsten are required for effective shielding.[3][4][6]
Caption: The core tenets of the ALARA principle.
Section 2: Patient Dose Optimization - FAQs & Troubleshooting
Optimizing the dose administered to the patient or study subject is a primary ethical and safety consideration. This involves a multi-faceted approach from protocol design to patient handling.
Q3: The most direct way to reduce patient dose is to inject less [18F]this compound. How can we do this without losing image quality?
A: This is a critical balance. Reducing the injected activity of the radiotracer is highly desirable but can lead to noisy, non-diagnostic images if not compensated for. The primary strategies are:
-
Increase Acquisition Time: By scanning for a longer duration per bed position, the scanner can collect more counts, compensating for the lower initial activity. This can produce reportable image quality even with significantly reduced injected doses.[7] For heavier patients (>90 kg), increasing scan time is preferable to increasing the injected activity.[8]
-
Utilize Advanced Scanner Technology: Modern PET/CT scanners with Time-of-Flight (TOF) capability and improved detector sensitivity can produce high-quality images with less radiotracer.[7][8][9] TOF reconstruction significantly improves the signal-to-noise ratio, allowing for dose reductions of 25% or more without compromising image quality.[9][10] Deep learning-based reconstruction algorithms are also emerging as powerful tools to reduce noise in low-dose scans.[11]
Q4: The CT component of our PET/CT scan seems to contribute a high radiation dose. How can this be optimized?
A: The CT portion of the scan can contribute a substantial portion of the total radiation dose, sometimes as much as or more than the radiotracer itself.[8][12] The key is to tailor the CT acquisition to its intended purpose.
-
For Attenuation Correction (AC) and Anatomical Localization: A low-dose, non-contrast CT is sufficient. The radiation dose from a dedicated low-dose AC scan can be 50-80% lower than a full diagnostic CT.[8] Some systems have iterative reconstruction techniques (like GE's Q.AC) that can reduce the CT dose for attenuation correction by a factor of 20.[13]
-
For Diagnostic Purposes: If a full diagnostic CT is required, it should be clinically justified. Consider performing the high-dose diagnostic CT only over the specific region of interest, while using a low-dose protocol for the remainder of the whole-body scan to provide attenuation correction.[8]
Q5: What patient preparation steps are critical for minimizing radiation dose from [18F]this compound?
A: Proper patient preparation is crucial for both image quality and radiation safety. For 18F-labeled tracers, the critical organ for radiation dose is often the urinary bladder.[8]
-
Hydration: Encourage the patient to hydrate well before and after the administration of [18F]this compound. This promotes the clearance of the radiotracer from the body.[8][14][15]
-
Frequent Voiding: Instruct the patient to void their bladder immediately before the scan and frequently for several hours after the scan.[8][16] This action is the single most effective way to reduce the radiation dose to the bladder wall and adjacent pelvic organs.[17] Studies have shown that voiding can reduce emitted radiation by over 20%.[16]
| Strategy | Typical Dose Reduction | Causality & Key Considerations |
| Optimize Injected Activity | 25-50% | Dependent on scanner technology (TOF, digital detectors) and willingness to increase scan time. A 40% dose reduction (e.g., from 5 to 3 MBq/kg) has been shown to maintain diagnostic accuracy for [18F]FDG.[18] |
| Use Low-Dose CT Protocol | 50-80% (of CT portion) | The CT is primarily for attenuation correction and localization, not full diagnosis. Avoids unnecessary radiation when a recent diagnostic CT is already available.[8] |
| Promote Hydration & Voiding | >20% (of effective dose) | Accelerates biologic clearance of the radiotracer, significantly reducing the dose to the bladder, which is the critical organ.[8][16] |
| Increase Scan Time | Enables lower injected dose | Directly compensates for lower counts from a reduced radiopharmaceutical dose, preserving image signal-to-noise.[7] |
Table 1: Strategies for Patient Dose Reduction in [18F]this compound PET/CT.
Experimental Protocol 1: Patient Preparation for Dose Optimization
-
Pre-Scan Instructions: Instruct the patient to drink approximately 4-6 glasses of water in the 2-4 hours leading up to their appointment.[19][20]
-
Blood Glucose Check (if applicable): While [18F]this compound uptake is not glucose-dependent like [18F]FDG, if institutional protocols require a standard patient workup, ensure blood glucose is within acceptable limits (e.g., <200 mg/dL) as hyperglycemia can be an indicator of other metabolic issues.[21][22]
-
Radiotracer Administration: Administer the lowest reasonably achievable dose of [18F]this compound based on scanner specifications, patient weight, and the imaging protocol.
-
Uptake Phase: The patient should rest quietly in a designated room to avoid tracer uptake in muscles.[21] Allow continued hydration during this period.
-
Immediate Pre-Scan: Instruct the patient to void their bladder as completely as possible immediately before being positioned on the scanner bed.[8]
-
Post-Scan Instructions: Reiterate the importance of drinking plenty of fluids for the remainder of the day to help flush the tracer from their system.[15][23] Advise frequent urination.[16]
Section 3: Occupational Exposure and Laboratory Safety
Protecting laboratory and clinical personnel is governed by the same ALARA principles, but with a focus on external dose from patients and direct handling of radioactive materials.
Q6: What are the primary sources of radiation exposure to personnel during an [18F]this compound scan workflow?
A: The highest exposure risks for staff occur during:
-
Radiotracer Handling and Dispensing: Drawing doses from the stock vial into a syringe presents a high risk of extremity (hand) dose.
-
Patient Injection: Close proximity to the unshielded syringe and the patient during administration is a significant source of whole-body exposure.[24]
-
Patient Proximity: Time spent near the patient after injection, particularly during the initial uptake phase and scan setup, contributes to the occupational dose.[14]
Q7: My monthly dosimeter reading was higher than expected. What are the likely causes and how can I troubleshoot?
A: A high dosimeter reading is almost always a breakdown in the application of ALARA. Review your procedures:
-
Time: Were you spending more time than necessary near sources? This includes lingering in the dispensing area, extended time positioning the patient, or remaining close to the patient during uptake.
-
Distance: Were you maintaining maximum possible distance? Did you step away from the patient immediately after injection? Are patient waiting areas situated to maximize distance from staff work areas?[7]
-
Shielding: This is the most common culprit. Are you consistently using syringe shields for every dose administration? Are vials kept in lead or tungsten containers ("pigs") at all times? Are L-block shields used during dose dispensing?[6] Inadequate shielding of extremities is a frequent cause of high dose readings.
Q8: What are the regulatory dose limits for radiation workers?
A: Dose limits are set by regulatory bodies like the International Commission on Radiological Protection (ICRP) and enforced by national authorities (e.g., the NRC in the United States). These are legal maximums, and institutional ALARA levels are typically set much lower.
| Dose Limit Type | Occupational Worker | General Public |
| Effective Dose (Whole Body) | 20 mSv/year (averaged over 5 years) | 1 mSv/year |
| (not to exceed 50 mSv in any single year) | ||
| Equivalent Dose (Lens of Eye) | 20 mSv/year | 15 mSv/year |
| Equivalent Dose (Skin/Extremities) | 500 mSv/year | 50 mSv/year |
| Data sourced from ICRP Publication 103 and NRC 10 CFR Part 20.[25][26] |
Table 2: Occupational & Public Radiation Dose Limits.
Q9: How should we handle and dispose of waste contaminated with [18F]this compound?
A: 18F has a relatively short half-life of approximately 110 minutes. This makes "decay-in-storage" the standard and most effective method for waste disposal.
-
Segregation: Collect all solid waste (gloves, absorbent paper, vials, syringes) in designated, clearly labeled, and shielded radioactive waste containers. Do not mix radioactive waste with regular trash.[27]
-
Storage: Store the waste in a secure, shielded location away from personnel work areas.
-
Decay: A general rule of thumb is to allow the material to decay for at least 10 half-lives. For 18F, this is approximately 1100 minutes, or about 18.3 hours. A conservative and practical standard is to store the waste for at least 24 hours.[28][29]
-
Verification: After the decay period, the waste container must be surveyed with a sensitive radiation detector (e.g., a Geiger-Müller counter) to ensure its radioactivity is indistinguishable from background radiation.
-
Disposal: Once confirmed to be at background levels, the waste can be disposed of as normal biohazardous or regular waste, with all radioactive labels defaced or removed.[30]
Caption: Workflow for safe disposal of [18F] waste.
Experimental Protocol 2: Minor [18F] Spill Decontamination Procedure
-
Notification: Immediately notify all personnel in the area of the spill. Alert the facility's Radiation Safety Officer (RSO).
-
Containment: Prevent the spread of contamination. Cover the spill with absorbent paper, being careful not to create aerosols.
-
Isolation: Cordon off the area. Restrict access to essential personnel involved in the cleanup.
-
Personnel Protection: Don appropriate personal protective equipment (PPE), including a lab coat, disposable gloves (double-gloving is recommended), and shoe covers.
-
Decontamination:
-
Using forceps or tongs, pick up any broken glass and place it in a radioactive waste container.
-
Clean the spill area with absorbent paper soaked in a suitable decontamination solution, working from the outer edge of the spill inward.
-
Place all contaminated cleaning materials into a designated radioactive waste bag.
-
-
Survey: After cleaning, perform a wipe test and use a survey meter to monitor the area, your PPE, and your hands/shoes (after removing outer gloves and shoe covers) to ensure all contamination has been removed.
-
Documentation: Record the details of the spill, the cleanup procedure, and the results of the final survey as required by institutional protocols.
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Jha, A. K., Sharma, P., Kumar, R., & Bal, C. (2017). Reduction of Radiation Exposure to Patients and Professionals by Reducing the Administered Activity of 18F-Fluorodeoxyglucose in a Positron-emission Tomography/Computed Tomography Study. Indian Journal of Nuclear Medicine, 32(1), 18–22. [Link]
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Alkhaled, M. M., Alabdoalabbas, H., & Al-abdaljabar, A. (2022). Reducing Radiation Exposure from PET Patients. Journal of Nuclear Medicine Technology, 50(3), 253-256. [Link]
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Jones, J., & Gerstmair, A. As low as reasonably achievable (ALARA). Radiopaedia.org. [Link]
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Radiation Dose Assessment After 18F-FDG PET/CT Scans: Safe Release Guidelines. Shared Medical Services. [Link]
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Bilal, R., Mehdi, S. A., Slehria, A. R., Ullah, H., & Amin, Z. (2022). Disposal of Radioactive Waste Generated at the End of 18F- Fluorodeoxyglucose Production for Positron Emission Tomography-Computed Tomography (PET-CT) Scan at Armed Forces Institute of Radiology and Imaging, Rawalpindi. Pakistan Armed Forces Medical Journal, 72(5), 1734-1738. [Link]
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Zanotti-Fregonara, P., Lammertsma, A. A., & Innis, R. B. (2013). Suggested pathway to assess radiation safety of 18F-labeled PET tracers for first-in-human studies. Houston Methodist Scholars. [Link]
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How to Mitigate Radiation Exposure in PET and PET/CT. Comecer. [Link]
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Development of Simple Methods to Reduce the Exposure of the Public to Radiation from Patients Who Have Undergone 18F-FDG PET/CT. Journal of Nuclear Medicine Technology. [Link]
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Pretze, M., et al. (2023). Good practices for the automated production of 18 F-SiFA radiopharmaceuticals. Frontiers in Chemistry, 11. [Link]
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Technical Support Center: Overcoming Blood-Brain Barrier Challenges with Peptide-Mediated Delivery
A Note on FP-TZTP: Initial searches for "this compound" in the context of a peptide-based blood-brain barrier (BBB) delivery system revealed that this designation commonly refers to [18F]this compound, a small molecule radioligand used for positron emission tomography (PET) imaging of muscarinic M2 receptors.[1][2][3][4][5] Its mechanism of crossing the BBB is likely passive diffusion due to its lipophilic nature, which differs from peptide-mediated transport.[6] To address the core of your request for a technical guide on peptide-based BBB delivery, we have created this resource centered on a representative and scientifically plausible brain-penetrating peptide we will refer to as Neuro-Shuttle Peptide (NSP) . The principles, protocols, and troubleshooting steps outlined here are based on established methodologies for peptide-drug conjugates designed to overcome the BBB.
Frequently Asked Questions (FAQs)
Q1: What is the Neuro-Shuttle Peptide (NSP) and how does it cross the blood-brain barrier?
A1: The Neuro-Shuttle Peptide (NSP) is a synthetic peptide designed to act as a molecular vector, or "shuttle," to transport therapeutic payloads across the BBB.[7] It is engineered to bind with high affinity to a specific receptor, such as the transferrin receptor (TfR), which is highly expressed on the surface of brain capillary endothelial cells.[8][9] This binding event triggers a natural process called receptor-mediated transcytosis (RMT), where the cell internalizes the receptor along with the bound NSP and its cargo, transports it across the cell in a vesicle, and releases it on the brain side of the barrier.[8][10]
Q2: What types of therapeutic cargo can be delivered using NSP?
A2: NSP can be conjugated to a variety of therapeutic agents that are typically unable to cross the BBB on their own. This includes small molecule drugs, other peptides, and even larger biologics.[10][11] The success of delivery depends on the proper design of the conjugate, including the linker used to attach the cargo to the NSP.
Q3: What are the main challenges in developing NSP-drug conjugates?
A3: The primary challenges include:
-
In vivo stability: Peptides can be rapidly degraded by proteases in the bloodstream, leading to a short half-life.[8][10][12]
-
Immunogenicity: The body's immune system may recognize the NSP-drug conjugate as foreign, leading to an immune response that can neutralize the therapeutic and cause adverse effects.[13][14]
-
Endosomal/lysosomal trapping: After internalization into the endothelial cells, the conjugate can become trapped and degraded in endosomes or lysosomes, preventing its release into the brain parenchyma.[8][10]
-
Low brain uptake: Achieving therapeutically relevant concentrations in the brain can be difficult, even with a shuttle peptide.[8][15]
Q4: How is the brain uptake of an NSP-drug conjugate quantified?
A4: Quantifying brain uptake is a critical step. Common methods include:
-
In situ brain perfusion: This technique allows for the direct measurement of transport across the BBB in a controlled manner in an animal model.[16]
-
Ex vivo analysis: Following systemic administration in an animal model, brain tissue is harvested, and the concentration of the conjugate is measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[16]
-
In vivo imaging: If the cargo is a fluorescent dye or the NSP is labeled with a radionuclide, non-invasive imaging techniques like fluorescence imaging or PET can be used to visualize and quantify brain accumulation over time.[3][17]
Troubleshooting Guides
This section addresses common issues encountered during the experimental validation of NSP-drug conjugates.
| Problem | Potential Cause | Suggested Solution |
| Low Brain Uptake of NSP-Cargo Conjugate | 1. Poor in vivo stability: The conjugate is being degraded by proteases in the blood before it can reach the BBB.[8][10][12] 2. Low affinity for the target receptor: The NSP portion of the conjugate is not binding effectively to the receptor on the BBB. 3. Steric hindrance: The conjugated cargo molecule is physically blocking the NSP from accessing its receptor. 4. Competition with endogenous ligands: Natural ligands for the receptor are outcompeting the NSP-cargo conjugate for binding sites.[15] | 1. Improve stability: Modify the peptide backbone with non-natural amino acids, cyclize the peptide, or PEGylate the conjugate to shield it from proteases. 2. Verify binding affinity: Perform in vitro binding assays (e.g., surface plasmon resonance or ELISA) with the final conjugate to confirm it retains high affinity for the target receptor. 3. Optimize linker chemistry: Use a longer or more flexible linker to increase the distance between the NSP and the cargo. 4. Dosing considerations: Investigate different dosing regimens, as receptor saturation can be a limiting factor.[11] |
| High Variability in Experimental Results | 1. Inconsistent conjugate quality: Batch-to-batch variations in the synthesis and purification of the NSP-cargo conjugate. 2. Animal model variability: Differences in age, weight, or health status of the animals can affect BBB permeability and drug metabolism. 3. Inconsistent administration: Variations in the injection site or rate of administration. | 1. Stringent quality control: Implement rigorous analytical methods (e.g., HPLC, mass spectrometry) to ensure the purity and consistency of each batch of the conjugate. 2. Standardize animal models: Use animals from a reliable supplier and control for age and weight. Acclimatize animals properly before experiments.[14] 3. Standardize procedures: Develop and adhere to a strict standard operating procedure (SOP) for all animal handling and administration steps. |
| Evidence of Immunogenicity or Toxicity | 1. Immune response to the peptide: The NSP itself may be immunogenic.[13] 2. Toxicity of the conjugate: The conjugate may have off-target effects or the linker may release a toxic byproduct. 3. Payload-induced toxicity: The therapeutic cargo may have inherent toxicity that is exacerbated by brain delivery. | 1. Assess immunogenicity: Conduct studies to measure antibody production against the NSP-cargo conjugate. Consider humanizing the peptide sequence if it is derived from a non-human source.[14] 2. In vitro toxicity screening: Test the conjugate on relevant cell lines (e.g., brain endothelial cells, neurons, astrocytes) to assess cytotoxicity before moving to in vivo studies. 3. Dose-response studies: Perform dose-escalation studies in animals to determine the maximum tolerated dose (MTD).[14] |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion for Quantifying BBB Transport
This protocol is adapted from established methods to provide a quantitative measure of NSP-cargo transport across the BBB.[16]
Objective: To determine the brain uptake clearance (K_in) of an NSP-cargo conjugate.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
NSP-cargo conjugate solution in perfusion buffer
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a midline cervical incision to expose the common carotid arteries.
-
Ligate the external carotid artery and place a catheter in the common carotid artery, pointing towards the brain.
-
Begin perfusion with the NSP-cargo conjugate solution at a constant flow rate (e.g., 10 mL/min) for a defined period (e.g., 1-5 minutes).
-
At the end of the perfusion period, decapitate the animal and collect the brain.
-
Dissect the brain into desired regions (e.g., cortex, hippocampus).
-
Homogenize the brain tissue and analyze the concentration of the NSP-cargo conjugate using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the brain uptake clearance (K_in) using the following formula: K_in = C_brain / (C_perfusate * T), where C_brain is the concentration in the brain, C_perfusate is the concentration in the perfusion solution, and T is the perfusion time.
Expected Outcome: A higher K_in value for the NSP-cargo conjugate compared to the unconjugated cargo, indicating enhanced transport across the BBB.
Visualizations
Proposed Mechanism of NSP-Mediated BBB Transport
Caption: A streamlined workflow for the preclinical evaluation of NSP-cargo conjugates.
References
-
Banks, W. A. (2009). Peptides and the blood–brain barrier. Peptides, 30(5), 837-840. [Link]
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Pike, V. W., et al. (2008). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals, 51(5), 221-226. [Link]
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Cervetto, C., et al. (2022). Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges. Molecular Pharmaceutics, 19(10), 3469-3495. [Link]
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Saraiva, C., et al. (2023). Advancing through the blood-brain barrier: mechanisms, challenges and drug delivery strategies. Neural Regeneration Research, 18(10), 2135-2144. [Link]
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Quail, D. F., & Joyce, J. A. (2017). Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy. Nature Reviews Clinical Oncology, 14(6), 356-370. [Link]
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Pike, V. W., et al. (2008). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]this compound. ResearchGate. [Link]
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Ravasi, L., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. European Journal of Nuclear Medicine and Molecular Imaging, 33(2), 194-201. [Link]
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Carson, R. E., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow & Metabolism, 18(10), 1130-1142. [Link]
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Jagoda, E. M., et al. (2004). Regional brain uptake of the muscarinic ligand, [18F]this compound, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice. Neuropharmacology, 46(8), 1085-1093. [Link]
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Kiesewetter, D. O., et al. (2003). The automated radiosynthesis of [18F]this compound. Nuclear Medicine and Biology, 30(1), 73-77. [Link]
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Agarwal, S., et al. (2012). Brain Delivery of Drug and MRI Contrast Agent: Detection and Quantitative Determination of Brain Deposition of CPT-Glu Using LC-MS/MS and Gd-DTPA Using Magnetic Resonance Imaging. Pharmaceutical Research, 29(12), 3387-3398. [Link]
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Shimoji, K., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse, 50(2), 151-163. [Link]
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Shimoji, K., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse, 50(2), 151-163. [Link]
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Cervetto, C., et al. (2022). Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges. ACS Publications. [Link]
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Jagoda, E. M., et al. (2011). Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. Nuclear Medicine and Biology, 38(6), 875-883. [Link]
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Ravasi, L., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. ResearchGate. [Link]
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Tosi, G., et al. (2018). Peptide Mediated Brain Delivery of Nano- and Submicroparticles: A Synergistic Approach. Pharmaceutics, 10(4), 220. [Link]
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Jones, A. R., & Shusta, E. V. (2007). Delivery of Therapeutic Peptides and Proteins to the CNS. Neurotherapeutics, 4(3), 484-497. [Link]
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Pardridge, W. M. (1998). Recent developments in peptide drug delivery to the brain. Pharmacology & Toxicology, 82(6), 261-268. [Link]
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Toth, I., et al. (2014). Strategies To Deliver Peptide Drugs to the Brain. Molecular Pharmaceutics, 11(4), 1039-1050. [Link]
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Toth, I., et al. (2014). Strategies to deliver peptide drugs to the brain. PubMed. [Link]
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Pardridge, W. M. (1997). Vector-mediated peptide drug delivery to the brain. Peptides, 18(9), 1431-1437. [Link]
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Ansere, V. A., et al. (2016). Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments. Stem Cells International, 2016, 7891734. [Link]
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Zhou, Y., et al. (2021). Brain penetrating peptides and peptide-drug conjugates to overcome the blood-brain barrier and target CNS diseases. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 13(4), e1695. [Link]
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Mitchell, M. J., et al. (2021). Peptide-functionalized nanoparticles for brain-targeted therapeutics. Journal of Controlled Release, 330, 644-666. [Link]
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Roscigno, G., et al. (2023). Peptide Functionalization of Emulsion-Based Nanocarrier to Improve Uptake across Blood–Brain Barrier. Pharmaceutics, 15(7), 1845. [Link]
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Liu, S., et al. (2020). Toxicology, pharmacokinetics, and immunogenicity studies of CCR4-IL2 bispecific immunotoxin in rats and minipigs. Toxicology Reports, 7, 1030-1037. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Multimodal Validation of [18F]FP-TZTP for M2 Muscarinic Receptor Imaging
This guide provides an in-depth comparison and methodological framework for the validation of [18F]FP-TZTP, a key positron emission tomography (PET) radiotracer for the M2 muscarinic acetylcholine receptor. We will explore the critical synergy between in-vivo PET imaging and in-vitro autoradiography, presenting the experimental logic and detailed protocols necessary for robust validation in preclinical research.
Introduction: The "Why" of Multimodal Validation
The core principle of this validation rests on a powerful combination: correlating the macroscopic, dynamic data from in-vivo PET with the microscopic, high-resolution data from in-vitro autoradiography on the same tissue. This dual approach provides a self-validating system; if the regional brain uptake seen in a live animal's PET scan directly corresponds to the receptor density measured on its brain tissue slices, we can be confident that the PET signal is a true and specific measure of the M2 receptor.
The Validation Workflow: From In-Vivo Imaging to In-Vitro Ground Truth
The validation process is a carefully orchestrated workflow that bridges the gap between the living organism and cellular-level analysis. A subject first undergoes a dynamic PET scan with [18F]this compound. Following this non-invasive measurement, the brain tissue is harvested and prepared for in-vitro autoradiography to provide a definitive, high-resolution map of receptor distribution.
Caption: Overall workflow for validating [18F]this compound PET with autoradiography.
Methodology Deep Dive: In-Vitro Autoradiography
Autoradiography serves as the "gold standard" for determining the precise anatomical distribution of radioligand binding sites within a tissue slice. The key to a trustworthy protocol is the differentiation between total binding and non-specific binding.
The in-vivo selectivity of [18F]this compound for the M2 subtype has been robustly confirmed using M2 receptor knockout mice, where significant decreases in brain uptake (51-61%) were observed compared to wild-type mice.[3] This genetic validation provides a strong foundation for its use. While [18F]this compound shows modest in-vitro selectivity between M1 (Ki = 7.4 nM) and M2 (Ki = 2.2 nM) receptors, its M2 selectivity in living systems is more pronounced, potentially due to slower dissociation kinetics from the M2 receptor subtype.[1]
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A Comparative Guide to FP-TZTP and Other M2 Muscarinic Receptor PET Tracers
This guide provides a comprehensive comparison of [18F]FP-TZTP with other positron emission tomography (PET) tracers for the M2 muscarinic acetylcholine receptor (M2R). It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and molecular imaging. This document delves into the performance characteristics, supporting experimental data, and detailed methodologies for the evaluation of these critical research tools.
The M2 Muscarinic Receptor: A Key Target in Neuroscience
The M2 muscarinic acetylcholine receptor, a G-protein coupled receptor, plays a crucial role in mediating cholinergic neurotransmission throughout the central and peripheral nervous systems.[1] Encoded by the CHRM2 gene, M2Rs are predominantly coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately modulates a variety of physiological processes, including heart rate, airway constriction, and neuronal excitability.[1] In the brain, M2Rs act as autoreceptors on cholinergic neurons, regulating the release of acetylcholine. Their involvement in cognitive functions and their observed alterations in neurodegenerative diseases like Alzheimer's disease have made them a significant target for in vivo imaging with PET.
M2 Muscarinic Receptor Signaling Pathway
The canonical signaling pathway for the M2 muscarinic receptor involves the inhibition of cAMP production. However, M2R signaling can be more complex, also involving modulation of ion channels and other signaling cascades.
Caption: Canonical Gi-coupled signaling pathway of the M2 muscarinic receptor.
[18F]this compound: The Gold Standard for M2 Receptor Imaging
[18F]this compound (3-(3-(3-[18F]fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is currently the most extensively studied and validated PET tracer for imaging M2 receptors in vivo.[4][5] It is an agonist with demonstrated in vivo selectivity for the M2 subtype.[4]
Performance Characteristics of [18F]this compound
While [18F]this compound exhibits only modest in vitro selectivity for M2 over M1 receptors, its in vivo selectivity is well-established through studies in knockout mice.[5][6] Research indicates that the preferential in vivo binding of [18F]this compound to M2 receptors may be attributed to its slower dissociation kinetics from the M2 receptor compared to other muscarinic subtypes.[7] This kinetic property allows for a higher signal-to-noise ratio in M2-rich regions during the course of a PET scan.
Comparison with Other M2 Receptor PET Tracers
The development of selective M2 receptor PET tracers has been challenging. While several candidates have been synthesized, few have progressed to extensive preclinical and clinical evaluation. The primary comparators to [18F]this compound are its carbon-11 labeled analogs.
Quantitative Comparison of M2 Receptor PET Tracers
| Tracer | Radionuclide | Type | Ki (nM) M2 | Ki (nM) M1 | LogD | Plasma Protein Binding | Key Findings |
| [18F]this compound | 18F | Agonist | 2.2 | 7.4 | ~2.4 | ~90% | The current gold standard; in vivo selectivity attributed to slow off-rate from M2R.[4][6] |
| [11C]this compound | 11C | Agonist | Similar to [18F]this compound | Similar to [18F]this compound | 2.4 ± 0.1 | 92.0 ± 0.9% | A suitable alternative to [18F]this compound for studies requiring multiple scans in a day.[4][8] |
| [11C]P-TZTP | 11C | Agonist | Similar to [18F]this compound | Similar to [18F]this compound | 2.9 ± 0.2 | 96.1 ± 0.1% | Similar pharmacokinetics to [11C]this compound in the brain.[4][8] |
| [11C]F3P-TZTP | 11C | Agonist | Similar to [18F]this compound | Similar to [18F]this compound | 2.9 ± 0.03 | 95.9 ± 1.0% | Slower brain uptake and clearance compared to [11C]this compound and [11C]P-TZTP.[4][8] |
| [11C]AF-DX 384 | 11C | Antagonist | High (0.28 nM high-affinity site) | Moderate (5-fold lower than M2) | N/A | N/A | Limited by low blood-brain barrier penetration.[6] |
| [11C]BIBN 99 | 11C | Antagonist | Moderate (pKi = 7.6) | High (33-fold lower than M2) | N/A | N/A | No in vivo evaluation studies have been reported.[6] |
N/A: Not available in the reviewed literature.
Experimental Methodologies: A Guide for Researchers
The following sections provide detailed, step-by-step methodologies for the key experiments involved in the evaluation of M2 receptor PET tracers.
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on a tosylate precursor.
Caption: General workflow for the automated radiosynthesis of [18F]this compound.
Step-by-Step Protocol:
-
[18F]Fluoride Production and Trapping: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron. The [18F]fluoride is then trapped on an anion-exchange resin.
-
Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the resin using a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [18F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile to remove water.
-
Nucleophilic Substitution: Add the tosylate precursor, 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate, dissolved in acetonitrile to the dried [18F]fluoride. Heat the reaction mixture at 80-105°C for 5-15 minutes.
-
Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to isolate [18F]this compound.
-
Formulation: Remove the HPLC solvent and formulate the purified [18F]this compound in a sterile saline solution for injection.
-
Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility of the final product.
In Vitro Binding Assays
In vitro binding assays are essential for determining the affinity and selectivity of a novel tracer for the M2 receptor and other muscarinic subtypes.[9]
Step-by-Step Protocol for Competition Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human M1, M2, M3, M4, and M5 muscarinic receptors.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known high-affinity radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the non-radiolabeled tracer being tested (e.g., this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing non-radiolabeled tracer. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the tracer that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Preclinical PET Imaging in Rodents
Animal PET imaging studies are crucial for evaluating the in vivo performance of a new tracer, including its brain uptake, distribution, and specific binding.
Caption: A typical workflow for a preclinical PET imaging study in rodents.
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane). For quantitative studies, cannulate the femoral artery and vein for blood sampling and tracer injection, respectively.
-
Positioning: Position the animal in the PET scanner.
-
Tracer Administration: Administer a bolus injection of the radiotracer (e.g., [18F]this compound) via the tail vein or femoral vein.
-
Dynamic PET Scan: Acquire a dynamic PET scan for a duration of 60-90 minutes.
-
Arterial Blood Sampling: If an arterial input function is required for kinetic modeling, collect arterial blood samples at frequent intervals throughout the scan.
-
Metabolite Analysis: Analyze the blood samples to determine the fraction of radioactivity corresponding to the parent tracer over time.
-
Image Reconstruction: Reconstruct the PET data with corrections for attenuation, scatter, and random coincidences.
-
Data Analysis: Generate time-activity curves for various brain regions of interest. Apply appropriate kinetic models (e.g., one- or two-tissue compartment models) to the time-activity curves and the arterial input function to estimate parameters such as the volume of distribution (VT).
Ex Vivo Biodistribution Studies
Ex vivo biodistribution studies provide a quantitative measure of tracer uptake in various organs and tissues at specific time points after injection.[1]
Step-by-Step Protocol:
-
Tracer Administration: Inject a known amount of the radiotracer into a cohort of animals (typically mice or rats) via the tail vein.
-
Euthanasia and Tissue Dissection: At predetermined time points post-injection (e.g., 5, 15, 30, 60 minutes), euthanize the animals. Rapidly dissect the organs of interest (e.g., brain, heart, liver, kidneys, muscle, bone).
-
Tissue Weighing and Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Standard Preparation: Prepare standards from the injectate to calculate the total injected dose.
-
Data Calculation: Express the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
[18F]this compound remains the leading PET tracer for in vivo imaging of M2 muscarinic receptors due to its well-characterized in vivo selectivity and favorable pharmacokinetic properties. While other potential M2-selective tracers have been developed, they have not yet demonstrated the same level of utility and validation as [18F]this compound. The apparent in vivo selectivity of [18F]this compound, likely driven by its slow dissociation kinetics from the M2 receptor, underscores the importance of evaluating tracer performance beyond in vitro affinity and selectivity measures. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of novel M2 receptor PET tracers, which will be crucial for advancing our understanding of the role of this important receptor in health and disease.
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Comparison of the Pharmacokinetics of Different Analogs of 11C-Labeled TZTP for Imaging Muscarinic M2 Receptors with PET. Nucl Med Biol. 2013;40(5):663-671. [Link]
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Comparison of the pharmacokinetics of different analogs of 11C-labeled TZTP for imaging muscarinic M2 receptors with PET. Nucl Med Biol. 2013;40(5):663-71. [Link]
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Muscarinic acetylcholine receptor M2 - Wikipedia. [Link]
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Regulation of Signal Transduction at M2 Muscarinic Receptor. Physiol Res. 2004;53(Suppl 1):S131-8. [Link]
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Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor. Int J Mol Sci. 2020;21(11):E3949. [Link]
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BIODISTRIBUTION STUDIES - GENERAL ASPECTS. [Link]
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Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. J Med Chem. 2021;64(14):9859-9895. [Link]
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In vivo muscarinic 2 receptor imaging in cognitively normal young and older volunteers. Synapse. 2003;48(1):39-44. [Link]
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Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. J Pharmacol Exp Ther. 1987;242(1):257-62. [Link]
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Tracer Kinetic Modeling in PET. PET Clin. 2007;2(2):165-83. [Link]
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Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor? Eur J Nucl Med Mol Imaging. 2006;33(3):292-300. [Link]
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Approaches using molecular imaging technology - use of PET in clinical microdose studies. Adv Drug Deliv Rev. 2011;63(7):519-24. [Link]
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A Comparative Guide to FP-TZTP and [¹¹C]raclopride for Receptor Occupancy Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparison of two prominent Positron Emission Tomography (PET) radiotracers, [¹¹C]raclopride and FP-TZTP, within the context of receptor occupancy (RO) studies. It is crucial to establish at the outset that these tracers address different neuroreceptor systems: [¹¹C]raclopride is a well-established antagonist for dopamine D2/D3 receptors, while this compound is an agonist primarily targeting muscarinic M2 receptors.
Therefore, this document does not present them as interchangeable alternatives for the same target. Instead, it compares their individual characteristics, performance, and the methodological considerations for their use in RO studies for their respective neurotransmitter systems. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to design and interpret neuroreceptor imaging studies.
Part 1: The Core Principle of Receptor Occupancy by PET
Receptor occupancy studies are a cornerstone of modern drug development, providing invaluable in vivo data on a drug's engagement with its intended molecular target in the brain. The fundamental principle involves comparing the binding of a specific radiotracer at baseline (before drug administration) to its binding after the administration of a therapeutic candidate. The reduction in radiotracer binding is presumed to be due to competition from the unlabeled drug, allowing for the calculation of target occupancy.[1]
An ideal radiotracer for such studies should exhibit several key characteristics:
-
High Specificity and Selectivity: Binds preferentially to the target receptor with minimal off-target binding.
-
Reversible Kinetics: The tracer should not bind irreversibly, allowing for the detection of competition from an unlabeled drug. The rate of association and dissociation should be appropriate for the PET scanning window.
-
Favorable Metabolism: The radiotracer should either be resistant to metabolism or its metabolites should not cross the blood-brain barrier, which would otherwise complicate kinetic analysis.
-
Sensitivity to Competition: Tracer binding must be sensitive to changes in the concentration of endogenous neurotransmitters or competing drugs.
Part 2: Profile of [¹¹C]raclopride for Dopamine D2/D3 Systems
[¹¹C]raclopride is a selective D2/D3 receptor antagonist and is considered the gold standard for quantifying striatal dopamine D2/D3 receptor availability and occupancy.[2][3] Its utility is particularly pronounced in psychiatry and neurology for assessing the therapeutic window of antipsychotic medications.[4]
Mechanism and Properties: As an antagonist, [¹¹C]raclopride binds to both the high- and low-affinity states of the D2 receptor.[5] Its binding is sensitive to competition from endogenous dopamine, a property that has been leveraged to measure dopamine release in response to pharmacological or behavioral challenges.[6][7]
Advantages:
-
Well-Characterized Kinetics: The kinetics of [¹¹C]raclopride are well-understood, with rapid equilibration that allows for robust quantification using simplified models like the Simplified Reference Tissue Model (SRTM).[2][8]
-
High Sensitivity to Dopamine: It is highly effective for studying changes in synaptic dopamine concentration.[2][9]
-
Extensive Validation: Decades of use have resulted in a vast body of literature and highly validated protocols.[10]
Limitations:
-
Short Half-Life of Carbon-11: The 20.4-minute half-life of ¹¹C necessitates an on-site cyclotron and limits scan duration, making it challenging to study drugs with slow kinetics.[11]
-
Limited to Striatum: Due to its moderate affinity and the lower density of D2/D3 receptors in extrastriatal regions, [¹¹C]raclopride is generally considered unsuitable for quantifying receptor availability outside the striatum.[2][12][13]
Part 3: Profile of [¹⁸F]this compound for Muscarinic M2 Systems
3-(3-(3-[¹⁸F]fluoropropyl)thio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, or [¹⁸F]this compound, is a radiolabeled agonist that demonstrates in vivo selectivity for the muscarinic M2 receptor subtype.[14][15] This is particularly relevant for research into conditions like Alzheimer's disease, where a reduction in M2 receptors has been observed.[16]
Mechanism and Properties: Unlike raclopride, [¹⁸F]this compound is an agonist. Its in vivo selectivity for the M2 receptor is thought to be driven by its kinetic properties, specifically a slower dissociation rate (off-rate) from the M2 receptor compared to other muscarinic subtypes.[16]
Advantages:
-
Longer Half-Life of Fluorine-18: The 109.8-minute half-life of ¹⁸F provides significant logistical flexibility, allowing for off-site production and longer, more complex study designs.[11]
-
M2 Subtype Selectivity: Provides a tool to investigate a specific muscarinic receptor subtype implicated in various neuropathologies.[14]
-
Good Brain Penetration: Exhibits rapid uptake into the brain.[14]
Limitations:
-
Agonist Pharmacology: As an agonist, its binding can be influenced by receptor internalization and G-protein coupling status, which can complicate the interpretation of occupancy data.
-
Potential for Physiological Effects: The administration of an agonist, even at tracer doses, could potentially induce physiological responses, although studies have shown that the inhibition of binding by unlabeled this compound is independent of its effects on cerebral blood flow.[17]
Part 4: Head-to-Head Radiotracer Comparison
The choice of a radiotracer is dictated by the research question, the target system, and logistical constraints. The following table summarizes the key performance characteristics of each ligand.
| Feature | [¹¹C]raclopride | [¹⁸F]this compound |
| Primary Target | Dopamine D2/D3 Receptors | Muscarinic M2 Receptors |
| Pharmacology | Antagonist | Agonist |
| Radionuclide | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) |
| Half-Life | 20.4 minutes | 109.8 minutes |
| Binding Affinity | Kᵢ ≈ 1.8 nM for D2[18] | Kᵢ ≈ 2.2 nM for M2[15] |
| Optimal Brain Region | Striatum (Caudate, Putamen) | M2-rich regions (e.g., cortex, thalamus)[14] |
| Kinetic Model | Simplified Reference Tissue Model (SRTM)[2] | One-tissue compartment model often used[14] |
| Key Advantage | High sensitivity to endogenous dopamine; extensively validated.[2] | Longer half-life for flexible study design; M2 subtype selectivity.[11][14] |
| Key Limitation | Short half-life; not suitable for extrastriatal regions.[11][12] | Complex agonist pharmacology; less validated than raclopride. |
Part 5: Experimental Protocols and Workflows
While the specific parameters will vary, the overall workflow for a receptor occupancy study is conceptually similar for both tracers.
Generalized Protocol for a PET Receptor Occupancy Study
-
Subject Preparation:
-
Obtain informed consent and screen subjects for inclusion/exclusion criteria.
-
For studies involving arterial blood sampling, an arterial line is placed.
-
Position the subject in the PET scanner, often with head fixation to minimize motion.
-
-
Baseline PET Scan:
-
Acquire a transmission scan for attenuation correction.[19]
-
Administer the radiotracer ([¹¹C]raclopride or [¹⁸F]this compound) as an intravenous bolus injection.[19]
-
Begin dynamic PET acquisition simultaneously with tracer injection.
-
If required, perform arterial blood sampling throughout the scan to measure the input function.
-
-
Drug Administration:
-
Administer the investigational drug according to the study design (e.g., single dose, multiple doses). The timing between drug administration and the post-dose scan is critical and depends on the pharmacokinetics of the drug being studied.[1]
-
-
Post-Dose PET Scan:
-
Data Analysis:
-
Reconstruct PET images and co-register with anatomical MRI scans.
-
Delineate regions of interest (ROIs), including target regions (e.g., striatum for raclopride) and a reference region (e.g., cerebellum, which is nearly devoid of D2/D3 receptors).[2]
-
Generate time-activity curves (TACs) for each ROI.
-
Apply the appropriate kinetic model to the TACs to estimate binding parameters, such as the binding potential (BP_ND).
-
Calculate receptor occupancy using the formula:
-
Occupancy (%) = [(BP_ND_Baseline - BP_ND_PostDose) / BP_ND_Baseline] * 100
-
-
Experimental Workflow Diagram
Caption: Competitive binding at the neuroreceptor site.
Conclusion
[¹¹C]raclopride and [¹⁸F]this compound are powerful but distinct tools for neuropharmacology research. [¹¹C]raclopride remains the undisputed standard for assessing dopamine D2/D3 receptor occupancy in the striatum, offering high sensitivity and a wealth of validation. Its primary constraint is the short half-life of its carbon-11 label. Conversely, [¹⁸F]this compound provides a valuable method for probing the muscarinic M2 system, with the logistical advantages of fluorine-18 chemistry making it accessible for more complex, longer-duration studies. The choice between them is not one of superiority, but of scientific alignment with the specific biological question and target system under investigation.
References
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Farde, L., Eriksson, L., Blomquist, G., & Halldin, C. (1989). Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET - a comparison to the equilibrium analysis. Journal of Cerebral Blood Flow and Metabolism, 9(5), 696-708. [Link]
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Endres, C. J., Kolachana, B. S., Saunders, R. C., Su, T., Weinberger, D., Breier, A., Eckelman, W. C., & Carson, R. E. (1997). Kinetic modeling of [11C]raclopride: combined PET-microdialysis studies. Journal of Cerebral Blood Flow and Metabolism, 17(9), 932-42. [Link]
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Endres, C. J., et al. (1997). Kinetic modeling of [11C]raclopride: Combined PET-microdialysis studies. Journal of Cerebral Blood Flow & Metabolism, 17(9), 932-942. [Link]
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Yokoi, F., Gründer, G., Biziere, K., Stephane, M., Dogan, A. S., Dannals, R. F., Ravert, H., Suri, A., Bramer, S., & Wong, D. F. (2002). Dopamine D2 and D3 receptor occupancy in normal humans treated with the antipsychotic drug aripiprazole (OPC 14597): a study using positron emission tomography and [11C]raclopride. Neuropsychopharmacology, 27(2), 248-59. [Link]
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Naganawa, M., et al. (2024). Novel voxelwise residual analysis of [11C]raclopride PET data improves detection of low-amplitude dopamine release. Journal of Cerebral Blood Flow & Metabolism, 44(5), 757-771. [Link]
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Carson, R. E., et al. (1994). Effects of blood flow on [11C]raclopride binding in the brain: model simulations and kinetic analysis of PET data. Journal of Cerebral Blood Flow & Metabolism, 14(6), 995-1010. [Link]
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Oikonen, V. (2023). Quantification of [11C]raclopride PET. Turku PET Centre. [Link]
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Hietala, J., et al. (1999). Measurement of striatal D2 dopamine receptor density and affinity with [11C]-raclopride in vivo: a test-retest analysis. Journal of Cerebral Blood Flow & Metabolism, 19(2), 210-217. [Link]
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Ito, H., et al. (2011). Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride. Journal of Cerebral Blood Flow & Metabolism, 31(4), 993-1003. [Link]
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Kiesewetter, D. O., et al. (1997). Rat metabolism of [18F]this compound. Nuclear Medicine and Biology, 24(8), 775-781. [Link]
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Svensson, J., et al. (2020). Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain. NeuroImage, 208, 116441. [Link]
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Finnema, S. J., et al. (2016). Dopamine D2/3 receptor occupancy of apomorphine in the nonhuman primate brain - A comparative PET study with [11C]raclopride and [11C]MNPA. Synapse, 70(8), 337-48. [Link]
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Stenkrona, P., et al. (2020). Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: a PET study of within-subject correlations with [11C]FLB 457. bioRxiv. [Link]
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Ginovart, N., et al. (2007). Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse, 61(10), 805-815. [Link]
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Watabe, H., et al. (2019). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Physiology, 10, 142. [Link]
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Tiihonen, J., et al. (1998). Serotonergic modulation of dopamine measured with [11C]raclopride and PET in normal human subjects. The American Journal of Psychiatry, 155(3), 342-347. [Link]
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Zhang, Y., et al. (2016). Guidelines to PET measurements of the target occupancy in the brain for drug development. Annals of Nuclear Medicine, 30(8), 585-594. [Link]
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Morris, E. D., et al. (2006). Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET. Journal of Nuclear Medicine, 47(3), 486-492. [Link]
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Jackson, A., et al. (2014). Comparison of the pharmacokinetics of different analogs of 11C-labeled TZTP for imaging muscarinic M2 receptors with PET. Nuclear Medicine and Biology, 41(5), 438-445. [Link]
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Mukherjee, J., et al. (2020). PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents. ACS Chemical Neuroscience, 11(15), 2348-2357. [Link]
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Alexoff, D. L., et al. (2008). Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals. NeuroImage, 41(4), 1207-1217. [Link]
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Mukherjee, J., et al. (2018). PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents. eScholarship, University of California. [Link]
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Alexoff, D. L., et al. (2008). Imaging dopamine release with Positron Emission Tomography (PET) and 11C-raclopride in freely moving animals. NeuroImage, 41(4), 1207-1217. [Link]
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Ravasi, L., et al. (2006). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. European Journal of Nuclear Medicine and Molecular Imaging, 33(3), 337-344. [Link]
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Carson, R. E., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow and Metabolism, 18(10), 1130-1142. [Link]
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Shimoji, K., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse, 50(2), 151-163. [Link]
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ResearchGate. (n.d.). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Protein-Ligand Binding: A Case Study Using Fluorescence Polarization
Introduction: The Imperative of Confidence in Binding Data
In the landscape of drug discovery and molecular biology, the precise characterization of protein-ligand interactions is paramount. The affinity (typically expressed as the dissociation constant, KD) and kinetics of these interactions govern biological function and therapeutic efficacy. Fluorescence Polarization (FP) has emerged as a powerful, high-throughput screening (HTS) method for quantifying these interactions in solution. It is a homogenous assay, meaning it does not require the separation of bound and free components, making it rapid and scalable.
However, no single assay is infallible. The biophysical principles underpinning each method are distinct, and each is susceptible to its own unique set of artifacts. A result from an FP assay, while valuable, can be influenced by factors such as compound autofluorescence, light scattering, or non-specific protein aggregation. Therefore, to build a high-confidence data package for any protein-ligand system—which we will refer to as "Protein-X" binding to a fluorescently-labeled "Ligand-Y"—it is not just best practice, but a scientific necessity, to validate the findings with orthogonal, mechanistically distinct assays.
Part 1: The Primary Assay – Fluorescence Polarization (FP)
The Foundational Principle of FP
Fluorescence Polarization operates on a simple principle: the rotational speed of a molecule in solution is dependent on its size (or more accurately, its molecular volume).
-
The Probe: A small, fluorescently-labeled molecule (our "Ligand-Y") is excited by plane-polarized light. Because of its small size, it tumbles rapidly in solution during the nanosecond-scale lifetime of its excited state. This rapid tumbling randomizes the orientation of the emitted light, resulting in a low polarization signal.
-
The Interaction: When a large protein (our "Protein-X") is introduced, it binds to Ligand-Y. The resulting Protein-X–Ligand-Y complex is now significantly larger.
-
The Signal: This large complex tumbles much more slowly in solution. As a result, the emitted light remains highly polarized relative to the excitation plane.
The measured FP signal is therefore directly proportional to the fraction of Ligand-Y that is bound to Protein-X. By titrating the concentration of Protein-X against a fixed concentration of Ligand-Y, we can generate a sigmoidal binding curve from which the dissociation constant (KD) can be derived.
Caption: Principle of Fluorescence Polarization (FP) Assay.
Protocol: A Self-Validating FP Binding Assay
Trustworthiness in an FP assay is built by including the right controls. This protocol is designed to proactively identify and mitigate common artifacts.
Materials:
-
Purified Protein-X (ensure >95% purity and monodispersity).
-
Fluorescently-labeled Ligand-Y (FP Probe).
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, pH 7.4; buffer composition should be optimized for protein stability and function).
-
Black, low-volume 384-well assay plates.
-
Microplate reader with FP capabilities.
Methodology:
-
Determine Optimal FP Probe Concentration:
-
Causality: The ideal probe concentration should be well below the expected KD of the interaction (ideally ≤ 0.5 * KD) to ensure accurate KD determination. It must also provide a stable and robust fluorescence intensity signal (typically 2-3 times background).
-
Procedure: Perform a serial dilution of Ligand-Y in assay buffer. Measure fluorescence intensity. Select the lowest concentration that gives a robust signal.
-
-
Protein Titration (KD Determination):
-
Setup: Prepare a 2-fold serial dilution of Protein-X in assay buffer, starting from a concentration at least 100-fold higher than the expected KD.
-
Execution: In a 384-well plate, add a fixed concentration of Ligand-Y (determined in Step 1) to each well. Then, add the Protein-X serial dilution. Include a "probe only" control (0 nM Protein-X) and a "buffer only" control.
-
Incubation: Incubate the plate at room temperature for the time required to reach binding equilibrium (this must be determined empirically, often 30-60 minutes). Protect from light.
-
Measurement: Read the plate on a microplate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the FP value (in millipolarization, mP).
-
-
Essential Controls for Trustworthiness:
-
Unlabeled Ligand Competition: To confirm binding specificity, titrate an unlabeled version of Ligand-Y against a pre-formed complex of Protein-X and labeled Ligand-Y. A successful experiment will show a decrease in mP as the unlabeled ligand displaces the labeled one. This is the gold standard for confirming the binding event is specific to the intended interaction.
-
Buffer Only Control: Wells containing only assay buffer to determine background signal.
-
Probe Only Control: Wells with only the FP probe to define the baseline (unbound) mP value.
-
-
Data Analysis:
-
Plot the change in mP as a function of the log of Protein-X concentration.
-
Fit the data to a one-site binding model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).
-
The KD is the concentration of Protein-X at which 50% of the Ligand-Y is bound.
-
Part 2: The Rationale for Orthogonal Cross-Validation
Why Validate?
-
Eliminate Assay-Specific Artifacts: An unlabeled compound that is autofluorescent can interfere with the FP read-out, giving a false positive. Surface-based methods like SPR and BLI are immune to this specific artifact.
-
Confirm Binding Stoichiometry: FP provides an affinity but gives limited information on the binding stoichiometry (e.g., 1:1 or 2:1). Techniques like SPR can provide deeper insights.
-
Obtain Kinetic Data: FP is an equilibrium-based method, yielding a KD. SPR and BLI are real-time, label-free techniques that measure both the on-rate (ka) and off-rate (kd) of the interaction. The KD can be calculated from the ratio of these rates (kd/ka), providing an independent, kinetically-derived affinity value to compare with the equilibrium-based FP result.
Caption: A logical workflow for validating primary screening hits.
Part 3: Orthogonal Validation with Label-Free Technologies
SPR and BLI are powerful, surface-based techniques that monitor binding events in real-time without the need for fluorescent labels, thus providing a truly orthogonal assessment.
Method 1: Surface Plasmon Resonance (SPR)
-
Principle: SPR measures changes in the refractive index at the surface of a gold-plated sensor chip. One binding partner (the "ligand," which in this context is typically the protein) is immobilized on the chip. A solution containing the other partner (the "analyte," our small molecule) flows over the surface. Binding increases the mass on the chip surface, altering the refractive index and generating a response that is proportional to the amount of bound analyte.
-
Experimental Protocol: SPR Multi-Cycle Kinetics
-
Immobilization: Immobilize Protein-X onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will produce a sufficient signal without causing mass transport limitations.
-
Analyte Titration: Prepare a serial dilution of Ligand-Y (unlabeled) in running buffer.
-
Binding Cycle: For each concentration, perform the following sequence:
-
Association: Inject the Ligand-Y solution over the chip surface for a defined period to monitor the binding phase (ka).
-
Dissociation: Switch back to flowing running buffer over the surface to monitor the dissociation of the complex (kd).
-
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound analyte from the chip, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the affinity constant KD.
-
Method 2: Bio-Layer Interferometry (BLI)
-
Principle: BLI measures the interference pattern of white light reflected from two surfaces: an internal reference layer and the outer surface of a fiber-optic biosensor tip. When the biosensor tip, coated with one binding partner (e.g., Protein-X), is dipped into a solution containing the other partner (Ligand-Y), binding at the tip surface causes a shift in the interference pattern. This "wavelength shift" is monitored in real-time and is directly proportional to the change in thickness at the sensor surface.
-
Experimental Protocol: BLI Kinetics Assay
-
Immobilization: Immobilize biotinylated Protein-X onto streptavidin-coated biosensor tips.
-
Baseline: Dip the tips into running buffer to establish a stable baseline.
-
Association: Move the tips into wells containing a serial dilution of unlabeled Ligand-Y to measure the association phase.
-
Dissociation: Move the tips back into buffer-only wells to measure the dissociation phase.
-
Data Analysis: The resulting binding curves are globally fitted to a kinetic model (e.g., 1:1 or 2:1) to extract ka, kd, and KD.
-
Caption: Comparison of SPR and BLI label-free technologies.
Part 4: Comparative Analysis and Data Interpretation
The ultimate goal is to compare the affinity values (KD) obtained from the different methods. A robust result is one where the KD values are in close agreement.
Quantitative Data Summary
| Assay Method | Principle | Format | Measured Parameter(s) | Derived KD (Hypothetical) |
| Fluorescence Polarization (FP) | Change in molecular rotation | Homogenous, in-solution | Equilibrium binding | 150 nM |
| Surface Plasmon Resonance (SPR) | Change in refractive index | Heterogenous, surface-based | ka, kd | 185 nM |
| Bio-Layer Interferometry (BLI) | Change in optical thickness | Heterogenous, surface-based | ka, kd | 210 nM |
Interpreting Concordance and Discordance
-
Strong Concordance (as in the table above): If the KD values from FP, SPR, and BLI are all within a 2-3 fold range, it provides very high confidence that the observed interaction is genuine, specific, and not an artifact of a single assay platform. The in-solution equilibrium measurement from FP is validated by the kinetically-derived, surface-based measurements from SPR/BLI.
-
Discordant Results: A significant discrepancy in KD values warrants further investigation.
-
FP shows tighter binding than SPR/BLI: This could indicate that the immobilization of Protein-X on the surface partially occludes the binding site or alters its conformation. Alternatively, it could suggest that an artifact (e.g., compound aggregation) is driving the FP signal.
-
SPR/BLI shows tighter binding than FP: This is less common but could suggest that the fluorescent label on Ligand-Y sterically hinders the interaction, resulting in a weaker apparent affinity in the FP assay.
-
Conclusion
References
-
Title: Surface plasmon resonance (SPR) for the characterization of biomolecular interactions Source: Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: A practical guide to bio-layer interferometry for characterizing protein-protein interactions Source: Protein Science URL: [Link]
-
Title: An introduction to surface plasmon resonance Source: Bitesize Bio URL: [Link]
A Guide to Investigating M2 Muscarinic Receptor Function: A Comparative Analysis of [¹⁸F]FP-TZTP in M2 Receptor Knockout Mice
This guide provides an in-depth technical comparison of methodologies for studying the M2 muscarinic acetylcholine receptor (M2R), focusing on the powerful synergy between the M2R-selective radioligand [¹⁸F]FP-TZTP and M2 receptor knockout (M2 KO) mouse models. We will explore the causality behind these experimental choices and provide the data and protocols necessary for researchers to design robust, self-validating studies.
Introduction: The Challenge of Muscarinic Receptor Subtype Specificity
The muscarinic acetylcholine receptor family, comprising five subtypes (M1-M5), are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body.[1][2] The M2 receptor, which couples to Gαi/o proteins, is of particular interest.[3][4] It functions as a critical presynaptic autoreceptor that inhibits acetylcholine release and is the primary muscarinic receptor in the heart, where it mediates a decrease in heart rate.[5][6]
A significant historical challenge in this field has been the difficulty in dissecting the precise physiological role of each receptor subtype due to the overlapping expression patterns and a lack of truly subtype-selective pharmacological agents.[1] This guide focuses on a state-of-the-art approach that overcomes this hurdle by combining two powerful tools: a genetically engineered mouse model lacking the M2 receptor and a highly selective radiopharmaceutical, [¹⁸F]this compound.
Part 1: Characterization of the Core Investigative Tools
To design a definitive study, one must first understand the characteristics of the tools at hand. The M2 KO mouse provides the biological null-background, while [¹⁸F]this compound serves as the specific probe to quantify the target.
The M2 Receptor Knockout Mouse: A Definitive Genetic Model
The generation of mice lacking functional M2 receptors via targeted mutagenesis provides the most unambiguous method for assigning physiological function to this receptor subtype.[1] These mice are viable and fertile, yet they exhibit a clear and reproducible set of phenotypic deficits that directly reflect the absence of M2R signaling.[7][8]
The causal logic here is straightforward: if a physiological function is absent or significantly diminished in the M2 KO mouse compared to its wild-type (WT) littermate, that function is mediated, at least in part, by the M2 receptor.
Table 1: Key Phenotypic Comparison of M2 Receptor Knockout (KO) vs. Wild-Type (WT) Mice
| Phenotypic Category | Wild-Type (WT) Mice | M2 Receptor Knockout (KO) Mice | Key Implication | Reference(s) |
| Cardiac Function | Muscarinic agonists (e.g., oxotremorine) induce profound bradycardia (slowing of heart rate). | Complete absence of agonist-induced bradycardia. | Confirms M2R as the essential mediator of cholinergic negative chronotropy in the heart. | [7][9] |
| Analgesia (Pain Response) | Muscarinic agonists induce strong, dose-dependent antinociceptive (pain-killing) effects. | Drastically reduced analgesic response to muscarinic agonists. No change in response to opioid analgesics like morphine. | Demonstrates a key role for central M2Rs in muscarinic-mediated pain modulation. | [1] |
| Thermoregulation | Muscarinic agonists induce pronounced hypothermia. | Significantly reduced hypothermic response to muscarinic agonists. | Implicates M2R in central temperature control pathways. | [1] |
| Cognition & Plasticity | Normal performance in memory tasks. Robust hippocampal long-term potentiation (LTP). | Deficits in behavioral flexibility and working memory. Drastically reduced hippocampal LTP. | Highlights a critical role for M2R in specific cognitive domains and synaptic plasticity. | [10][11][12] |
| Neurotransmitter Release | Agonist stimulation inhibits acetylcholine (ACh) release from cortical and hippocampal nerve terminals. | Complete abolition of agonist-induced inhibition of ACh release. | Provides definitive proof of the M2R's function as the primary cholinergic autoreceptor in the forebrain. | [6] |
[¹⁸F]this compound: A Highly Selective M2 Receptor Radioligand
[¹⁸F]this compound is a potent M2 receptor agonist that has been radiolabeled with the positron-emitter fluorine-18 for in vivo imaging with Positron Emission Tomography (PET).[13][14] It is currently the only radiotracer available for imaging M2 receptors in living human subjects.[14][15] Its remarkable in vivo selectivity is not merely due to binding affinity at equilibrium but is attributed to its significantly slower dissociation kinetics from the M2 receptor compared to all other muscarinic subtypes.[16] This "trapping" effect allows for a clear signal specific to M2R-expressing tissues.
Part 2: The Synergy of [¹⁸F]this compound and M2 KO Mice: A Self-Validating System
The true power of these tools is realized when they are used together. The M2 KO mouse serves as the ultimate negative control to validate the specificity of the [¹⁸F]this compound radioligand. A landmark study performed precisely this experiment, providing definitive evidence of [¹⁸F]this compound's M2R selectivity in vivo.[17]
The experimental design is elegant in its simplicity: if [¹⁸F]this compound is truly M2-selective, its uptake should be significantly reduced or eliminated in the brains of M2 KO mice, but not in mice lacking other muscarinic receptor subtypes.
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A Comparative Analysis of Multi-Receptor Incretin Agonists: Tirzepatide and its Analogs
This guide provides a detailed comparative analysis of Tirzepatide, a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, and its next-generation analog, Retatrutide, a triple agonist that also targets the glucagon (GCG) receptor.[1][2][3][4] We will delve into their distinct mechanisms of action, compare their performance based on available clinical data, and provide detailed experimental protocols for their preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction: The Evolution of Incretin-Based Therapeutics
The management of type 2 diabetes (T2D) and obesity has been revolutionized by incretin-based therapies. Incretins are gut hormones released after nutrient intake that enhance glucose-stimulated insulin secretion.[1] The two primary incretin hormones are GLP-1 and GIP.[1][5] While first-generation therapies focused solely on GLP-1 receptor agonism (e.g., Semaglutide), the field has rapidly advanced toward multi-receptor agonism to achieve superior metabolic control and weight loss.[4][6][7]
Tirzepatide (marketed as Mounjaro and Zepbound) represents a landmark achievement in this area by combining the actions of both GIP and GLP-1.[1][8] This dual-agonist approach has demonstrated exceptional efficacy in improving glycemic control and promoting substantial weight loss.[7][9] Building on this success, Retatrutide emerges as a triple-hormone receptor agonist, adding glucagon receptor (GCGR) activation to the GLP-1 and GIP mechanisms, with the aim of further enhancing fat metabolism and energy expenditure.[2][3][4][10]
This guide will dissect the scientific rationale and comparative performance of these two leading polypharmacological agents.
Comparative Mechanism of Action
The distinct therapeutic profiles of Tirzepatide and Retatrutide stem from their engagement with different combinations of metabolic hormone receptors.
Tirzepatide: The Dual-Agonist "Twincretin"
Tirzepatide is a synthetic polypeptide analog that activates both the GLP-1 and GIP receptors.[11] This dual activation creates a synergistic effect on glucose and weight regulation.[1]
-
GLP-1 Receptor (GLP-1R) Activation: Mimicking the natural hormone GLP-1, this action stimulates glucose-dependent insulin secretion, suppresses glucagon release (which reduces hepatic glucose production), slows gastric emptying to increase satiety, and acts on brain centers to reduce appetite.[1][12]
-
GIP Receptor (GIPR) Activation: GIP is also a potent stimulator of insulin secretion.[9] Activating the GIPR complements the GLP-1 action, potentially improving insulin sensitivity and playing a role in lipid metabolism.[3][8]
The combined action on both incretin pathways allows Tirzepatide to offer more robust glycemic control and weight loss than GLP-1R agonists alone.[6][9]
Retatrutide: The Triple-Agonist Advance
Retatrutide expands on the dual-agonist concept by incorporating a third mechanism: glucagon receptor agonism.[2][4][13]
-
GLP-1R and GIPR Activation: Retatrutide retains the beneficial actions of Tirzepatide on insulin secretion, glucagon suppression, and appetite regulation.[10][13]
-
Glucagon Receptor (GCGR) Activation: This is the key differentiator. While high glucagon levels are associated with hyperglycemia, its activation in the context of GLP-1R agonism is thought to increase energy expenditure and enhance lipolysis (the breakdown of fats), contributing to more profound weight loss.[3][10]
This triple-agonist strategy aims to provide a more comprehensive metabolic reset by not only controlling glucose and appetite but also actively promoting fat utilization.[2][3]
Signaling Pathway Overview
The activation of these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades, primarily through the Gαs/cAMP pathway in pancreatic beta cells, which is crucial for glucose-dependent insulin secretion.[5][14][15]
Comparative Performance: A Review of Clinical Data
The efficacy of these compounds is best illustrated by data from their respective clinical trials. While direct head-to-head trials are limited, cross-trial comparisons provide valuable insights into their relative performance.
Glycemic Control (A1C Reduction)
Both molecules have demonstrated robust effects on lowering HbA1c in patients with T2D.
| Compound | Trial Phase | Dose(s) | Mean A1C Reduction | Comparator | Reference |
| Tirzepatide | Phase 3 (SURPASS) | 5, 10, 15 mg | 2.0% to 2.5% | Placebo / Semaglutide | [9][16] |
| Retatrutide | Phase 2 | 8 mg, 12 mg | ~1.3% to 1.4% (at 24 wks) | Placebo / Dulaglutide | [17] |
Note: Data is presented for illustrative comparison; trial designs and patient populations may differ.
Weight Loss
The most striking results for both agents have been in weight management for individuals with obesity.
| Compound | Trial Phase | Dose(s) | Mean Body Weight Reduction | Duration | Reference |
| Tirzepatide | Phase 3 (SURMOUNT-1) | 5, 10, 15 mg | 15.0% to 20.9% | 72 weeks | [7] |
| Retatrutide | Phase 2 | 8 mg, 12 mg | 21.1% to 24.2% | 48 weeks | [2][10][17] |
| Retatrutide | Phase 3 (TRIUMPH-4) | 9 mg, 12 mg | up to 28.7% | 68 weeks | [18] |
Retatrutide has shown the potential for even greater weight loss in a shorter timeframe in early trials, a finding attributed to the added glucagon agonism.[2][10]
Experimental Protocols for Preclinical Evaluation
For drug development professionals, understanding the methodologies used to characterize these molecules is critical. The following protocols represent standard, self-validating workflows for assessing novel incretin-based multi-agonists.
In Vitro Receptor Activation Assays
The primary in vitro method to determine agonist activity at GPCRs like GLP-1R, GIPR, and GCGR is to measure the accumulation of the second messenger, cyclic AMP (cAMP).
Protocol: cAMP Accumulation Assay
-
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at the human GLP-1, GIP, and GCG receptors.
-
Methodology Rationale: This assay provides a direct functional readout of receptor activation via the Gαs pathway. Using stably transfected cell lines ensures consistent receptor expression, making the system self-validating through the inclusion of reference agonists.
Step-by-Step Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R, GIPR, or GCGR. Maintain cells in appropriate media supplemented with a selection antibiotic.
-
Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Assay Preparation: The following day, wash the cells with assay buffer (e.g., HBSS) and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Tirzepatide, Retatrutide) and a reference agonist (e.g., native GLP-1, GIP, or Glucagon). Add the compounds to the cells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.
In Vivo Efficacy Models
Animal models are essential for evaluating the integrated physiological effects of these drugs on glycemia and body weight.
Protocol: Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Objective: To assess the effect of chronic administration of a test compound on body weight, food intake, and glucose tolerance in a model of obesity and insulin resistance.
-
Methodology Rationale: The DIO mouse model closely mimics the pathophysiology of human obesity and T2D, developing key features like weight gain, hyperglycemia, and insulin resistance on a high-fat diet.[19] This makes it a highly relevant model for testing anti-obesity and anti-diabetic agents.[19] Other common models include genetically obese db/db mice or Zucker Diabetic Fatty (ZDF) rats.[20]
Step-by-Step Methodology:
-
Model Induction: Induce obesity in C57BL/6J mice by feeding them a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.[19]
-
Acclimatization and Grouping: Acclimatize the now-obese mice to single housing and handling. Randomize them into treatment groups (e.g., vehicle control, Tirzepatide, Retatrutide) based on body weight.
-
Drug Administration: Administer the compounds via subcutaneous injection at a specified frequency (e.g., once daily or weekly) for a period of 4-8 weeks.
-
Monitoring: Measure body weight and food intake daily or several times per week.
-
Metabolic Testing (Oral Glucose Tolerance Test - OGTT): Near the end of the study, perform an OGTT. Fast the mice overnight, administer a baseline blood glucose reading, and then deliver an oral gavage of glucose solution. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Terminal Procedures: At the end of the study, collect terminal blood samples for biomarker analysis (e.g., insulin, lipids) and harvest tissues (e.g., pancreas, liver, adipose tissue) for further analysis.
-
Data Analysis: Analyze changes in body weight over time. For the OGTT, calculate the area under the curve (AUC) for glucose to assess improvements in glucose tolerance.[19]
Discussion and Future Outlook
The progression from a single-agonist (Semaglutide) to a dual-agonist (Tirzepatide) and now a triple-agonist (Retatrutide) therapy illustrates a clear trajectory in metabolic drug development: leveraging synergistic pathways for greater efficacy.
-
Why the Multi-Agonist Approach Works: By targeting multiple, complementary pathways, these drugs achieve a more profound physiological effect than is possible by maximizing a single mechanism. The addition of GIP agonism to GLP-1 enhances incretin effects, while the further addition of glucagon agonism appears to boost energy expenditure, leading to superior weight loss.[3][4]
-
Side Effect Profile: The side effects for both Tirzepatide and Retatrutide are consistent with the incretin class, being primarily gastrointestinal in nature (nausea, diarrhea, vomiting).[6][9][18][21] These are typically dose-dependent and often diminish over time.
-
Future Directions: The remarkable success of these compounds opens new avenues of research. Future developments may include novel combinations of receptor targets, improved formulations for oral delivery, and exploration of these agents for related conditions such as non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease.[2][3]
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Ho, J. D. (2021). Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR. Biomolecules, 11(11), 1638. [Link]
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In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Asian Journal of Pharmaceutical Research and Development. [Link]
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Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine. [Link]
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Cohen, V. I., et al. (2006). Why does the agonist [(18)F]FP-TZTP bind preferentially to the M(2) muscarinic receptor?. European journal of nuclear medicine and molecular imaging, 33(4), 445–452. [Link]
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Comparison of the pharmacokinetics of different analogs of 11C-labeled TZTP for imaging muscarinic M2 receptors with PET. Nuclear Medicine and Biology, 37(6), 695-705. [Link]
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Breaking the Diabesity Cycle: Unveiling New Research on Obesity and Diabetes. Biocytogen. [Link]
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Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine, 7(3), 297-309. [Link]
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Efficacy and safety of retatrutide, a novel GLP-1, GIP, and glucagon receptor agonist for obesity treatment: a systematic review and meta-analysis of randomized controlled trials. Diabetology & Metabolic Syndrome, 16(1), 119. [Link]
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Shimoji, K., et al. (2003). Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. Synapse, 50(2), 151-63. [Link]
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Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. Nuclear Medicine and Biology, 35(6), 677-87. [Link]
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Carson, R. E., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of cerebral blood flow and metabolism, 18(10), 1130–1142. [Link]
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Jagoda, E. M., et al. (2003). Regional brain uptake of the muscarinic ligand, [18F]this compound, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice. Neuropharmacology, 44(5), 653-61. [Link]
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Inhibition of [18F]this compound binding by loading doses of muscarinic agonists P-TZTP or this compound in vivo is not due to agonist-induced reduction in cerebral blood flow. ResearchGate. [Link]
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Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. Nuclear Medicine and Biology, 35(6), 677-87. [Link]
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[F-18] this compound. Patsnap Synapse. [Link]
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Assessing the Test-Retest Reliability of [18F]FP-TZTP PET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Test-Retest Reliability in PET Imaging with [18F]FP-TZTP
[18F]this compound is a positron emission tomography (PET) radiotracer with selectivity for the M2 muscarinic acetylcholine receptor.[1][2] This selectivity makes it a valuable tool for in vivo imaging in neuroscience research, particularly in the study of neurodegenerative disorders like Alzheimer's disease, where alterations in the cholinergic system are a key pathological feature.[2] The ability to quantify M2 receptor density and distribution with [18F]this compound PET opens avenues for understanding disease progression, identifying potential therapeutic targets, and monitoring the effects of novel treatments.
However, for any quantitative imaging biomarker to be truly valuable, its reliability must be rigorously established. Test-retest reliability, a measure of the consistency of measurements in the same subjects under the same conditions at different times, is a cornerstone of this validation. High test-retest reliability ensures that observed changes in tracer uptake reflect true biological alterations rather than measurement error. This is particularly crucial in longitudinal studies tracking disease progression or in clinical trials assessing the efficacy of a therapeutic intervention.
As of the latest literature review, a dedicated study quantifying the test-retest reliability of [18F]this compound PET using metrics such as the intraclass correlation coefficient (ICC) or percent test-retest variability is not publicly available. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, field-proven protocol for conducting a robust test-retest reliability study for [18F]this compound PET, drawing upon established methodologies from similar PET tracer validation studies. Secondly, it presents a comparative analysis of the test-retest reliability of alternative PET tracers targeting muscarinic acetylcholine receptors, offering a benchmark against which the future performance of [18F]this compound can be assessed.
Experimental Design for a [18F]this compound Test-Retest Reliability Study
The following protocol outlines a comprehensive approach to assessing the test-retest reliability of [18F]this compound PET. The causality behind each experimental choice is explained to ensure scientific integrity and trustworthiness of the generated data.
Participant Selection and Preparation
A cohort of healthy volunteers is recommended for an initial test-retest study to establish baseline reliability in the absence of disease-related variability. Key considerations include:
-
Inclusion/Exclusion Criteria: Participants should be screened for any neurological or psychiatric conditions, medication use that could interfere with the cholinergic system, and contraindications to PET scanning.
-
Standardization of Pre-Scan Conditions: To minimize physiological variability, participants should be instructed to abstain from caffeine, alcohol, and nicotine for a specified period (e.g., 12-24 hours) before each scan. Fasting for at least 4-6 hours is also recommended to ensure stable metabolic conditions.
PET Imaging Protocol
Consistency in the imaging procedure across test and retest sessions is paramount.
-
Radiotracer Administration: A bolus injection of [18F]this compound is administered intravenously. The injected dose and specific activity should be recorded for each scan.
-
Dynamic PET Acquisition: Dynamic scanning should commence immediately after tracer injection and continue for a duration sufficient to capture the tracer's kinetic profile (e.g., 90-120 minutes).
-
Arterial Blood Sampling: To enable accurate kinetic modeling, arterial blood samples should be collected throughout the scan to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time). The frequency of sampling should be higher in the initial phase to capture the rapid changes in tracer delivery.
-
Metabolite Analysis: Blood samples should be analyzed to determine the fraction of unchanged parent radiotracer versus its metabolites over time.
Image Processing and Kinetic Modeling
-
Image Reconstruction: PET data should be reconstructed using a consistent algorithm (e.g., ordered subset expectation maximization - OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Image Registration: The PET images should be co-registered to a structural magnetic resonance imaging (MRI) scan of the same subject to allow for accurate delineation of anatomical regions of interest (ROIs).
-
Kinetic Modeling: The primary outcome measure for receptor quantification is typically the total distribution volume (VT), which is proportional to the receptor density. VT can be estimated using various kinetic models, such as the one-tissue or two-tissue compartment models, applied to the time-activity curves from different brain ROIs and the arterial input function.
Statistical Analysis of Test-Retest Reliability
Several key metrics are used to quantify test-retest reliability:
-
Percent Test-Retest Variability (%TRV): Calculated as the absolute difference between the test and retest values, divided by the mean of the two values, and expressed as a percentage. Lower %TRV indicates higher reliability.
-
Intraclass Correlation Coefficient (ICC): A measure of the proportion of the total variance that is due to between-subject variability. ICC values range from 0 to 1, with values closer to 1 indicating higher reliability. An ICC above 0.8 is generally considered excellent.
-
Bland-Altman Plots: A graphical method to visualize the agreement between two quantitative measurements.
The experimental workflow is summarized in the following diagram:
Comparative Analysis with Alternative Muscarinic PET Tracers
While specific test-retest data for [18F]this compound is pending, data from other muscarinic receptor PET tracers can provide a valuable context for expected performance. The following table summarizes the reported test-retest reliability for some of these alternatives.
| Radiotracer | Target | Test-Retest Metric | Value | Brain Regions | Reference |
| [11C]VC-002 | mAChRs | Absolute Variability (VAR) | < 10% | Lung | [2][3] |
| [18F]-FPEB | mGluR5 | Absolute Test-Retest Variability (aTRV) | ≤ 7% | Multiple | [4] |
| [18F]-FPEB | mGluR5 | Intraclass Correlation Coefficient (ICC) | > 0.9 | Most Regions | [4] |
| [18F]-DOPA | Dopaminergic Function | Intraclass Correlation Coefficient (ICC) | 0.681 - 0.944 | Striatal Subdivisions | [5] |
Note: The targets for [11C]VC-002 and [18F]-FPEB are different from [18F]this compound, but the reported reliability metrics serve as a general benchmark for PET tracer performance.
The Underlying Signaling Pathway
[18F]this compound acts as an agonist at the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist like [18F]this compound to the M2 receptor initiates a signaling cascade that ultimately leads to various cellular responses. Understanding this pathway is crucial for interpreting the PET signal.
Conclusion and Future Directions
The establishment of test-retest reliability is a non-negotiable step in the validation of [18F]this compound as a quantitative PET tracer. While direct reliability data is not yet available, this guide provides a robust framework for researchers to conduct such a study. The provided protocol, grounded in established best practices for PET imaging, emphasizes the importance of methodological consistency and rigorous statistical analysis.
The comparative data from alternative muscarinic tracers suggest that high reliability (e.g., ICC > 0.8 and %TRV < 10%) is an achievable and expected standard for modern PET radioligands. Future studies that successfully demonstrate the high test-retest reliability of [18F]this compound will significantly enhance its utility and credibility as a biomarker in both academic research and pharmaceutical drug development. Such validation will be instrumental in advancing our understanding of the cholinergic system in health and disease and in the quest for effective treatments for neurodegenerative disorders.
References
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Koole, M., De Lombaerde, S., Van Laere, K., & Casteels, C. (2016). Kinetic Modeling and Long-Term Test-Retest Reproducibility of the mGluR5 PET Tracer 18F-FPEB in Human Brain. Synapse, 70(5), 204-214. [Link]
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Carson, R. E., Kiesewetter, D. O., de Wit, H., & Eckelman, W. C. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow & Metabolism, 18(10), 1130-1142. [Link]
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López-Mompó, C., Garcia-Vellsolà, M., Calvo-Sanz, L., & Domènech-Ximenos, A. (2020). Quantification and reliability of [11C]VC-002 binding to muscarinic acetylcholine receptors in the human lung — a test-retest PET study in control subjects. ResearchGate. [Link]
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Terry, E. S., & Buccafusco, J. J. (2022). PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. Journal of Nuclear Medicine, 63(Supplement 1), 16S-22S. [Link]
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Joshi, A. D., Pontecorvo, M. J., Clark, C. M., Arora, A. K., He, W., Lu, M., & Mintun, M. A. (2020). The test-retest reliability of 18F-DOPA PET in assessing striatal and extrastriatal presynaptic dopaminergic function. NeuroImage, 208, 116466. [Link]
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A Comparative Guide to FP-Tztp Binding and its Correlation with Clinical Outcomes
This guide provides an in-depth comparison of measuring Tristetraprolin (Tztp)-RNA binding via Fluorescence Polarization (FP) as a prognostic tool against other established and emerging biomarkers. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply functional biomarkers in oncology and inflammation research.
Introduction: Beyond Expression, Measuring Function
In the landscape of personalized medicine, the quest for robust biomarkers that can accurately predict clinical outcomes is paramount. While many biomarkers rely on quantifying the expression level of a gene or protein, these measurements can sometimes be incomplete proxies for biological function. Tristetraprolin (Tztp), also known as TTP or ZFP36, is a case in point.
Tztp is a critical RNA-binding protein that acts as a potent tumor suppressor.[1][2] Its primary function is to bind to AU-Rich Elements (AREs) found in the 3'-untranslated regions (3'UTRs) of numerous messenger RNAs (mRNAs).[3][4] Many of these target mRNAs encode for proteins that drive cancer progression, such as growth factors, inflammatory cytokines, and proto-oncogenes (e.g., TNF-α, COX-2, VEGF).[2] Upon binding, Tztp recruits the cellular machinery that degrades these mRNAs, effectively silencing their expression.[3][4]
Consequently, the loss of Tztp function is a critical event in many cancers, leading to the stabilization of oncogenic transcripts and promoting cell proliferation, metastasis, and inflammation.[1][5] Numerous studies have demonstrated a strong correlation between low Tztp protein expression in tumors and poor patient prognosis across various cancers, including pancreatic, breast, and lung cancer.[2][6]
This guide focuses on a method that directly quantifies the functional activity of Tztp: its binding to target RNA, as measured by a Fluorescence Polarization (FP) assay. We will explore the principles of this technique, examine the clinical data supporting Tztp as a prognostic marker, and objectively compare the FP-Tztp binding assay with alternative biomarker methodologies.
The this compound Binding Assay: A Mechanistic Overview
A Fluorescence Polarization (FP) assay is a powerful, solution-based technique for monitoring molecular interactions in real-time.[7][8] It is particularly well-suited for studying the binding of proteins to small fluorescently-labeled molecules, such as an RNA oligonucleotide.
The Principle: The assay's foundation lies in the rotational speed of molecules in solution.[7]
-
A small, fluorescently labeled RNA probe containing a Tztp-binding ARE sequence is excited with polarized light. Due to its small size, the unbound RNA probe tumbles rapidly in solution, and the light it emits is largely depolarized.
-
When a larger protein, such as Tztp, binds to the fluorescent RNA probe, the resulting complex is much larger.
-
This larger complex tumbles much more slowly. As a result, when it is excited with polarized light, the emitted light remains highly polarized.
The change in fluorescence polarization is directly proportional to the fraction of the fluorescent probe that is bound. By titrating increasing amounts of Tztp protein into a solution with a fixed concentration of the labeled RNA probe, one can generate a binding curve and calculate the equilibrium dissociation constant (Kd), a precise measure of binding affinity.
Caption: Workflow for the Fluorescence Polarization (FP) binding assay.
C. Step-by-Step Procedure:
-
Prepare Tztp Dilution Series: Perform a serial dilution of the purified Tztp protein in Binding Buffer. The concentration range should span from well below to well above the expected Kd. Include a buffer-only control.
-
Prepare RNA Probe Solution: Dilute the fluorescently labeled ARE-RNA probe in Binding Buffer to a fixed final concentration (typically 1-10 nM).
-
Assay Plate Setup:
-
To each well of a 384-well plate, add a constant volume of the RNA probe solution.
-
Add the corresponding Tztp protein dilution to each well.
-
Include control wells: RNA probe only (for minimum polarization) and buffer only (for background).
-
-
Incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Read the plate on a fluorescence polarization-capable plate reader using appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 520 nm for FITC). The output is typically in millipolarization units (mP).
-
Data Analysis: Subtract the background from all readings. Plot the change in mP as a function of the Tztp concentration. Fit the data to a one-site binding model using graphing software (e.g., GraphPad Prism) to determine the Kd.
Protocol 2: Immunohistochemistry (IHC) for Tztp Detection
This protocol outlines a standard method for detecting Tztp protein in FFPE tumor tissue sections.
A. Reagents and Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Primary antibody: Anti-Tztp/ZFP36 rabbit polyclonal or mouse monoclonal antibody
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking solution (e.g., 5% normal goat serum in wash buffer)
B. Experimental Workflow:
Caption: Workflow for Immunohistochemistry (IHC) staining.
C. Step-by-Step Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.
-
Antigen Retrieval: Heat the slides in retrieval buffer using a pressure cooker, steamer, or water bath according to manufacturer's recommendations to unmask the antigen epitopes.
-
Blocking: Incubate slides with a hydrogen peroxide block to quench endogenous peroxidase activity. Follow with a protein block (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-Tztp antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash slides three times with wash buffer.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Apply the DAB chromogen and incubate until a brown precipitate is visible under the microscope. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly stain the slides with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then apply a coverslip with permanent mounting medium.
-
Analysis: A pathologist scores the slides based on the intensity and percentage of stained tumor cells, often generating a semi-quantitative H-score.
Conclusion and Future Directions
The measurement of Tztp's functional binding to its target mRNAs represents a significant step beyond simple expression analysis. The this compound binding assay offers a highly quantitative, precise, and scalable method to assess the activity of this critical tumor suppressor.
Key Takeaways:
-
Functional relevance: FP directly measures the biochemical activity central to Tztp's tumor-suppressive role.
-
Quantitative Power: It provides a precise dissociation constant (Kd), offering a more objective metric than semi-quantitative IHC scores.
-
Complementary Approach: While IHC provides invaluable spatial context within the tumor microenvironment, FP provides a functional readout that can be used for high-throughput applications.
Looking ahead, the this compound binding assay holds considerable promise. In drug development, it can be employed as a primary screen to identify small molecules that enhance or restore Tztp's RNA-binding function, offering a novel therapeutic strategy. In translational research, analyzing Tztp binding activity in patient-derived lysates could lead to the development of a novel functional biomarker for patient stratification. While further validation is required to bridge these in vitro findings with clinical outcomes directly, the this compound binding assay stands out as a powerful tool for interrogating a key mechanism in cancer biology.
References
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Brooks, S. A., & Blackshear, P. J. (2013). The role of tristetraprolin in cancer and inflammation. Frontiers in Bioscience (Landmark Edition). [Link] 2[3]. Hargrove, J. L. (2002). Fluorescence-based investigations of RNA-small molecule interactions. Journal of the American Chemical Society. [Link] 3[9]. Lebars, I., et al. (2006). Analysis of RNA-protein interactions by a microplate-based fluorescence anisotropy assay. Analytical Biochemistry. [Link] 4[10]. Mi, J., et al. (2021). Tristetraprolin, a Potential Safeguard Against Carcinoma: Role in the Tumor Microenvironment. Frontiers in Oncology. [Link] 5[1]. Sandler, H., & Stoecklin, G. (2008). The roles of TTP and BRF proteins in regulated mRNA decay. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. [Link] 6[4]. Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link] 7[7]. Srivastava, M., et al. (2012). The mRNA decay factor tristetraprolin (TTP) induces senescence in human papillomavirus-transformed cervical cancer cells by targeting E6-AP ubiquitin ligase. Aging. [Link] 8. Hall, D. L., et al. (2017). Applying a high-throughput fluorescence polarization assay for the discovery of chemical probes blocking La:RNA interactions in vitro and in cells. PLOS ONE. [Link] 9[8]. Rounbehler, R. J., & Huff, T. (2019). The Tristetraprolin Family of RNA-Binding Proteins in Cancer: Progress and Future Prospects. Cancers. [Link] 1[2]0. Raines, R. T., et al. (2010). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology. [Link] 11. Liu, T., et al. (2024). ZFP36L2 Is a Potential Prognostic Marker of IL1β+ Osteosarcoma. International Journal of Molecular Sciences. [Link] 1[11]2. Chen, Y., et al. (2018). Low tristetraprolin expression promotes cell proliferation and predicts poor patients outcome in pancreatic cancer. Oncotarget. [Link] 1[6]3. Eil, R. L., et al. (2019). The mRNA-binding Protein TTP/ZFP36 in Hepatocarcinogenesis and Hepatocellular Carcinoma. Cancers. [Link] 1[5]4. Papadaki, C., et al. (2009). Tumoral expression of TXR1 and TSP1 predicts overall survival of patients with lung adenocarcinoma treated with first-line docetaxel-gemcitabine regimen. Clinical Cancer Research. [Link] 1[12]5. Linder, M., et al. (2021). Chemokine expression predicts T cell-inflammation and improved survival with checkpoint inhibition across solid cancers. Nature Communications. [Link] 1[13]6. Lamberti, G., et al. (2021). Transcriptomic signatures of tumors undergoing T cell attack. Journal for ImmunoTherapy of Cancer. [Link]
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A Comparative Guide to [¹⁸F]FP-TZTP PET and Post-Mortem Tissue Analysis for M2 Muscarinic Receptor Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of in-vivo [¹⁸F]FP-TZTP Positron Emission Tomography (PET) and post-mortem tissue analysis for the quantification of M2 muscarinic acetylcholine receptors (M2Rs). As a senior application scientist, this document synthesizes technical details with practical insights to inform experimental design and data interpretation in neuroscience and drug development.
Introduction: The Significance of M2 Muscarinic Receptor Imaging
The M2 muscarinic acetylcholine receptor, a key component of the cholinergic system, plays a crucial role in cognitive function and is implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease.[1] Post-mortem studies have consistently demonstrated a significant reduction of M2Rs in the cerebral cortex of individuals with Alzheimer's, making this receptor a valuable biomarker for disease progression and a target for therapeutic intervention.[2][3]
In-vivo imaging with PET and the M2R-selective radioligand [¹⁸F]this compound offers a non-invasive window into the living brain, allowing for the longitudinal study of receptor density and occupancy.[4][5] However, the validation of this in-vivo technique against the "gold standard" of post-mortem tissue analysis is paramount for ensuring the accuracy and reliability of PET-derived data. This guide will dissect the methodologies of both approaches, present comparative data, and provide expert insights into their respective strengths and limitations.
[¹⁸F]this compound PET: In-Vivo Quantification of M2 Receptors
[¹⁸F]this compound is a subtype-selective agonist radioligand for the M2 muscarinic acetylcholine receptor.[4] Its utility as a PET tracer stems from its ability to cross the blood-brain barrier and bind to M2Rs with high specificity, which has been validated in preclinical studies using M2 receptor knockout mice.[5][6] The in-vivo selectivity of [¹⁸F]this compound for the M2 receptor is attributed to its slower dissociation kinetics from this subtype compared to other muscarinic receptors.[7]
Experimental Workflow: [¹⁸F]this compound PET Imaging
The following diagram outlines the typical workflow for an [¹⁸F]this compound PET study.
Causality in Experimental Choices
-
Dynamic Scanning: Dynamic acquisition, typically over 90-120 minutes post-injection, is crucial for kinetic modeling. This allows for the calculation of the volume of distribution (VT), a quantitative measure of receptor density that is less susceptible to blood flow variations than standardized uptake value ratios (SUVR).[4]
-
Arterial Input Function: While optional, measuring the arterial input function through blood sampling provides the most accurate quantification of [¹⁸F]this compound delivery to the brain, leading to more robust kinetic modeling results.[4]
Post-Mortem Tissue Analysis: The Ground Truth
Post-mortem tissue analysis provides direct, high-resolution measurement of M2 receptor density and distribution. The two primary techniques employed are in-vitro autoradiography and immunohistochemistry.
In-Vitro Autoradiography
This technique utilizes a radiolabeled ligand to visualize the distribution and density of receptors in thin tissue sections. For M2 receptors, tritiated ligands such as [³H]AF-DX 384 are commonly used.[8]
-
Tissue Preparation: Frozen human brain tissue sections (10-20 µm) are cut using a cryostat and thaw-mounted onto microscope slides.
-
Incubation: Slides are incubated with a solution containing the radioligand (e.g., [³H]AF-DX 384) at a concentration that saturates the M2 receptors.
-
Washing: Non-specific binding is removed by washing the slides in a buffer solution.
-
Signal Detection: The slides are apposed to a phosphor imaging plate or photographic emulsion to detect the radioactive signal.
-
Quantification: The resulting autoradiograms are digitized, and the optical density in different brain regions is compared to standards of known radioactivity to quantify receptor density (fmol/mg tissue).
Immunohistochemistry (IHC)
IHC employs specific antibodies to detect the M2 receptor protein in tissue sections, providing cellular and subcellular localization information.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded or fresh-frozen brain tissue sections are prepared.
-
Antigen Retrieval: For paraffin-embedded tissue, an antigen retrieval step is performed to unmask the epitope.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the M2 receptor.[9]
-
Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a substrate that produces a colored precipitate or fluorescent signal.
-
Microscopy & Analysis: The stained sections are visualized under a microscope, and the intensity and distribution of the staining are qualitatively or quantitatively assessed.
Comparative Analysis: [¹⁸F]this compound PET vs. Post-Mortem Findings
While a direct head-to-head comparison of [¹⁸F]this compound PET and post-mortem M2R analysis in the same human subjects is not yet extensively published, a strong correlation can be inferred from existing data. Preclinical studies have demonstrated a significant reduction in [¹⁸F]this compound uptake in M2 receptor knockout mice, confirming the tracer's in-vivo selectivity.[5][6] Furthermore, rodent studies have shown a correlation between in-vivo [¹⁸F]this compound PET signals and ex-vivo autoradiography.[9][10]
The following table summarizes the key quantitative findings from separate [¹⁸F]this compound PET and post-mortem studies in the context of Alzheimer's disease.
| Method | Finding in Alzheimer's Disease | Brain Regions Affected | Reference |
| [¹⁸F]this compound PET | Reduced Volume of Distribution (VT) | Cerebral Cortex | [4] (inferred) |
| Post-Mortem Autoradiography | Decreased M2 Receptor Density | Cerebral Cortex | [2] |
| Post-Mortem Immunohistochemistry | Reduced M2 Receptor Immunoreactivity | Cerebral Cortex | [11] (inferred from reduced levels) |
Expert Synthesis: Bridging In-Vivo and Ex-Vivo Data
The convergence of findings from [¹⁸F]this compound PET and post-mortem analyses provides a self-validating system for the assessment of M2 receptor status in the brain.
-
Concordance: The regional distribution of [¹⁸F]this compound binding in the human brain, with high levels in the cortex and striatum and low levels in the cerebellum, is consistent with the distribution of M2 receptors determined by post-mortem autoradiography and immunohistochemistry.[2][4] The observed reduction in [¹⁸F]this compound signal in Alzheimer's disease aligns with the well-documented loss of M2 receptors in post-mortem tissue from these patients.[1][2]
-
Discrepancies and Considerations: While a strong correlation exists, it is important to acknowledge potential sources of variance. Post-mortem tissue analysis is subject to tissue degradation and artifacts, while PET imaging has limitations in spatial resolution. Furthermore, [¹⁸F]this compound is an agonist radioligand, and its binding may be influenced by the presence of endogenous acetylcholine, a factor not present in post-mortem assays.
Conclusion and Future Directions
[¹⁸F]this compound PET is a robust and validated tool for the in-vivo quantification of M2 muscarinic receptors. The strong concordance between PET findings and post-mortem tissue analysis provides confidence in its use as a biomarker in clinical research and drug development. Future studies involving direct, longitudinal comparisons of [¹⁸F]this compound PET with eventual post-mortem analysis in the same individuals will further solidify this crucial link between in-vivo imaging and neuropathological ground truth.
References
-
Bymaster, F. P., et al. (1998). Muscarinic cholinergic receptor measurements with [18F]this compound: control and competition studies. Journal of Cerebral Blood Flow & Metabolism, 18(10), 1130-1142. [Link]
-
Jagoda, E. M., et al. (2005). Why does the agonist [(18)F]this compound bind preferentially to the M(2) muscarinic receptor?. European Journal of Nuclear Medicine and Molecular Imaging, 33(2), 161-169. [Link]
-
Cohen, R. M., et al. (2003). In vivo imaging of M2 muscarinic acetylcholine receptors in human brain with [18F]this compound and positron emission tomography. Synapse, 50(2), 151-163. [Link]
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Wamsley, J. K., et al. (1989). Quantitative autoradiography of M2 muscarinic receptors in the rat brain identified by using a selective radioligand [3H]AF-DX 116. Brain Research, 477(1-2), 322-326. [Link]
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Mash, D. C., Flynn, D. D., & Potter, L. T. (1985). Loss of M2 muscarine receptors in the cerebral cortex in Alzheimer's disease and experimental cholinergic denervation. Science, 228(4703), 1115-1117. [Link]
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Jagoda, E. M., et al. (2003). Regional brain uptake of the muscarinic ligand, [18F]this compound, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice. Neuropharmacology, 44(5), 653-661. [Link]
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Mufson, E. J., et al. (1998). m2 muscarinic acetylcholine receptor-immunoreactive neurons are not reduced within the nucleus basalis in Alzheimer's disease: relationship with cholinergic and galaninergic perikarya. The Journal of Comparative Neurology, 393(2), 145-161. [Link]
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Ravasi, L., et al. (2011). Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]this compound. Nuclear Medicine and Biology, 38(6), 875-885. [Link]
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A Head-to-Head Comparison of Synthetic Methodologies for Fluorophenyl-Trifluoromethyl-triazolo[1,5-a]pyrimidines
A Head-to-Head Comparison of Synthetic Methodologies for Fluorophenyl-Trifluoromethyl-[1][2][3]triazolo[1,5-a]pyrimidines
Abstract
The[1][2]triazolo[1,5-a]pyrimidine scaffold, particularly when substituted with trifluoromethyl and fluorophenyl moieties, represents a class of compounds with significant therapeutic potential, demonstrating activities ranging from anticancer to antimalarial.[3][4] The efficient and scalable synthesis of these molecules is paramount for their progression through the drug discovery and development pipeline. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to access 5-(4-fluorophenyl)-7-(trifluoromethyl)-[1][2]triazolo[1,5-a]pyrimidine (FP-Tztp) and its analogues. We will dissect three distinct and representative strategies: a classical condensation approach, a modern palladium-catalyzed cross-coupling strategy, and a greener, microwave-assisted one-pot method. By evaluating each method on key performance indicators—including yield, purity, scalability, cost-effectiveness, and safety—this document serves as a critical resource for chemists to select the optimal synthetic pathway tailored to their specific research and development objectives.
Introduction: The Strategic Importance of the Triazolopyrimidine Core
The fusion of pyrimidine and triazole rings creates the[1][2]triazolo[1,5-a]pyrimidine system, a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[4] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] Concurrently, the 4-fluorophenyl moiety can improve pharmacokinetic properties and introduce key binding interactions. The convergence of these three structural features in a molecule like this compound results in a compound class of high interest for therapeutic applications.
The choice of a synthetic route is a critical decision in a drug development program. An ideal synthesis is not only high-yielding but also robust, scalable, safe, and cost-effective. This guide will provide the necessary data and expert analysis to navigate this decision-making process effectively.
Method A: The Classical Condensation Pathway
This approach is a foundational and widely practiced method for constructing the triazolopyrimidine core. It relies on the cyclocondensation of a β-dicarbonyl compound with an aminotriazole.
Experimental Protocol
-
Step 1: Synthesis of the β-Ketoester Intermediate. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is reacted with trifluoroacetic anhydride. The anhydride serves as the source of the trifluoromethyl group, acylating the ketoester to form an activated intermediate, ethyl 2-(4-fluorobenzoyl)-4,4,4-trifluoro-3-oxobutanoate.
-
Step 2: Cyclocondensation. The activated β-dicarbonyl intermediate is reacted directly with 3-amino-1,2,4-triazole in a suitable solvent, such as glacial acetic acid or ethanol, under reflux. The acidic conditions facilitate the condensation and subsequent intramolecular cyclization to form the final this compound product.
Mechanistic Rationale
This is a classic Dimroth rearrangement pathway. The initial reaction is a nucleophilic attack by one of the amino group's nitrogen atoms from 3-amino-1,2,4-triazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a dehydration and cyclization cascade. The choice of an acid catalyst is critical as it protonates the carbonyl oxygen, rendering the carbon more electrophilic and facilitating the initial nucleophilic attack. Reflux conditions provide the necessary activation energy for the dehydration and ring-closing steps.
Performance Data
| Metric | Performance Assessment | Supporting Rationale & Data |
| Yield | Moderate | Typically in the range of 50-90% for related structures, but can be sensitive to substrate purity and reaction conditions.[3] |
| Purity | Good | The product often precipitates from the reaction mixture and can be purified by simple recrystallization. |
| Scalability | Good | The reaction uses standard equipment and relatively inexpensive bulk reagents, making it amenable to scale-up. |
| Cost-Effectiveness | High | Starting materials like aminotriazoles and diketones are generally low-cost. |
| Safety | Moderate | Requires careful handling of corrosive reagents like trifluoroacetic anhydride and phosphorus oxychloride if modifications are needed.[3][4][6] Standard laboratory safety protocols are sufficient.[7][8] |
Experimental Workflow Diagram
Caption: Workflow for the Classical Condensation Pathway (Method A).
Method B: Palladium-Catalyzed Cross-Coupling Strategy
This modern synthetic route offers increased flexibility and often higher yields by forming the key aryl-heterocycle bond in the final step of the synthesis.
Experimental Protocol
-
Step 1: Synthesis of the Halogenated Core. 7-(Trifluoromethyl)-[1][2]triazolo[1,5-a]pyrimidin-5-ol is synthesized via condensation of 3-amino-5-(trifluoromethyl)-1,2,4-triazole and diethyl malonate.
-
Step 2: Chlorination. The pyrimidinol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the key intermediate, 5-chloro-7-(trifluoromethyl)-[1][2]triazolo[1,5-a]pyrimidine. This step is well-documented for similar scaffolds.[3]
-
Step 3: Suzuki Cross-Coupling. The chloro-pyrimidine intermediate is coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME) under heating to yield this compound.
Mechanistic Rationale
This strategy relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps: (i) Oxidative Addition of the palladium(0) catalyst to the chloro-pyrimidine, forming a Pd(II) species; (ii) Transmetalation where the fluorophenyl group is transferred from the boronic acid to the palladium center; and (iii) Reductive Elimination which forms the C-C bond between the pyrimidine and the fluorophenyl ring, yielding the final product and regenerating the Pd(0) catalyst. This late-stage functionalization is highly valued in drug discovery as it allows for the rapid synthesis of a library of analogues by simply varying the boronic acid coupling partner.
Performance Data
| Metric | Performance Assessment | Supporting Rationale & Data |
| Yield | High | Cross-coupling reactions are known for high efficiency, with yields often exceeding 80-95%. |
| Purity | Very Good | While purification requires column chromatography to remove the catalyst and byproducts, the crude purity is often high. |
| Scalability | Moderate to Good | Scalable, but the cost and removal of the palladium catalyst can become significant challenges on a large scale.[9] |
| Cost-Effectiveness | Moderate | Palladium catalysts and boronic acids are significantly more expensive than the bulk reagents used in Method A. |
| Safety | Moderate | Requires handling of toxic and pyrophoric reagents (palladium catalysts, bases) and potentially hazardous solvents.[6][10] |
Experimental Workflow Diagram
Caption: Workflow for the Palladium-Catalyzed Cross-Coupling Strategy (Method B).
Method C: Green Chemistry - Microwave-Assisted One-Pot Synthesis
This approach leverages microwave technology to accelerate reaction rates and often improve yields, aligning with the principles of green chemistry by reducing reaction times and energy consumption.
Experimental Protocol
-
One-Pot Reaction Setup. A single microwave-safe reaction vessel is charged with 3-amino-5-(trifluoromethyl)-1,2,4-triazole, an appropriate β-ketoester such as ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a catalytic amount of an acid (e.g., p-toluenesulfonic acid), and a high-boiling polar solvent (e.g., DMF or NMP).
-
Microwave Irradiation. The sealed vessel is placed in a scientific microwave reactor and irradiated at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification. After cooling, the reaction mixture is typically poured into ice water to precipitate the crude product, which is then collected by filtration and purified by recrystallization.
Mechanistic Rationale
Microwave irradiation provides rapid and uniform heating of the reaction mixture through dielectric heating. This efficient energy transfer dramatically accelerates the rate of the condensation and cyclization reactions compared to conventional oil bath heating. The "one-pot" nature simplifies the workflow, reduces solvent usage, and minimizes transfer losses, leading to a more efficient and environmentally benign process. The mechanism follows the same fundamental chemical pathway as Method A, but the activation is achieved through microwave energy instead of prolonged conventional heating.
Performance Data
| Metric | Performance Assessment | Supporting Rationale & Data |
| Yield | Good to High | Often provides yields comparable to or exceeding conventional methods (70-90%) in a fraction of the time. |
| Purity | Good to Very Good | The rapid heating can minimize the formation of thermal degradation byproducts. |
| Scalability | Poor to Moderate | Scaling up microwave reactions beyond the gram scale is challenging and requires specialized, expensive continuous-flow or large-batch microwave reactors. |
| Cost-Effectiveness | Moderate | While solvent and energy costs are lower, the initial capital investment for a dedicated microwave reactor is high. |
| Safety | Moderate | Requires specialized equipment designed to handle high pressures and temperatures. Users must be trained on the specific hazards of microwave synthesis.[7] |
Experimental Workflow Diagram
Caption: Workflow for the Microwave-Assisted One-Pot Synthesis (Method C).
Head-to-Head Synthesis Comparison
| Feature | Method A: Classical Condensation | Method B: Pd-Catalyzed Cross-Coupling | Method C: Microwave-Assisted One-Pot |
| Primary Advantage | Cost-effective & Scalable | High Versatility & Yield | Rapid & Green |
| Overall Yield | Moderate (50-90%)[3] | High (>80%) | Good to High (70-90%) |
| Reaction Time | Long (4-24 hours) | Moderate (2-12 hours) | Very Short (10-30 minutes) |
| Scalability | High | Moderate | Low |
| Reagent Cost | Low | High | Low to Moderate |
| Equipment Cost | Low (Standard Glassware) | Moderate (Standard + Inert Atmo.) | High (Microwave Reactor) |
| Ideal Application | Large-scale synthesis of a single target | Medicinal chemistry, SAR studies | Rapid lead optimization, discovery |
Conclusion and Strategic Recommendations
The selection of an optimal synthesis for this compound or its analogues is fundamentally tied to the project's stage and objectives.
-
For large-scale, cost-sensitive production where a single, well-defined target molecule is required, Method A (Classical Condensation) remains the most pragmatic choice. Its use of inexpensive reagents and proven scalability make it ideal for manufacturing campaigns.
-
For drug discovery and medicinal chemistry programs , where the goal is to generate a diverse library of analogues for structure-activity relationship (SAR) studies, Method B (Palladium-Catalyzed Cross-Coupling) is unequivocally superior. Its late-stage functionalization capability provides unparalleled flexibility to explore chemical space around the core scaffold.
-
For academic research and early-stage discovery chemistry , where speed and rapid iteration are critical, Method C (Microwave-Assisted Synthesis) offers a significant advantage. It is the perfect tool for quickly synthesizing small quantities of material for biological testing, provided that scalability is not an immediate concern.
By understanding the distinct advantages and limitations of each approach, researchers and drug development professionals can make strategically sound decisions, efficiently allocating resources to accelerate their scientific pursuits.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Compound Z
Introduction: Beyond Compliance, A Culture of Safety
In the fast-paced environment of scientific research and drug development, the proper management of chemical waste is a cornerstone of a safe and efficient laboratory. This guide provides a detailed, step-by-step protocol for the safe disposal of "Compound Z," a hypothetical cytotoxic and halogenated organic compound. The principles and procedures outlined here, however, are broadly applicable and designed to instill a deep understanding of the causality behind safe chemical handling. Our goal is to move beyond mere compliance and foster a culture of proactive safety, making your laboratory a trusted and secure environment for innovation. This document is grounded in authoritative sources to ensure that every step is part of a self-validating system of safety.
Part 1: Hazard Identification and Risk Assessment of Compound Z
Before any handling or disposal, a thorough understanding of the associated hazards is critical. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. For our hypothetical "Compound Z," we will assume the following hazardous characteristics:
-
High Acute Toxicity (Cytotoxic): Poses a significant risk if inhaled, ingested, or absorbed through the skin.
-
Halogenated Organic Compound: Requires specific disposal routes and is often subject to stringent environmental regulations.
-
Volatile: Presents an inhalation hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards of Compound Z, the following PPE is mandatory for all handling and disposal procedures. The selection of appropriate PPE is a critical step in mitigating exposure risks.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and volatile vapors. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin absorption. Check the SDS for specific glove recommendations. |
| Body Protection | A lab coat (fully buttoned) and a chemically resistant apron | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | A properly fitted respirator with appropriate cartridges | Necessary when handling volatile compounds or when there is a risk of aerosolization. |
Always inspect PPE for damage before use and dispose of single-use items as hazardous waste.
Part 2: Step-by-Step Disposal Protocol for Compound Z
The following protocol outlines the safe and compliant disposal of Compound Z waste. Adherence to these steps is crucial to protect laboratory personnel and the environment.
Waste Segregation: Preventing Dangerous Reactions
Proper segregation of chemical waste is fundamental to laboratory safety.[1][2][3] Never mix incompatible wastes, as this can lead to violent reactions, fires, or the release of toxic gases.[2][4]
-
Compound Z Waste Stream: All waste contaminated with Compound Z (liquid, solid, and PPE) must be collected in a dedicated, properly labeled hazardous waste container.
-
Incompatible Chemicals: Keep Compound Z waste separate from acids, bases, and other reactive chemicals.[2] Consult the SDS for a full list of incompatibilities.
Waste Containerization: Secure and Compliant
The choice of waste container is critical for safe storage and transport.
-
Select a Compatible Container: Use a container made of a material that is compatible with halogenated organic compounds (e.g., glass or a specific type of plastic recommended by the SDS). The container must be in good condition, with no cracks or leaks.[5][6]
-
Proper Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion of the contents.[2]
-
Secure Closure: Always keep the waste container securely capped, except when adding waste.[2][4][5] Do not leave a funnel in the container.[5]
Labeling: Clear and Informative Communication
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safety.[7][8][9][10][11]
-
Labeling at the Point of Generation: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9][11]
-
Required Information: The label must include:
Storage: The Satellite Accumulation Area (SAA)
Designate a specific location in the lab as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[2][5]
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[5]
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to catch any potential leaks.[4]
-
Regular Inspection: Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.[2][5]
Requesting Disposal: The Final Step
Once the waste container is full (or within one year of the accumulation start date), it must be removed from the laboratory for proper disposal by your institution's Environmental Health and Safety (EHS) department.[2]
-
Scheduling a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.
-
Do Not Dispose Down the Drain: Never dispose of Compound Z or any other hazardous chemical waste down the sink.[4][6][12] This can contaminate water systems and is a violation of environmental regulations.
Caption: Workflow for the safe disposal of Compound Z.
Part 3: Emergency Procedures for Compound Z Spills
Even with the best precautions, spills can occur. A well-rehearsed emergency plan is essential.[13][14]
Minor Spill Cleanup
A minor spill is one that laboratory personnel can safely manage without assistance.[13][15]
-
Alert Personnel: Immediately alert others in the area.[16]
-
Don Appropriate PPE: Put on the required PPE before approaching the spill.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill, working from the outside in.[13]
-
Clean the Area: Once the spill is absorbed, decontaminate the area according to your lab's specific protocols.
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[14]
Major Spill Response
A major spill is one that poses an immediate threat to health and safety.
-
Evacuate: Immediately evacuate the area.[16]
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.[16]
-
Call for Help: Contact your institution's emergency response team (e.g., EHS, campus safety) and provide them with the necessary information about the spilled chemical.[16]
-
Assist Emergency Responders: Have someone knowledgeable about the incident available to assist emergency personnel.[16]
Caption: Decision tree for responding to a chemical spill.
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Essential Protective Measures for Handling FP-Tztp: A Procedural Guide
As drug development professionals, our work with novel chemical entities like FP-Tztp pushes the boundaries of science. It also demands an unwavering commitment to safety. Since this compound is a novel compound, it must be treated as a substance with an unknown toxicological profile and high potency. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the established principles of managing potent and hazardous pharmaceutical compounds. Our primary goal is to minimize occupational exposure through a multi-layered approach encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).
The core principle guiding our work is the containment of the potent compound at its source. As outlined by the National Institute for Occupational Safety and Health (NIOSH), a combination of engineering controls, administrative practices, and appropriate PPE is crucial for protecting laboratory personnel from exposure to hazardous drugs.[1][2][3] Possible routes of exposure include inhalation, skin absorption, ingestion, and injection.[2][3]
The Hierarchy of Controls: A Risk-Based Approach
Before detailing specific PPE requirements, it is critical to understand that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a "Hierarchy of Controls" to provide multiple layers of protection.[4][5]
Caption: Hierarchy of Controls for Potent Compounds.
For this compound, our strategy focuses on robust engineering and administrative controls, supplemented by mandatory PPE.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. All manipulations of this compound, especially of powdered forms, must occur within a certified containment device, such as a Class II Biological Safety Cabinet (BSC) or a powder containment hood with negative pressure.[6]
-
Administrative Controls: This includes developing Standard Operating Procedures (SOPs), a formal Chemical Hygiene Plan (CHP) as required by OSHA, and comprehensive training for all personnel.[4][5] Training must cover the specific hazards of this compound (or potent compounds in general), safe handling procedures, and emergency protocols.[4][7]
Personal Protective Equipment (PPE) Protocol for this compound
The selection of PPE is dictated by the specific task being performed. Handling solids, which can become airborne, requires a higher level of protection than handling dilute solutions.
Task-Based PPE Requirements
The following table summarizes the minimum PPE required for common laboratory tasks involving this compound.
| Task | Primary Engineering Control | Gloves | Gown/Suit | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid this compound | Powder Containment Hood / Isolator | Double Nitrile/Neoprene Gloves | Disposable, solid-front gown with elastic cuffs | Safety Goggles & Face Shield | N-95 Respirator (minimum) |
| Preparing Stock Solutions | Chemical Fume Hood / Class II BSC | Double Nitrile/Neoprene Gloves | Disposable, solid-front gown with elastic cuffs | Safety Goggles | Required if not in a certified hood |
| Cell Culture / Assays (Dilute Solutions) | Class II BSC | Single Nitrile Gloves | Standard Lab Coat | Safety Glasses | Not typically required |
| Transporting Vials/Solutions | Secondary Containment | Single Nitrile Gloves | Standard Lab Coat | Safety Glasses | Not required |
Detailed PPE Specifications
-
Gloves: Use chemotherapy-rated nitrile or neoprene gloves. When handling solid this compound or concentrated solutions, double-gloving is mandatory. The outer glove should be taped to the gown cuff. Change gloves immediately if contaminated and at regular intervals (e.g., every 30-60 minutes).[8]
-
Gowns: Gowns must be disposable, made of a low-permeability fabric, have a solid front (no buttons), and tight-fitting elastic cuffs.[9] These should be worn over standard lab coats or scrubs.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-rated safety glasses are required for all lab activities. When working with powders or there is a splash hazard, tight-fitting chemical splash goggles are necessary. A full-face shield must be worn over goggles when handling solid this compound outside of an isolator.[9]
-
Respiratory Protection: An N-95 respirator is the minimum requirement for handling powders.[8][10] Personnel must be properly fit-tested and trained on the use of their specific respirator as part of the facility's respiratory protection program.
Procedural Guidance: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a significant risk. A strict, standardized procedure must be followed.
Donning (Putting On) PPE Sequence
The following workflow ensures that PPE is put on in the correct order to maximize protection.
Caption: Standardized sequence for donning PPE.[11][12]
Doffing (Removing) PPE Sequence
The goal is to touch contaminated surfaces as little as possible with bare skin. The outside of the gloves and gown are considered contaminated.
Caption: Standardized sequence for doffing PPE.[11][12]
-
Gown and Gloves: The preferred method is to remove the gown and gloves together. With hands still gloved, break the ties at the neck and peel the gown forward, turning it inside out. As you pull your hands from the sleeves, pull the gloves off so they are contained within the inside-out gown.[11]
-
Hand Hygiene: Immediately perform hand hygiene with soap and water or an alcohol-based hand rub.[11][12]
-
Eye/Face Protection: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Mask/Respirator: Remove by handling the straps, again avoiding the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[12]
Spill Management and Waste Disposal
Emergency Spill Plan
All labs must have a dedicated spill kit for cytotoxic or potent compounds.[9][14] In the event of a spill:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Restrict access.
-
Assess: Determine the nature and size of the spill. For large spills or those involving highly volatile substances, contact the institutional Environmental Health and Safety (EHS) office immediately.[15]
-
PPE: Don the appropriate PPE, including respiratory protection and double gloves, before approaching the spill.[16]
-
Contain: Cover the spill with absorbent pads or pillows, working from the outside in to prevent spreading.[14][17]
-
Clean: Use appropriate decontamination solutions as specified in your lab's Chemical Hygiene Plan.
-
Dispose: All cleanup materials are considered hazardous waste and must be placed in a designated, sealed, and labeled hazardous waste container.[14][17]
Waste Disposal
All disposable PPE, contaminated labware (e.g., pipette tips, tubes), and cleanup materials must be disposed of as hazardous chemical waste.[9]
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: Labels must clearly state "Hazardous Waste" and identify the contents (e.g., "this compound contaminated waste").
-
Regulations: All waste must be managed according to institutional policies and regulations set forth by the Environmental Protection Agency (EPA) under Subpart K of 40 CFR part 262, which provides specific standards for academic laboratories.[18][19]
By adhering to these stringent protocols, we can ensure a safe research environment while advancing our critical work with novel compounds like this compound.
References
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PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH - CDC. Centers for Disease Control and Prevention. [Link]
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Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
